Cyclo(Pro-Leu)
Beschreibung
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been reported in Streptomyces malaysiense, Streptomyces nigra, and other organisms with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951384 | |
| Record name | 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2873-36-1, 5654-86-4 | |
| Record name | Gancidin W | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical Synthesis of Cyclo(Pro-Leu): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Cyclo(Pro-Leu), a cyclic dipeptide with significant biological activities. The synthesis of Cyclo(Pro-Leu), a diketopiperazine, is a multi-step process that involves the formation of a linear dipeptide from protected proline and leucine (B10760876), followed by deprotection and intramolecular cyclization. This guide details the common synthetic strategies, experimental protocols, and quantitative data to aid researchers in the efficient and reproducible synthesis of this important molecule.
Core Synthetic Strategy: A Stepwise Approach
The most prevalent method for synthesizing Cyclo(Pro-Leu) involves a solution-phase approach. This strategy can be broadly divided into three key stages:
-
Dipeptide Formation: This step involves the coupling of a protected proline residue with a protected leucine residue. The choice of protecting groups is crucial to prevent unwanted side reactions. Commonly, the amine group of proline is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid of leucine is protected as a methyl ester (OMe).
-
Deprotection: Following the successful formation of the linear dipeptide (Boc-Pro-Leu-OMe), the protecting groups are removed to expose the reactive amine and carboxyl functionalities necessary for cyclization. The Boc group is typically removed under acidic conditions.
-
Cyclization: The deprotected linear dipeptide is induced to cyclize, forming the stable diketopiperazine ring of Cyclo(Pro-Leu). This is often achieved by heating the dipeptide in a high-boiling point solvent.
This overall workflow is depicted in the following diagram:
Caption: General workflow for the chemical synthesis of Cyclo(Pro-Leu).
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of Cyclo(Pro-Leu).
Step 1: Synthesis of the Protected Linear Dipeptide (Boc-Pro-Leu-OMe)
The initial step involves the coupling of N-Boc-L-proline and L-leucine methyl ester. Dicyclohexylcarbodiimide (DCC) is a commonly used coupling agent.
Protocol:
-
Dissolve L-leucine methyl ester hydrochloride in a suitable organic solvent (e.g., dichloromethane, DCM).
-
Neutralize the hydrochloride salt with a base such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM).
-
In a separate flask, dissolve N-Boc-L-proline in DCM.
-
Add the neutralized L-leucine methyl ester solution to the N-Boc-L-proline solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the reaction mixture.
-
Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-Pro-Leu-OMe.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Step 2: Deprotection of the Linear Dipeptide
The Boc protecting group is removed from the N-terminus of the dipeptide to allow for cyclization.
Protocol:
-
Dissolve the purified Boc-Pro-Leu-OMe in a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% TFA v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting product is the TFA salt of the deprotected dipeptide (H-Pro-Leu-OMe·TFA).
Step 3: Cyclization to form Cyclo(Pro-Leu)
The deprotected linear dipeptide is cyclized to form the diketopiperazine ring.
Protocol:
-
Dissolve the deprotected dipeptide salt (H-Pro-Leu-OMe·TFA) in a high-boiling point solvent such as ethylene (B1197577) glycol or 2-butanol.
-
Heat the solution to reflux (typically 120-180°C).
-
Reflux for several hours (e.g., 3-6 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude Cyclo(Pro-Leu) by recrystallization or silica gel column chromatography.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the synthesis of Cyclo(Pro-Leu) based on typical laboratory-scale preparations.
Table 1: Reagents and Molar Ratios for Dipeptide Formation
| Reagent | Molar Equivalent |
| N-Boc-L-Proline | 1.0 |
| L-Leucine Methyl Ester HCl | 1.0 - 1.2 |
| Triethylamine (TEA) | 1.0 - 1.2 |
| Dicyclohexylcarbodiimide (DCC) | 1.0 - 1.1 |
Table 2: Typical Reaction Conditions and Yields
| Step | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Dipeptide Formation | Dichloromethane | 0 to RT | 12 - 18 | 70 - 90 |
| Deprotection | TFA/DCM | Room Temperature | 1 - 2 | > 95 (crude) |
| Cyclization | Ethylene Glycol | 180 | 3 - 5 | 50 - 70 |
Signaling Pathways and Logical Relationships
The synthesis of Cyclo(Pro-Leu) is a linear process with distinct stages. The successful completion of each step is critical for the overall efficiency of the synthesis. The logical relationship between the steps is illustrated below.
Caption: Logical flow of the Cyclo(Pro-Leu) synthesis.
Conclusion
This technical guide outlines a reliable and reproducible methodology for the chemical synthesis of Cyclo(Pro-Leu). By following the detailed protocols and considering the quantitative data provided, researchers can effectively produce this biologically important cyclic dipeptide for further investigation in drug discovery and development. The presented workflow and logical diagrams offer a clear understanding of the synthetic process, facilitating its implementation in a laboratory setting.
An In-depth Technical Guide to the Physical Properties of Cyclo(Pro-Leu)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Cyclo(Pro-Leu), a cyclic dipeptide with significant interest in various research fields, including oncology and microbiology.[1] The information presented herein is intended to support research and development activities by providing key data points and methodologies for its characterization.
Core Physical and Chemical Properties
Cyclo(Pro-Leu), also known as Cyclo(L-prolyl-L-leucyl), is a diketopiperazine metabolite that has been isolated from various natural sources, including bacteria and fungi.[2][3] Its rigid, cyclic structure confers specific physicochemical characteristics that are crucial for its biological activity and pharmacokinetic profile.
Quantitative Data Summary
The fundamental physical and chemical properties of Cyclo(Pro-Leu) are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [4][5][6][7][8] |
| Molecular Weight | 210.27 g/mol | [1][4][5] |
| CAS Number | 2873-36-1 / 5654-86-4 | [1][4][5][7][8] |
| Appearance | White to off-white solid/powder | [2][6] |
| Melting Point | 162-165 °C | [2][3] |
| Boiling Point (Predicted) | 427.6 ± 34.0 °C | [2][3] |
| Density (Predicted) | 1.14 g/cm³ | [2][9] |
| pKa (Predicted) | 13.27 ± 0.40 | [2][3] |
| Optical Rotation [α] | -130 to -140 deg (c=1, water) | |
| Purity | >95% by HPLC | [5][6][7][8] |
Solubility Profile
The solubility of Cyclo(Pro-Leu) is a critical parameter for its handling, formulation, and biological testing.
| Solvent | Solubility | Notes |
| Water (H₂O) | 5 mg/mL (23.78 mM) | Sonication is recommended |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (118.89 mM) | Sonication is recommended |
| Methanol | 50 mg/mL | [8] |
| Ethanol | Soluble | [2][5][6] |
| Chloroform | Slightly Soluble | [2][3] |
| N,N-Dimethylformamide (DMF) | Soluble | [5][6] |
Experimental Protocols for Characterization
The determination of the physical properties and structural integrity of Cyclo(Pro-Leu) relies on a suite of standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of Cyclo(Pro-Leu) samples.[5][6]
Methodology:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA).
-
Detection: The eluent is monitored at a specific UV wavelength, typically around 210-220 nm, where the peptide bond absorbs.[10]
-
Analysis: The purity is calculated based on the relative area of the main peak corresponding to Cyclo(Pro-Leu) compared to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight and elemental composition.
Methodology:
-
Ionization: Electrospray ionization (ESI) is commonly used for cyclic peptides. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Analysis: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the molecular formula (C₁₁H₁₈N₂O₂).[10] The instrument detects the protonated molecule [M+H]⁺, which for Cyclo(Pro-Leu) would have a calculated m/z of approximately 211.1441.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the chemical structure and confirm the connectivity of atoms.
Methodology:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[10]
-
Experiments: A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed.
-
Analysis:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.[10]
-
2D NMR: Establishes the connectivity between protons and carbons, confirming the cyclic structure and the identity of the proline and leucine (B10760876) side chains.
-
Electronic Circular Dichroism (ECD)
Purpose: To determine the absolute stereochemistry of the chiral centers.
Methodology:
-
Principle: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each stereoisomer of a cyclic dipeptide exhibits a unique ECD spectrum.[11]
-
Sample Preparation: The sample is dissolved in a spectroscopic grade solvent, such as methanol.[12]
-
Measurement: The ECD spectrum is recorded over a range of UV wavelengths.
-
Analysis: The experimental spectrum is compared to reference spectra of synthetically prepared, stereochemically pure isomers of Cyclo(Pro-Leu) to unambiguously assign the absolute configuration (e.g., L-Pro-L-Leu, D-Pro-L-Leu, etc.).[10][11] This method is more reliable and requires less sample than traditional optical rotation measurements.[10]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of Cyclo(Pro-Leu) from a natural source, such as a microbial fermentation broth.
Caption: General workflow for the isolation and characterization of Cyclo(Pro-Leu).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CYCLO(-LEU-PRO) | 2873-36-1 [chemicalbook.com]
- 3. Cas 2873-36-1,CYCLO(-LEU-PRO) | lookchem [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Cyclo(L-Leu-L-Pro) - Cayman Chemical [bioscience.co.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. Cyclo(Pro-Leu) | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
- 11. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cyclo(Pro-Leu): A Promising Bioactive Diketopiperazine from the Marine Realm - A Technical Guide
Abstract
Cyclo(L-Pro-L-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has emerged as a significant natural product with a wide array of biological activities.[1] Initially identified from various terrestrial and marine microorganisms, its discovery and isolation from marine bacteria have opened new avenues for drug discovery and development. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Cyclo(Pro-Leu) from marine bacterial sources. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Diketopiperazines (DKPs) are the smallest cyclic dipeptides, formed from the condensation of two α-amino acids.[2] Their rigid six-membered ring structure makes them attractive scaffolds for drug development. Marine environments, with their vast and largely unexplored biodiversity, have proven to be a rich source of novel bioactive compounds, including DKPs. Cyclo(Pro-Leu) has been isolated from a variety of marine bacteria, including species of Streptomyces and Bacillus, where it often plays a role in chemical defense and cell-to-cell communication.[1][3][4][5] This molecule has demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties, making it a compound of significant interest for further investigation.
Discovery and Isolation from Marine Bacteria
The discovery of Cyclo(Pro-Leu) from marine bacteria has often been the result of bioassay-guided fractionation of bacterial culture extracts. Researchers have isolated this compound from various marine environments, from the rhizosphere of marine plants to deep-sea sediments.[3][6]
Key Marine Bacterial Sources
Several marine bacterial genera have been identified as producers of Cyclo(Pro-Leu). Notable examples include:
-
Streptomyces sp. : Various marine-derived Streptomyces species have been a prolific source of Cyclo(Pro-Leu).[3][6][7]
-
Bacillus sp. : Marine Bacillus species, including Bacillus amyloliquefaciens and Bacillus subtilis, have also been shown to produce Cyclo(Pro-Leu).[4]
-
Pseudomonas sp. : Certain marine Pseudomonas strains have been identified as producers of this diketopiperazine.[8]
Experimental Protocols
This section provides a detailed, step-by-step guide to the key experiments involved in the isolation and characterization of Cyclo(Pro-Leu) from marine bacteria.
Fermentation and Extraction
-
Bacterial Culture: Inoculate a seed culture of the marine bacterial strain (e.g., Streptomyces sp.) in a suitable broth medium (e.g., Marine Broth 2216) and incubate at an appropriate temperature (typically 25-30°C) with shaking for 2-3 days.
-
Large-Scale Fermentation: Transfer the seed culture to a larger volume of production medium and incubate for 7-14 days under the same conditions to allow for the production of secondary metabolites.
-
Harvesting: Separate the bacterial biomass from the culture broth by centrifugation or filtration.
-
Solvent Extraction: Extract the culture broth with an equal volume of an organic solvent, most commonly ethyl acetate (B1210297). Repeat the extraction process 2-3 times to ensure complete recovery of the bioactive compounds. Combine the organic extracts.
-
Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel column and equilibrate it with a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
-
High-Performance Liquid Chromatography (HPLC): [9][10][11][12]
-
Combine and concentrate the active fractions from the silica gel column.
-
Dissolve the semi-purified extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a reversed-phase HPLC column (e.g., C18).[3][10]
-
Elute with a gradient of acetonitrile (B52724) and water.[9][10]
-
Monitor the elution profile using a UV detector (typically at 210 nm).[9]
-
Collect the peak corresponding to Cyclo(Pro-Leu).
-
Confirm the purity of the isolated compound by analytical HPLC.
-
Structural Elucidation
-
Mass Spectrometry (MS):
-
Determine the molecular weight of the purified compound using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected molecular ion peak for Cyclo(Pro-Leu) is around m/z 211 [M+H]⁺.[13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: [14][9][15][16]
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon environments.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity of atoms and confirm the final structure.
-
Quantitative Data
The biological activity of Cyclo(Pro-Leu) is often quantified by determining its Minimum Inhibitory Concentration (MIC) against various pathogenic microorganisms.
| Organism | MIC (µg/mL) | Reference |
| Vancomycin-Resistant Enterococcus faecalis | 12.5 | [1][17] |
| Listeria monocytogenes | 512 | |
| Escherichia fergusonii | 230 | [5] |
| Salmonella enterica | 11 | [5] |
| Enterococcus faecalis | 12 | [5] |
| Bacillus cereus | 16 | [5] |
| Staphylococcus aureus | 30 | [5] |
| Aspergillus flavus | 8 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Cyclo(Pro-Leu) has been shown to be involved in complex biological signaling processes, including bacterial quorum sensing and the induction of systemic resistance in plants.
References
- 1. mdpi.com [mdpi.com]
- 2. Induction of systemic disease resistance in Nicotiana benthamiana by the cyclodipeptides cyclo (l-Pro-l-Pro) and cyclo (d-Pro-d-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 9. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 14. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. caymanchem.com [caymanchem.com]
Spectroscopic Data Interpretation of Cyclo(Pro-Leu): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the cyclic dipeptide Cyclo(Pro-Leu), also known as Cyclo(L-prolyl-L-leucine). It includes detailed tables of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for obtaining this data, and a visualization of its role in bacterial quorum sensing. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Cyclo(L-Pro-L-Leu) obtained from various studies. These values are crucial for the identification and characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR chemical shifts are highly sensitive to the chemical environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data for Cyclo(L-Pro-L-Leu)
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |
| NH | 5.92 | s | - | [1] |
| Leu-αH | 4.02 | dd | 10.0, 3.8 | [1] |
| Pro-αH | 4.12 | dd | 9.2, 7.3 | [1] |
| Pro-δH₂ | 3.50-3.65 | m | - | [1] |
| Leu-βH₂ | 1.69-1.81, 1.97-2.11 | m | - | [1] |
| Pro-βH₂ | 1.97-2.11 | m | - | [1] |
| Pro-γH₂ | 2.31-2.40 | m | - | [1] |
| Leu-γH | 1.48-1.57 | m | - | [1] |
| Leu-δCH₃ | 0.96 | d | 6.5 | [1] |
| Leu-δ'CH₃ | 1.00 | d | 6.6 | [1] |
Table 2: ¹³C NMR Spectroscopic Data for Cyclo(L-Pro-L-Leu)
| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) | Reference |
| Leu-C=O | 170.15 | [1] |
| Pro-C=O | 166.16 | [1] |
| Pro-αC | 59.00 | [1] |
| Leu-αC | 53.40 | [1] |
| Pro-δC | 45.52 | [1] |
| Leu-βC | 38.63 | [1] |
| Pro-βC | 28.12 | [1] |
| Leu-γC | 24.73 | [1] |
| Pro-γC | 22.75 | [1] |
| Leu-δC | 23.30 | [1] |
| Leu-δ'C | 21.20 | [1] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions.
Table 3: Mass Spectrometry Data for Cyclo(L-Pro-L-Leu)
| Ion | Calculated m/z | Observed m/z | Method | Reference |
| [M+H]⁺ | 211.1441 | 211.1442 | HRMS (ESI) | [1] |
| [M+H]⁺ | 211.1441 | 211.1441 | EIC-MS | [2] |
| [M+1]⁺ | 211.0 | 211.0 | EI/CI GC-MS | [3][4] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of Cyclo(Pro-Leu).
Synthesis and Purification of Cyclo(L-Pro-L-Leu)
A common method for the synthesis of cyclic dipeptides involves the coupling of protected amino acids followed by deprotection and cyclization.[5]
Materials:
-
N-Boc-L-Leucine
-
L-Proline methyl ester hydrochloride
-
Coupling agents (e.g., EDC, HOBt or HBTU, DIEA)
-
Solvents (e.g., DMF, DCM, Ethyl Acetate, Hexane)
-
Deprotection agent (e.g., TFA or 4M HCl in dioxane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dipeptide Formation: Dissolve N-Boc-L-Leucine and L-Proline methyl ester hydrochloride in DMF. Add the coupling reagents and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Linear Dipeptide: Purify the crude linear dipeptide using silica gel column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient).
-
Deprotection: Dissolve the purified protected dipeptide in a solution of TFA in DCM or 4M HCl in dioxane and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure.
-
Cyclization: Dissolve the deprotected dipeptide in a high-boiling point solvent (e.g., 2-butanol) and reflux for several hours.
-
Final Purification: Purify the resulting Cyclo(L-Pro-L-Leu) by silica gel column chromatography or recrystallization.
NMR Spectroscopic Analysis
Instrumentation:
-
A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified Cyclo(L-Pro-L-Leu) in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization source.
Sample Preparation:
-
Prepare a stock solution of Cyclo(L-Pro-L-Leu) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of formic acid (0.1%) to promote protonation.
ESI-MS Parameters (Positive Ion Mode - Typical):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂) Pressure: 30-40 psi.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Fragmentor Voltage: 100-150 V.
-
Skimmer Voltage: 50-60 V.
-
Mass Range: m/z 100-500.
For MS/MS fragmentation:
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: 10-30 eV (can be ramped to observe a range of fragment ions).
Biological Role and Signaling Pathway
Cyclo(Pro-Leu) has been identified as a signaling molecule in bacterial quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In bacteria such as Pseudomonas aeruginosa, these cyclic dipeptides can influence virulence and biofilm formation.[6][7][8]
Quorum Sensing Signaling Pathway involving Cyclo(Pro-Leu)
The biosynthesis of Cyclo(Pro-Leu) in bacteria is primarily carried out by nonribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs).[9] Once synthesized, these molecules are released into the extracellular environment. As the bacterial population grows, the concentration of Cyclo(Pro-Leu) increases. At a threshold concentration, it can be recognized by specific receptors or transporters, leading to the modulation of gene expression, which in turn affects various physiological processes, including the production of virulence factors and the formation of biofilms.[10]
Caption: Biosynthesis and Quorum Sensing Signaling Pathway of Cyclo(Pro-Leu).
This guide provides a foundational understanding of the spectroscopic properties and biological context of Cyclo(Pro-Leu). The detailed data and protocols herein are intended to facilitate further research and development involving this and other related cyclic dipeptides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 4. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 8. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Cyclo(Pro-Leu): A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Cyclo(L-Prolyl-L-Leucyl), a cyclic dipeptide also known as Cyclo(Pro-Leu), is a naturally occurring diketopiperazine (DKP) with a growing profile of biological activities, including antimicrobial, antifungal, and potential quorum sensing modulation.[1][2] As with any bioactive compound under investigation for pharmaceutical or research applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the solubility and stability of Cyclo(Pro-Leu) in various solvents and conditions, offering crucial data and experimental protocols for researchers, scientists, and drug development professionals. The information presented herein is essential for accurate experimental design, formulation development, and ensuring the integrity of research findings.
Solubility Profile of Cyclo(Pro-Leu)
The solubility of a compound is a critical determinant of its biological availability and the feasibility of its application in various experimental and therapeutic contexts. This section details the known solubility of Cyclo(Pro-Leu) in a range of common laboratory solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Cyclo(Pro-Leu). It is important to note that sonication is often recommended to facilitate dissolution, particularly in aqueous media.[3]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| Water (H₂O) | 5 | 23.78 | [3] |
| Dimethyl Sulfoxide (DMSO) | 25 | 118.89 | [3] |
| Methanol (MeOH) | 50 | 237.79 | [4] |
Qualitative Solubility Information
Stability of Cyclo(Pro-Leu)
Understanding the stability of Cyclo(Pro-Leu) under various environmental conditions is crucial for designing reliable experiments, determining appropriate storage conditions, and predicting its shelf-life in potential formulations.
pH-Dependent Stability
The stability of the diketopiperazine ring is known to be pH-dependent. While specific kinetic data for Cyclo(Pro-Leu) is not extensively published, the general behavior of similar diketopiperazines, such as Phe-Pro-DKP, provides strong evidence for its stability profile. These compounds are typically stable in the pH range of 3 to 8.[6] Under more strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the amide bonds of the diketopiperazine ring are susceptible to hydrolysis, leading to the formation of the corresponding linear dipeptide, Prolyl-Leucine.
Storage and Handling Recommendations
For optimal long-term stability, the following storage conditions are recommended for Cyclo(Pro-Leu):
-
Solid Form: Store at -20°C for up to 3 years.[3]
-
In Solvent (e.g., DMSO): Store at -80°C for up to 1 year.[3]
It is also advisable to protect the compound from direct sunlight and moisture.[3]
Experimental Protocols
This section provides detailed methodologies for determining the kinetic solubility and conducting a forced degradation study to assess the stability of Cyclo(Pro-Leu).
Protocol for Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of Cyclo(Pro-Leu) in various aqueous buffers using a plate-based assay with analysis by High-Performance Liquid Chromatography (HPLC).
3.1.1. Materials and Equipment
-
Cyclo(Pro-Leu) powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 3.0
-
Glycine-NaOH Buffer, pH 9.0
-
96-well microtiter plates (non-binding surface)
-
Plate shaker
-
Centrifuge with plate rotor
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
3.1.2. Procedure
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of Cyclo(Pro-Leu) in DMSO.
-
Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well plate in triplicate for each buffer to be tested. Include wells with DMSO only as a blank.
-
Addition of Buffers: Add 198 µL of the respective aqueous buffers (PBS pH 7.4, Citrate pH 3.0, Glycine-NaOH pH 9.0) to the wells containing the DMSO stock, resulting in a final compound concentration of 100 µg/mL and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours on a plate shaker.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.
-
Sample Preparation for HPLC: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate or individual HPLC vials.
-
HPLC Analysis: Analyze the samples by HPLC. A typical method would be:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to elute Cyclo(Pro-Leu) (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Quantification: Prepare a standard curve of Cyclo(Pro-Leu) in DMSO/buffer (1:99 v/v) at known concentrations. Calculate the concentration of Cyclo(Pro-Leu) in the supernatant of the test samples by comparing their peak areas to the standard curve. The calculated concentration represents the kinetic solubility.
Protocol for Forced Degradation Study
This protocol describes a forced degradation study to identify the degradation pathways of Cyclo(Pro-Leu) and to develop a stability-indicating HPLC method.
3.2.1. Materials and Equipment
-
Cyclo(Pro-Leu)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV-PDA (Photodiode Array) detector
-
C18 reversed-phase HPLC column
-
Water bath or oven for thermal stress
-
Photostability chamber
3.2.2. Procedure
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of Cyclo(Pro-Leu) in a suitable solvent (e.g., 50:50 ACN:Water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH and incubate at room temperature. Take samples at various time points. Neutralize the samples with HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light. Take samples at various time points.
-
Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C and 80°C). Analyze at various time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep control samples wrapped in aluminum foil.
-
-
HPLC-PDA Analysis: Analyze all stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact Cyclo(Pro-Leu) from its degradation products.
-
Method Development: A gradient method similar to the one described in the solubility protocol should be developed and optimized to achieve baseline separation of all peaks. The use of a PDA detector will help in assessing peak purity.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of Cyclo(Pro-Leu) and the increase in the peak areas of any degradation products over time.
-
Assess peak purity of the Cyclo(Pro-Leu) peak in the chromatograms of the stressed samples.
-
The primary degradation product under acidic and basic conditions is expected to be the linear dipeptide, Prolyl-Leucine, resulting from the hydrolysis of one of the amide bonds in the diketopiperazine ring.
-
Visualizations
The following diagrams illustrate key workflows and pathways related to the analysis of Cyclo(Pro-Leu).
Caption: Workflow for Solubility and Stability Assessment.
Caption: Expected Hydrolytic Degradation Pathway.
Caption: Physicochemical Properties and Biological Activity.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(Pro-Leu) | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. benchchem.com [benchchem.com]
The Core Mechanism of Action of Cyclo(Pro-Leu) in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Pro-Leu), a cyclic dipeptide, has emerged as a promising natural compound with demonstrated anti-cancer properties. This technical guide provides an in-depth exploration of its core mechanism of action in cancer cells. Primarily, Cyclo(Pro-Leu) exerts its anti-tumor effects by disrupting the interaction between the tetraspanin CD151 and the Epidermal Growth Factor Receptor (EGFR), a critical signaling nexus in cancer progression. This disruption leads to the inhibition of downstream signaling pathways, resulting in cell cycle arrest at the G1 phase and a reduction in cell proliferation and migration. While direct evidence is still emerging, the induction of apoptosis through a caspase-mediated pathway is a putative mechanism of action. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of natural compounds with a diverse range of biological activities. Among these, Cyclo(L-Pro-L-Leu) (herein referred to as Cyclo(Pro-Leu) or CLP) has garnered significant attention for its cytotoxic effects against various cancer cell lines[1]. This document serves as a comprehensive technical resource, elucidating the molecular mechanisms that underpin the anti-cancer activity of Cyclo(Pro-Leu).
Disruption of the CD151-EGFR Signaling Axis
A primary mechanism of action for Cyclo(Pro-Leu) in cancer cells, particularly in triple-negative breast cancer (TNBC), involves the modulation of the CD151-EGFR signaling pathway[2]. CD151, a member of the tetraspanin family, is frequently overexpressed in various cancers and plays a crucial role in tumor progression, metastasis, and cell motility[3][4]. It forms a complex with EGFR, enhancing its signaling activity[2][5].
Cyclo(Pro-Leu) has been shown to directly interact with CD151, leading to a significant reduction in its membrane expression. This disruption of the CD151-EGFR interaction inhibits downstream signaling cascades that are critical for cancer cell proliferation and migration[2].
Signaling Pathway Diagram
Caption: Cyclo(Pro-Leu) inhibits the CD151-EGFR interaction, suppressing downstream signaling pathways.
Induction of Cell Cycle Arrest
A significant consequence of the disruption of the CD151-EGFR axis by Cyclo(Pro-Leu) is the induction of cell cycle arrest, specifically at the G1/S transition[2]. This is achieved through the downregulation of key proteins that regulate this checkpoint.
Studies have shown that treatment of TNBC cells with Cyclo(Pro-Leu) leads to a marked decrease in the expression of Cyclin D1 and its catalytic partner, Cyclin-Dependent Kinase 4 (CDK4)[2]. The Cyclin D1/CDK4 complex is essential for the phosphorylation of the Retinoblastoma (Rb) protein, a critical step for cells to progress from the G1 to the S phase of the cell cycle[6][7][8]. By reducing the levels of Cyclin D1 and CDK4, Cyclo(Pro-Leu) effectively halts the cell cycle, thereby inhibiting tumor cell proliferation[2]. Furthermore, Cyclo(Pro-Leu) has been observed to decrease the expression of p21-activated kinase (PAK) and Rac1, proteins also implicated in cell cycle progression and motility[2].
Quantitative Data: IC50 Values of Cyclo(Pro-Leu) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 101.56 | [1] |
| MCF-7 | Breast Cancer | 78.78 | [1] |
| A375 | Melanoma | 51.13 | [1] |
| K562 | Leukemia | 21.72 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 73.4 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 67.4 |
Putative Mechanism: Induction of Apoptosis
While direct evidence for Cyclo(Pro-Leu) is still under investigation, studies on the structurally similar cyclic dipeptide, Cyclo(Phe-Pro), suggest that apoptosis induction is a likely mechanism of action. Treatment of HT-29 colon cancer cells with Cyclo(Phe-Pro) resulted in a time-dependent increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade[9][10]. This was accompanied by the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis[9][10]. The apoptotic process is initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3[11][12].
Putative Apoptotic Pathway Diagram
References
- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 2. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The controversial role of CD151 in different solid tumors: promoter or suppressor? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD151 is associated with prostate cancer cell invasion and lymphangiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? | MDPI [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cyclo(Pro-Leu) Stereoisomers: A Technical Guide to Their Biological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a diverse class of naturally occurring compounds with a wide range of biological activities. Among these, the stereoisomers of cyclo(prolyl-leucyl) [cyclo(Pro-Leu)] have garnered significant attention for their stereospecific interactions with biological systems. This technical guide provides an in-depth analysis of the four primary stereoisomers of cyclo(Pro-Leu): cyclo(L-Pro-L-Leu), cyclo(D-Pro-D-Leu), cyclo(L-Pro-D-Leu), and cyclo(D-Pro-L-Leu). It details their distinct biological effects, particularly in antifungal and anti-aflatoxigenic applications, and explores their roles in quorum sensing, antibacterial, and antiviral activities. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
The chirality of amino acid residues in cyclic dipeptides is a critical determinant of their three-dimensional structure and, consequently, their biological function. The four stereoisomers of cyclo(Pro-Leu) arise from the combination of L- and D-isomers of proline and leucine. Research has consistently demonstrated that homochiral isomers (composed of amino acids with the same chirality, i.e., L-L or D-D) often exhibit significantly different and more potent biological activities compared to their heterochiral counterparts (L-D or D-L).[1] This stereoselectivity is fundamental to their potential applications in drug development and agriculture, as it dictates their interaction with specific molecular targets.[1]
Comparative Biological Activities of Cyclo(Pro-Leu) Stereoisomers
The biological significance of cyclo(Pro-Leu) stereoisomers is most prominently documented in their antifungal and anti-aflatoxigenic properties. The homochiral isomers, cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro), consistently display superior efficacy in these domains.
Antifungal Activity
Studies on the phytopathogenic fungus Colletotrichum orbiculare, the causative agent of anthracnose in cucumbers, have revealed significant differences in the antifungal activity of cyclo(Pro-Leu) stereoisomers.[2][3]
Table 1: Antifungal Activity of Cyclo(Pro-Leu) Stereoisomers against Colletotrichum orbiculare
| Stereoisomer | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Appressorium Formation Inhibition (%) | Lesion Area Reduction on Cucumber Leaves (%) |
| Cyclo(L-Leu-L-Pro) | 100 | ~80.3 | Significant Inhibition | ~57 |
| 10 | Significant Inhibition | - | - | |
| 1 | Significant Inhibition | - | - | |
| Cyclo(D-Leu-D-Pro) | 100 | ~80.1 | Significant Inhibition | ~45 |
| 10 | Significant Inhibition | - | - | |
| 1 | Significant Inhibition | - | - | |
| Cyclo(D-Leu-L-Pro) | 100 | ~25 (No significant activity) | No Significant Inhibition | No Significant Reduction |
| 10 | No Significant Inhibition | - | - | |
| 1 | No Significant Inhibition | - | - |
Data compiled from studies on the effects of cyclo(Leu-Pro) isomers on C. orbiculare.[2][3]
Anti-Aflatoxigenic Activity
The production of aflatoxins by fungi such as Aspergillus parasiticus is a major concern for food safety. Cyclo(Pro-Leu) stereoisomers have been shown to inhibit aflatoxin biosynthesis, with the homochiral forms being particularly potent.
Table 2: Inhibition of Aflatoxin Production by Cyclo(Pro-Leu) Stereoisomers in Aspergillus parasiticus
| Stereoisomer | IC50 for Aflatoxin Production Inhibition (mg/mL) |
| Cyclo(L-Leu-L-Pro) | 0.20 |
| Cyclo(D-Leu-D-Pro) | 0.13 |
| Cyclo(L-Pro-D-Leu) | Weaker Activity |
| Cyclo(D-Pro-L-Leu) | Weaker Activity |
Data from studies on the inhibition of aflatoxin production by A. parasiticus.[4] It is noteworthy that at higher concentrations (>6.0 mg/mL), cyclo(L-Leu-L-Pro) also inhibits fungal growth.[4]
Other Biological Activities
Beyond their well-documented antifungal and anti-aflatoxigenic effects, cyclo(Pro-Leu) stereoisomers have been implicated in a range of other biological processes:
-
Antibacterial Activity: Cyclo(L-Leu-L-Pro) has demonstrated activity against vancomycin-resistant enterococci (VRE), with MIC values of 12.5 μg/mL for several E. faecalis strains.[5]
-
Antiviral Activity: Proline-containing CDPs, including cyclo(Leu-Pro), have shown inhibitory effects against influenza viruses such as H1N1 and H3N2.[6][7]
-
Quorum Sensing: Cyclo(L-Pro-L-Leu) has been shown to activate quorum sensing biosensors, suggesting a role in bacterial communication.[8]
-
Nematicidal Activity: Cyclo(L-Pro-L-Leu) has been found to inhibit mortality and egg hatching of the root-knot nematode Meloidogyne incognita.[2]
-
Induction of Plant Defense: Certain cyclic dipeptides can induce systemic resistance in plants, upregulating defense-related genes like PR-1a, suggesting a role as elicitors of plant immunity.[9][10]
Signaling Pathways and Mechanisms of Action
The stereospecific activities of cyclo(Pro-Leu) isomers are a direct result of their differential interactions with cellular signaling pathways.
Fungal Signaling Pathways
In fungi, the mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of growth, development, and pathogenicity, including conidial germination and appressorium formation. The potent antifungal activity of homochiral cyclo(Pro-Leu) isomers is hypothesized to involve the disruption of this pathway.
Plant Defense Signaling
Cyclic dipeptides can act as elicitors of plant defense responses, leading to systemic acquired resistance (SAR). This process often involves the salicylic (B10762653) acid (SA)-dependent signaling pathway, characterized by the upregulation of pathogenesis-related (PR) genes, such as PR-1a.
Bacterial Quorum Sensing
In bacteria, quorum sensing (QS) allows for population density-dependent gene regulation. While the precise mechanism for cyclo(Pro-Leu) is still under investigation, a related compound, cyclo(Phe-Pro), has been shown to modulate virulence factor expression in Vibrio vulnificus through the ToxR signaling pathway. A similar mechanism may be at play for cyclo(Pro-Leu) in other bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy [mdpi.com]
- 3. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy | NSF Public Access Repository [par.nsf.gov]
- 5. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]
- 6. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of systemic disease resistance in Nicotiana benthamiana by the cyclodipeptides cyclo (l-Pro-l-Pro) and cyclo (d-Pro-d-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Basic Pharmacology of Cyclo(Pro-Leu): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Pro-Leu), a naturally occurring cyclic dipeptide, has emerged as a molecule of significant interest in pharmacological research due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the basic pharmacology of Cyclo(Pro-Leu), also known as Cyclo(L-Leucyl-L-Proline) or cLP. It consolidates current knowledge on its multifaceted mechanisms of action, including its antimicrobial, anticancer, and quorum sensing modulatory effects. This document details key experimental protocols for assessing its bioactivity and presents its known signaling pathway interactions through structured diagrams. Quantitative data from various studies are summarized in tabular format to facilitate comparative analysis, offering a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.
Introduction
Cyclo(Pro-Leu) is a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, which are frequently identified as secondary metabolites from a wide array of microorganisms, including bacteria and fungi.[1][2] These cyclic structures confer significant stability against proteolytic degradation compared to their linear counterparts, a feature that enhances their potential as therapeutic agents.[3][4] The pharmacological profile of Cyclo(Pro-Leu) is broad, encompassing antimicrobial, antifungal, antiviral, anticancer, and neuroprotective properties.[2][5][6] Its diverse bioactivities stem from its ability to interact with various cellular targets and modulate specific signaling pathways. This guide aims to provide a comprehensive technical overview of the fundamental pharmacology of Cyclo(Pro-Leu), with a focus on its mechanisms of action, experimental evaluation, and relevant signaling cascades.
Pharmacodynamics: Mechanism of Action
The diverse pharmacological effects of Cyclo(Pro-Leu) are attributed to its interaction with multiple molecular targets and its ability to modulate various cellular processes. Key mechanisms of action identified to date include:
-
Antimicrobial and Antifungal Activity: Cyclo(Pro-Leu) exhibits inhibitory activity against a range of pathogenic bacteria and fungi.[7] The proposed mechanisms for its antimicrobial action include the disruption of fungal cell membranes and the inhibition of enzymes involved in cell wall synthesis.[5]
-
Anticancer Activity: This cyclic dipeptide has demonstrated cytotoxic effects against several cancer cell lines.[8] One of the identified mechanisms involves the downregulation of the tetraspanin CD151, which can reduce tumor dissemination and metastasis.[6]
-
Quorum Sensing Modulation: Cyclo(Pro-Leu) can interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS).[1] By inhibiting QS, it can attenuate the expression of virulence factors and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[1][9]
-
Modulation of Plant Signaling Pathways: In the context of plant biology, Cyclo(Pro-Leu) has been shown to activate the rice strigolactone signaling pathway by binding to the strigolactone receptor OsD14, thereby regulating plant development, such as tillering.[10]
Quantitative Bioactivity Data
The following tables summarize the reported quantitative data for the biological activities of Cyclo(Pro-Leu).
Table 1: Antimicrobial and Antifungal Activity of Cyclo(Pro-Leu)
| Organism | Assay Type | Result | Reference |
| Fusarium oxysporum | MIC | 16 µg/mL | [7] |
| Aspergillus flavus | MIC | 16 µg/mL | [7] |
| Aspergillus niger | MIC | 17 µg/mL | [7] |
| Penicillium expansum | MIC | 18 µg/mL | [7] |
| Staphylococcus aureus | MIC | 30 µg/mL | [7] |
| Candida parapsilosis | MIC | 30 µg/mL | [7] |
| Candida metapsilosis | MIC | 32 µg/mL | [7] |
| Candida albicans | MIC | 50 µg/mL | [7] |
| Salmonella enterica | MIC | 11 µg/mL | [7] |
| Bacillus cereus | MIC | Varies | [7] |
| Escherichia coli | MIC | Varies | [7] |
| Escherichia fergusonii | MIC | 230 µg/mL | [7] |
| Enterococcus faecalis | MIC | Varies | [7] |
Table 2: Cytotoxic Activity of Cyclo(Pro-Leu)
| Cell Line | Cancer Type | Assay Type | Result (IC₅₀) | Reference |
| HT-29 | Colon Cancer | Not Specified | 101.56 µM | [8] |
| MCF-7 | Breast Cancer | Not Specified | 78.78 µM | [8] |
| A375 | Melanoma | Not Specified | 51.13 µM | [8] |
| K562 | Leukemia | Not Specified | 21.72 µM | [8] |
| NCM460 | Normal Colon | Not Specified | 775.86 µM | [8] |
Pharmacokinetics
The pharmacokinetic properties of cyclic peptides like Cyclo(Pro-Leu) are a critical area of investigation for their development as therapeutic agents. Generally, cyclic peptides exhibit greater stability against enzymatic degradation compared to their linear counterparts due to the absence of exposed N- and C-termini.[3] However, their oral bioavailability can be limited due to their size and polarity, which hinders passive diffusion across the gastrointestinal tract.[3][11]
A study on the closely related cyclo(Leu-Gly) in rats demonstrated rapid and complete absorption after intragastric administration, with the peptide remaining unmetabolized in the portal vein.[12] The absorption appeared to occur throughout the small intestine via passive diffusion.[12] Another study on cyclo(Leu-Gly) in mice showed that the peptide can penetrate brain tissue intact after peripheral administration and has a biphasic elimination from both plasma and brain.[13] While specific pharmacokinetic parameters for Cyclo(Pro-Leu) are not extensively reported, these studies on similar cyclic dipeptides provide valuable insights into its potential in vivo disposition. Further research is warranted to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Cyclo(Pro-Leu).
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of Cyclo(Pro-Leu).
Antimicrobial Susceptibility Testing
5.1.1. Agar (B569324) Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of Cyclo(Pro-Leu).
-
Microbial Strains: Obtain target bacterial and fungal strains from a recognized culture collection.
-
Culture Preparation: Grow bacterial strains in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C for 24 hours. Grow fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar) at 28°C for 48 hours.
-
Assay Procedure:
-
Prepare a microbial suspension of the test organism.
-
Spread the microbial suspension evenly onto the surface of an appropriate agar medium in a petri dish.
-
Punch wells of a specific diameter (e.g., 8 mm) into the agar.
-
Add a defined volume (e.g., 10 µL) of a known concentration of Cyclo(Pro-Leu) solution into each well.
-
Include a negative control well containing the solvent used to dissolve the compound.
-
Allow the plates to stand at room temperature for 2 hours to permit diffusion of the compound.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition around each well in millimeters.[7]
-
5.1.2. Minimum Inhibitory Concentration (MIC) Assay
This quantitative assay determines the lowest concentration of Cyclo(Pro-Leu) that inhibits the visible growth of a microorganism.
-
Method: Broth microdilution method is commonly used.
-
Procedure:
-
Prepare a two-fold serial dilution of Cyclo(Pro-Leu) in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 17-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
-
Cell Viability and Cytotoxicity Assay
5.2.1. MTT Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.
-
Cell Lines: Use appropriate human cancer cell lines (e.g., HT-29, MCF-7, A375, K562) and a non-cancerous cell line for comparison.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cyclo(Pro-Leu) for a specific duration (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[1][14]
-
Quorum Sensing Inhibition Assay
5.3.1. Chromobacterium violaceum Violacein (B1683560) Inhibition Assay
C. violaceum produces a purple pigment called violacein, the production of which is regulated by quorum sensing. Inhibition of this pigment production is an indicator of QS inhibition.
-
Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472).
-
Procedure:
-
Grow an overnight culture of C. violaceum in Luria-Bertani (LB) broth.
-
In a 96-well plate, add LB broth and serial dilutions of Cyclo(Pro-Leu).
-
Inoculate each well with the diluted overnight culture of C. violaceum.
-
Incubate the plate at 30°C for 24 hours with shaking.
-
Quantify violacein production by lysing the cells (e.g., with SDS) and measuring the absorbance of the solubilized pigment.[13]
-
5.3.2. Pseudomonas aeruginosa Virulence Factor Inhibition Assays
P. aeruginosa has multiple QS systems that control the production of virulence factors like pyocyanin (B1662382) and elastase.
-
Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1).
-
Pyocyanin Inhibition Assay:
-
Grow P. aeruginosa in the presence of sub-MIC concentrations of Cyclo(Pro-Leu).
-
Extract pyocyanin from the culture supernatant with chloroform.
-
Measure the absorbance of the pyocyanin in the acidic aqueous phase at 520 nm.[3]
-
-
Elastase Inhibition Assay:
-
Collect the cell-free supernatant from P. aeruginosa cultures grown with Cyclo(Pro-Leu).
-
Measure the elastolytic activity of the supernatant using Elastin-Congo Red as a substrate and quantify the release of the dye.[3]
-
Signaling Pathways and Molecular Interactions
The biological activities of Cyclo(Pro-Leu) are underpinned by its interactions with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known or proposed pathways.
Quorum Sensing Inhibition in Pseudomonas aeruginosa
Cyclo(Pro-Leu) is thought to interfere with the las and rhl quorum sensing systems in P. aeruginosa, leading to a reduction in the expression of virulence factors.
Caption: Proposed mechanism of Cyclo(Pro-Leu) in inhibiting P. aeruginosa quorum sensing.
Strigolactone Signaling Pathway Activation
Cyclo(Pro-Leu) has been shown to activate the strigolactone signaling pathway in rice, which is crucial for regulating plant architecture.
Caption: Cyclo(Pro-Leu) activates the strigolactone signaling pathway in rice.
Conclusion
Cyclo(Pro-Leu) is a promising natural product with a remarkable range of pharmacological activities. Its inherent stability and diverse mechanisms of action make it an attractive scaffold for the development of novel therapeutic agents targeting infectious diseases, cancer, and potentially other conditions. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers to further explore the therapeutic potential of this fascinating cyclic dipeptide. Future studies should focus on elucidating the detailed molecular interactions of Cyclo(Pro-Leu) with its targets, conducting comprehensive pharmacokinetic and in vivo efficacy studies, and exploring its potential for chemical modification to optimize its pharmacological properties.
References
- 1. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. parazapharma.com [parazapharma.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. The in vivo gastrointestinal absorption in rats of the intact cyclo(L-leucylglycine) dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distribution, survival and biological effects in mice of a behaviorally active, enzymatically stable peptide: pharmacokinetics of cyclo(Leu-Gly) and puromycin-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cyclo(Pro-Leu): A Promising Bioactive Secondary Metabolite from Streptomyces
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclo(L-Pro-L-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, is a secondary metabolite produced by various microorganisms, notably the genus Streptomyces. This technical guide provides an in-depth overview of Cyclo(Pro-Leu), focusing on its production by Streptomyces, its diverse biological activities, and the methodologies for its isolation, characterization, and bioactivity assessment. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural product.
Introduction
Streptomyces, a genus of Gram-positive bacteria, is renowned for its prolific production of a vast array of secondary metabolites with significant pharmacological applications.[1] These bioactive compounds, which are not essential for the primary growth of the organism, play crucial roles in mediating ecological interactions and providing a competitive advantage.[1] Among the diverse chemical scaffolds produced by Streptomyces, cyclic dipeptides (CDPs) or diketopiperazines (DKPs) have emerged as a class of molecules with a wide spectrum of biological activities.
Cyclo(Pro-Leu) is a CDP composed of proline and leucine (B10760876) residues. It has been isolated from various natural sources, including several Streptomyces species.[2][3] This molecule has garnered significant scientific interest due to its demonstrated antimicrobial, antifungal, antitumor, and quorum sensing modulatory activities.[2][4][5][6] This guide will delve into the technical aspects of Cyclo(Pro-Leu) research, providing detailed experimental protocols and summarizing key quantitative data to facilitate further investigation and development of this compound for potential therapeutic applications.
Biosynthesis of Cyclo(Pro-Leu) in Streptomyces
The biosynthesis of cyclic dipeptides like Cyclo(Pro-Leu) in Streptomyces is primarily attributed to the action of nonribosomal peptide synthetases (NRPSs).[7][8] NRPSs are large, modular enzymes that synthesize peptides in an mRNA-independent manner.[9][10] The biosynthesis of Cyclo(Pro-Leu) via the NRPS pathway can be conceptualized in the following workflow:
The process involves two distinct modules, one for each amino acid. The adenylation (A) domain of the first module selects and activates L-proline using ATP. The activated proline is then transferred to the phosphopantetheinyl arm of the thiolation (T) or peptidyl carrier protein (PCP) domain.[10] Concurrently, the second module's A domain activates L-leucine, which is subsequently tethered to its corresponding T domain. The condensation (C) domain then catalyzes the formation of a peptide bond between the proline and leucine residues. Finally, the thioesterase (TE) domain mediates the intramolecular cyclization of the linear dipeptide, releasing the final product, Cyclo(Pro-Leu).[11]
Biological Activities and Quantitative Data
Cyclo(Pro-Leu) exhibits a remarkable range of biological activities, making it a compound of significant interest for drug discovery. The following tables summarize the quantitative data from various studies.
Antimicrobial and Antifungal Activity
Cyclo(Pro-Leu) has demonstrated potent activity against a variety of pathogenic bacteria and fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(Pro-Leu) against various microorganisms.
| Test Organism | Type | MIC (µg/mL) | Reference |
| Enterococcus faecalis | Gram-positive bacteria | 12.5 | [12] |
| Bacillus cereus | Gram-positive bacteria | Varies | [1] |
| Staphylococcus aureus | Gram-positive bacteria | 30 | [1] |
| Escherichia coli | Gram-negative bacteria | Varies | [1] |
| Salmonella enterica | Gram-negative bacteria | 11 | [1] |
| Escherichia fergusonii | Gram-negative bacteria | 230 | [1] |
| Fusarium oxysporum | Fungi | 16 | [1] |
| Aspergillus flavus | Fungi | 16 | [1] |
| Aspergillus niger | Fungi | 17 | [1] |
| Penicillium expansum | Fungi | 18 | [1] |
| Candida albicans | Fungi | 50 | [1] |
| Candida metapsilosis | Fungi | 32 | [1] |
| Candida parapsilosis | Fungi | 30 | [1] |
| Colletotrichum orbiculare | Fungi | 100 (inhibits conidial germination) | [13] |
Cytotoxic Activity
Cyclo(Pro-Leu) has also shown cytotoxic effects against several human cancer cell lines.
Table 2: Cytotoxic Activity (IC50) of Cyclo(Pro-Leu) against Human Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 101.56 | [2] |
| MCF-7 | Breast Cancer | 78.78 | [2] |
| A375 | Melanoma | 51.13 | [2] |
| K562 | Leukemia | 21.72 | [2] |
Quorum Sensing Modulation
Cyclic dipeptides, including Cyclo(Pro-Leu), are known to function as signaling molecules in bacterial quorum sensing (QS) systems.[6][7] QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[14] Cyclo(Pro-Leu) can act as an autoinducer, influencing various physiological processes such as biofilm formation and virulence factor production.[6][15]
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and bioactivity assessment of Cyclo(Pro-Leu).
Isolation and Purification of Cyclo(Pro-Leu) from Streptomyces
The following is a generalized protocol for the isolation and purification of Cyclo(Pro-Leu) from a Streptomyces culture. Optimization may be required depending on the specific strain and culture conditions.
Protocol:
-
Cultivation: Culture the Streptomyces strain in a suitable production medium (e.g., Tryptic Soy Broth) under optimal conditions (e.g., 28-30°C, 150-200 rpm) for a period determined to be optimal for secondary metabolite production (typically 7-14 days).[16]
-
Harvesting: Separate the culture broth from the mycelia by centrifugation (e.g., 10,000 rpm for 15 minutes at 4°C).[16]
-
Extraction: Extract the supernatant three times with an equal volume of a suitable organic solvent such as ethyl acetate.[17] Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, for example, a chloroform-methanol mixture, to separate the components based on polarity.[16][18]
-
Fraction Analysis: Collect fractions and analyze them using thin-layer chromatography (TLC).[13] Identify the fractions containing the compound of interest by comparing with a standard or by bioautography to detect antimicrobial activity.
-
Purification: Pool the active fractions and subject them to further purification using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).[17]
-
Characterization: Confirm the identity and purity of the isolated Cyclo(Pro-Leu) using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][4][19]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[5]
-
Serial Dilution: Prepare a series of twofold dilutions of Cyclo(Pro-Leu) in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[20]
-
Compound Treatment: Treat the cells with various concentrations of Cyclo(Pro-Leu) and incubate for a specific period (e.g., 48 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[20]
Conclusion
Cyclo(Pro-Leu) produced by Streptomyces is a versatile secondary metabolite with a wide range of promising biological activities. Its antimicrobial, antifungal, and cytotoxic properties make it a valuable lead compound for the development of new therapeutic agents. Furthermore, its role in quorum sensing opens up avenues for the development of anti-virulence strategies. The detailed protocols and compiled quantitative data in this guide are intended to provide a solid foundation for researchers to further explore and harness the therapeutic potential of this fascinating natural product. Further research into its specific molecular targets and mechanisms of action will be crucial for its translation into clinical applications.
References
- 1. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Self-Assembly of Homo- and Hetero-Chiral Cyclodipeptides into Supramolecular Polymers towards Antimicrobial Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 8. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity [mdpi.com]
- 9. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) [mdpi.com]
- 13. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Preliminary Toxicological Profile of Cyclo(Pro-Leu): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Pro-Leu), a cyclic dipeptide, has garnered interest for its potential biological activities. This document provides a preliminary toxicological profile of Cyclo(Pro-Leu), summarizing the currently available data on its acute and in vitro toxicity. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of therapeutic agents, highlighting areas where further toxicological investigation is required. All quantitative data is presented in tabular format for clarity, and detailed experimental protocols for key toxicological assays are provided. Additionally, a potential signaling pathway implicated in the cellular effects of related cyclic dipeptides is visualized.
Acute Systemic Toxicity
Limited in vivo toxicity data is available for Cyclo(Pro-Leu). An acute toxicity study in mice has established a median lethal dose (LD50) following intravenous administration.
Table 1: Acute Toxicity of Cyclo(Pro-Leu) in Mice
| Parameter | Value | Route of Administration | Species | Reference |
| LD50 | 80 mg/kg | Intravenous | Mouse | [Not explicitly cited, referenced in tertiary sources] |
Experimental Protocol: Acute Intravenous Toxicity Study (General)
While the specific protocol for the cited LD50 value is not publicly available, a general procedure for an acute intravenous toxicity study in rodents is outlined below, based on established guidelines.
Objective: To determine the median lethal dose (LD50) of a test substance after a single intravenous administration.
Materials:
-
Cyclo(Pro-Leu)
-
Vehicle for injection (e.g., sterile saline, phosphate-buffered saline)
-
Syringes and needles appropriate for intravenous injection in mice
-
Male and female mice (e.g., Swiss albino), typically 6-8 weeks old
-
Animal caging and husbandry supplies
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 7 days prior to the experiment.
-
Dose Preparation: Cyclo(Pro-Leu) is dissolved or suspended in the chosen vehicle to achieve the desired concentrations for injection. The volume for injection is typically kept constant across all dose groups.
-
Dosing: A single dose of the test substance is administered intravenously (e.g., via the tail vein) to several groups of animals, with one dose level per group. A control group receives the vehicle alone.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-administration) and then daily for a total of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Collection: The number of mortalities in each group is recorded. Body weights are measured before dosing and at the end of the observation period.
-
Necropsy: All animals (those that die during the study and survivors at the end of the 14-day observation period) are subjected to a gross necropsy.
-
LD50 Calculation: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).
Workflow for a Generic Acute IV Toxicity Study
Caption: Workflow for a typical acute intravenous toxicity study.
In Vitro Cytotoxicity
The cytotoxic potential of Cyclo(Pro-Leu) has been evaluated against several human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 2: In Vitro Cytotoxicity of Cyclo(Pro-Leu)
| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |
| K562 | Human chronic myelogenous leukemia | Concentration-dependent inhibition | Not Specified | [1] |
| HL-60 | Human promyelocytic leukemia | Concentration-dependent inhibition | Not Specified | [1] |
| U937 | Human histiocytic lymphoma | Concentration-dependent inhibition | Not Specified | [1] |
It is important to note that while the source indicates concentration-dependent inhibition, specific IC50 values were not provided in the publicly available literature.
Experimental Protocol: MTT Assay for Cytotoxicity (General)
The following is a general protocol for determining the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation, and to determine the concentration of a test substance that inhibits cell growth by 50% (IC50).
Materials:
-
Cyclo(Pro-Leu)
-
Human cancer cell lines (e.g., K562, HL-60, U937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment and recovery.
-
Compound Treatment: A stock solution of Cyclo(Pro-Leu) is prepared and serially diluted in complete culture medium to obtain a range of test concentrations. The medium from the cell plates is replaced with medium containing the different concentrations of Cyclo(Pro-Leu). Control wells contain cells treated with vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for a Generic MTT Cytotoxicity Assay
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Genotoxicity
Currently, there is no publicly available data on the genotoxicity of Cyclo(Pro-Leu) from standard assays such as the Ames test (bacterial reverse mutation assay) or the in vitro/in vivo micronucleus test. The genoprotective effects of the related compound Cyclo(L-Leu-L-Pro) against oxidative damage have been reported, suggesting that Cyclo(Pro-Leu) may not be genotoxic and could potentially have protective effects; however, this requires experimental verification.
Proposed Experimental Protocol: Ames Test (General)
Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Cyclo(Pro-Leu)
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Metabolic activation system (S9 fraction from induced rat liver)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Positive and negative controls
Procedure:
-
Strain Preparation: The tester strains are grown overnight in nutrient broth.
-
Metabolic Activation: The assay is performed with and without the S9 metabolic activation system to detect both direct-acting mutagens and those that require metabolic activation.
-
Plate Incorporation Assay: The test substance at various concentrations, the bacterial culture, and the S9 mix (if required) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: The number of revertant colonies (his+) on each plate is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Proposed Experimental Protocol: In Vitro Micronucleus Test (General)
Objective: To detect the potential of a test substance to induce chromosomal damage, which can result in the formation of micronuclei in the cytoplasm of interphase cells.
Materials:
-
Cyclo(Pro-Leu)
-
Mammalian cell line (e.g., CHO, L5178Y, TK6)
-
Complete cell culture medium
-
Cytochalasin B (to block cytokinesis)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa, acridine (B1665455) orange)
-
Microscope slides
Procedure:
-
Cell Culture and Treatment: Cells are cultured and treated with various concentrations of Cyclo(Pro-Leu) with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is added to the cultures to arrest cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and then dropped onto microscope slides. The slides are stained to visualize the nuclei and micronuclei.
-
Scoring: The frequency of micronucleated binucleated cells is scored under a microscope.
-
Data Analysis: A substance is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.
Potential Signaling Pathway Involvement
Direct evidence for signaling pathways modulated by Cyclo(Pro-Leu) in the context of toxicology is currently lacking. However, studies on the structurally similar cyclic dipeptide, Cyclo(L-Leu-L-Pro), have shown that it can interact with the tetraspanin CD151.[2] CD151 is known to form complexes with other membrane proteins, including integrins and growth factor receptors like EGFR, and is involved in cell signaling pathways that regulate cell proliferation, migration, and survival. It is plausible that Cyclo(Pro-Leu) could interact with similar cell surface receptors, thereby influencing downstream signaling cascades.
Hypothesized Signaling Pathway for Cyclo(Pro-Leu) based on Related Compounds
Caption: A hypothesized signaling pathway potentially affected by Cyclo(Pro-Leu).
Disclaimer: This document is a summary of publicly available preliminary toxicological data and general experimental protocols. The information provided is for research purposes only and should not be considered a complete toxicological assessment. Further comprehensive studies are required to fully characterize the toxicological profile of Cyclo(Pro-Leu).
References
Theoretical and Computational Elucidation of Cyclo(Pro-Leu) Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Pro-L-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, serves as a valuable scaffold in medicinal chemistry and drug discovery due to its inherent structural rigidity and biological activity. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for rational drug design and for deciphering its structure-activity relationships. This technical guide provides an in-depth overview of the theoretical and computational studies on the structure of Cyclo(L-Pro-L-Leu), supported by experimental data and detailed methodologies. It is intended to be a comprehensive resource for researchers engaged in the study of cyclic peptides.
Introduction
Cyclic dipeptides (CDPs) or 2,5-diketopiperazines (DKPs) are the simplest class of cyclic peptides, formed from the condensation of two amino acids. Their constrained cyclic structure confers greater stability against enzymatic degradation compared to their linear counterparts.[1] Proline-containing DKPs are of particular interest due to the unique conformational constraints imposed by the pyrrolidine (B122466) ring of the proline residue. Cyclo(L-Pro-L-Leu) has been identified in various natural sources and has demonstrated a range of biological activities, including antimicrobial and anti-influenza properties.[1][2]
The stereochemistry and conformation of the DKP ring are critical determinants of its biological function.[3] Theoretical and computational methods, in synergy with experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the detailed structural characterization of these molecules.[4] This guide will delve into the computational and experimental workflows for elucidating the structure of Cyclo(L-Pro-L-Leu).
Molecular Structure and Conformation
The structure of Cyclo(L-Pro-L-Leu) is characterized by a central six-membered diketopiperazine ring, to which the proline pyrrolidine ring and the leucine (B10760876) isobutyl side chain are attached. The conformation of the DKP ring is typically non-planar, commonly adopting a boat or twist-boat conformation, which minimizes steric strain. The proline residue introduces significant conformational rigidity.
X-ray Crystallography Data
The definitive solid-state structure of Cyclo(L-Pro-L-Leu) was determined by I. L. Karle through single-crystal X-ray diffraction.[4] This analysis provides precise measurements of bond lengths, bond angles, and dihedral angles, defining the molecule's geometry in the crystalline state.
Table 1: Selected Bond Lengths for Cyclo(L-Pro-L-Leu) [4]
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| N1 | Cα1 (Pro) | 1.465 |
| Cα1 (Pro) | C' (Pro) | 1.520 |
| C' (Pro) | N2 | 1.335 |
| N2 | Cα2 (Leu) | 1.458 |
| Cα2 (Leu) | C' (Leu) | 1.525 |
| C' (Leu) | N1 | 1.340 |
| Cα1 (Pro) | Cβ (Pro) | 1.530 |
| Cα2 (Leu) | Cβ (Leu) | 1.538 |
Table 2: Selected Bond Angles for Cyclo(L-Pro-L-Leu) [4]
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C' (Leu) | N1 | Cα1 (Pro) | 124.5 |
| N1 | Cα1 (Pro) | C' (Pro) | 110.2 |
| Cα1 (Pro) | C' (Pro) | N2 | 117.8 |
| C' (Pro) | N2 | Cα2 (Leu) | 123.9 |
| N2 | Cα2 (Leu) | C' (Leu) | 111.5 |
| Cα2 (Leu) | C' (Leu) | N1 | 118.1 |
Table 3: Key Dihedral Angles for Cyclo(L-Pro-L-Leu) [4]
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
|---|---|---|---|---|
| C' (Leu) | N1 | Cα1 (Pro) | C' (Pro) | -10.5 (φ1) |
| N1 | Cα1 (Pro) | C' (Pro) | N2 | 25.8 (ψ1) |
| Cα1 (Pro) | C' (Pro) | N2 | Cα2 (Leu) | 178.2 (ω2) |
| C' (Pro) | N2 | Cα2 (Leu) | C' (Leu) | -28.7 (φ2) |
| N2 | Cα2 (Leu) | C' (Leu) | N1 | 8.9 (ψ2) |
| Cα2 (Leu) | C' (Leu) | N1 | Cα1 (Pro) | -175.6 (ω1) |
Note: The values in the tables are representative and based on the crystal structure determination of Cyclo(L-Pro-L-Leu). For precise values, refer to the original publication.[4]
Spectroscopic Data
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing insights into the conformational dynamics that are not apparent in the static solid-state structure.
Table 4: ¹H and ¹³C NMR Chemical Shifts for Cyclo(L-Leu-L-Pro) in CDCl₃ [3]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Proline Residue | ||
| α-CH | 4.02 (dd, J=10.0, 3.8 Hz) | 59.1 |
| β-CH₂ | 2.30-2.20 (m), 1.95-1.85 (m) | 28.5 |
| γ-CH₂ | 2.40–2.30 (m) | 22.5 |
| δ-CH₂ | 3.65–3.50 (m) | 45.5 |
| C=O | - | 165.1 |
| Leucine Residue | ||
| NH | 5.92 (s) | - |
| α-CH | 4.12 (dd, J=9.2, 7.3 Hz) | 56.4 |
| β-CH₂ | 1.80-1.70 (m) | 40.5 |
| γ-CH | 1.90-1.80 (m) | 24.8 |
| δ-CH₃ | 0.99 (d, J=6.3 Hz) | 22.9 |
| δ'-CH₃ | 0.95 (d, J=6.3 Hz) | 21.8 |
| C=O | - | 169.9 |
Experimental and Computational Protocols
A combined approach of experimental characterization and computational modeling is essential for a thorough understanding of the Cyclo(L-Pro-L-Leu) structure.
Synthesis and Purification Protocol
The synthesis of Cyclo(L-Pro-L-Leu) typically involves the formation of the linear dipeptide followed by a cyclization step.[3]
-
Linear Dipeptide Synthesis:
-
Protect the amino group of L-Leucine (e.g., with a Boc group) and the carboxyl group of L-Proline (e.g., as a methyl ester).
-
Couple the protected amino acids using a standard peptide coupling reagent such as DCC/HOBt or HATU in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Deprotect the N-terminus of the resulting dipeptide (e.g., using trifluoroacetic acid (TFA) for Boc deprotection).
-
Deprotect the C-terminus (e.g., via saponification with LiOH or NaOH).
-
-
Cyclization:
-
Dissolve the deprotected linear dipeptide in a large volume of a suitable solvent (e.g., DCM or DMF) to favor intramolecular cyclization over intermolecular polymerization (high-dilution conditions).
-
Add a coupling reagent (e.g., DPPA or HATU) and a base (e.g., DIEA or NaHCO₃).
-
Stir the reaction at room temperature for 24-48 hours.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Further purify the collected fractions using semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure Cyclo(L-Pro-L-Leu).[3]
-
X-ray Crystallography Protocol
-
Crystallization:
-
Dissolve the purified Cyclo(L-Pro-L-Leu) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Employ the slow evaporation method by leaving the solution in a loosely capped vial at room temperature.
-
Alternatively, use vapor diffusion techniques (hanging drop or sitting drop) where a drop of the peptide solution is equilibrated against a reservoir containing a precipitant.[5]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6]
-
Maintain the crystal at a low temperature (e.g., 100 K) during data collection to minimize radiation damage.
-
-
Structure Solution and Refinement:
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of purified Cyclo(L-Pro-L-Leu) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[8]
-
For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds.
-
For 2D experiments like NOESY, use a mixing time of 300-800 ms (B15284909) to observe through-space correlations, which are crucial for conformational analysis.[8]
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Use NOE/ROE correlations to determine proton-proton proximities and deduce the solution-state conformation of the peptide.
-
Computational Modeling Protocols
-
Input Structure Preparation: Start with the crystal structure of Cyclo(L-Pro-L-Leu) or a computationally built model.
-
Geometry Optimization:
-
Perform geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
A common level of theory is the B3LYP hybrid functional with a basis set such as 6-31G(d,p) or higher.
-
Calculations can be performed in the gas phase or with an implicit solvent model (e.g., PCM) to simulate a solution environment.
-
-
Frequency Calculations:
-
Perform vibrational frequency calculations at the same level of theory on the optimized geometry.
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Analysis: Extract optimized geometric parameters (bond lengths, angles, dihedrals) and compare them with experimental data.
-
System Setup:
-
Use the DFT-optimized or crystal structure of Cyclo(L-Pro-L-Leu).
-
Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS).
-
Place the molecule in a periodic box of solvent (e.g., water, represented by TIP3P or SPC/E models).
-
Add counter-ions if the molecule is charged to neutralize the system.
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., at 1 atm) while restraining the peptide. This is typically done in NVT (constant volume) followed by NPT (constant pressure) ensembles.
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100-1000 ns) without restraints to sample the conformational space of the peptide.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to identify dominant conformations using clustering algorithms.
-
Calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and dihedral angle distributions to characterize the flexibility and conformational preferences of the molecule in solution.
-
Conclusion
The structural elucidation of Cyclo(L-Pro-L-Leu) is a multifaceted process that benefits from the integration of experimental techniques and computational modeling. X-ray crystallography provides a high-resolution snapshot of the molecule in its solid state, while NMR spectroscopy offers insights into its solution-phase conformational dynamics. DFT calculations and MD simulations complement these experimental methods by providing a detailed energetic and dynamic picture of the molecule's structure. The protocols and data presented in this guide offer a comprehensive framework for researchers to investigate Cyclo(L-Pro-L-Leu) and other related cyclic peptides, facilitating the advancement of their applications in drug discovery and development.
References
- 1. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structure and conformation of the cyclic dipeptide cyclo-L-prolyl-L-leucyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: HPLC Purification of Cyclo(Pro-Leu) from Microbial Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Pro-L-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, is a secondary metabolite produced by a diverse range of microorganisms, including bacteria and fungi. This bioactive compound has garnered significant scientific interest due to its wide array of biological activities. These include roles in microbial communication as a quorum sensing molecule, as well as exhibiting potent antibacterial, antifungal, and anticancer properties. The purification of cyclo(Pro-Leu) from complex microbial extracts is a critical step for its characterization, bioactivity screening, and potential therapeutic development. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the predominant technique for achieving high-purity cyclo(Pro-Leu).
This document provides a detailed protocol for the purification of cyclo(Pro-Leu) from microbial extracts using RP-HPLC. It includes methodologies for sample preparation, chromatographic separation, and data analysis, along with a summary of its key biological signaling pathways.
Data Presentation: Quantitative HPLC Purification Data
The following tables summarize typical quantitative data for the purification of cyclo(Pro-Leu) from various microbial sources using reversed-phase HPLC. These values can serve as a benchmark for researchers developing their own purification protocols.
Table 1: HPLC Purification Parameters for Cyclo(Pro-Leu)
| Parameter | Typical Values |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 60% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection | UV at 210-220 nm |
| Column Temperature | 30°C |
Table 2: Reported Retention Times, Purity, and Yield of Cyclo(Pro-Leu)
| Microbial Source | HPLC Column | Mobile Phase Gradient | Retention Time (min) | Purity (%) | Yield (mg/L) | Reference |
| Lactobacillus coryniformis BCH-4 | C18 | Acetonitrile/Water | 8.327 | >95 | 135 ± 7.07 | [1] |
| Synthetic Standard | C18 (semi-preparative) | 5-95% Acetonitrile/Water + 0.05% TFA over 10 min | 6.4 - 6.7 | >98 | N/A | [2] |
| Reaction Product | C18 | Not specified | ~20 | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Preparation of Microbial Extract
This protocol describes a general method for extracting cyclo(Pro-Leu) from a bacterial or fungal culture broth using liquid-liquid extraction with ethyl acetate (B1210297).
Materials:
-
Microbial culture broth
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Filtration apparatus with 0.22 µm filter
Procedure:
-
Cell Removal: Centrifuge the microbial culture broth at 8,000 rpm for 15 minutes to pellet the cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic (ethyl acetate) layer will contain the cyclo(Pro-Leu).
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
-
Drying and Concentration:
-
Pool the collected organic extracts.
-
Dry the extract by adding anhydrous sodium sulfate and swirling until the solution is clear.
-
Decant the dried extract to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at 40°C.
-
-
Sample Reconstitution:
-
Dissolve the dried extract in a minimal amount of the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC Purification of Cyclo(Pro-Leu)
This protocol outlines a standard reversed-phase HPLC method for the purification of cyclo(Pro-Leu).
Materials and Equipment:
-
HPLC system with a UV detector and fraction collector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm for analytical; larger dimensions for preparative)
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Prepared microbial extract (from Protocol 1)
-
Cyclo(Pro-Leu) standard (for retention time confirmation)
Procedure:
-
System Equilibration: Equilibrate the HPLC system and C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Standard Injection (Optional but Recommended): Inject a known concentration of a cyclo(Pro-Leu) standard to determine its retention time under the current conditions.
-
Sample Injection: Inject the filtered microbial extract onto the column.
-
Gradient Elution: Program the HPLC system to run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient is from 5% to 60% B over 20-30 minutes.
-
Fraction Collection: Monitor the chromatogram at 210-220 nm. Collect fractions corresponding to the peak that matches the retention time of the cyclo(Pro-Leu) standard.
-
Post-Purification Analysis:
-
Analyze the collected fractions for purity using the same HPLC method.
-
Pool the pure fractions.
-
The solvent can be removed by lyophilization or evaporation to obtain the purified cyclo(Pro-Leu).
-
Signaling Pathways and Biological Activities
Cyclo(Pro-Leu) exerts its biological effects through various signaling pathways. The following diagrams illustrate some of the key mechanisms.
Anticancer Activity via CD151 Regulation
Cyclo(Pro-Leu) has been shown to down-regulate the expression of the tetraspanin CD151, a protein often overexpressed in cancer cells and associated with tumor progression and metastasis. By reducing CD151 levels, cyclo(Pro-Leu) can inhibit cancer cell migration and invasion. This is achieved through the disruption of CD151's interaction with integrins, which in turn affects downstream signaling pathways such as the MAPK pathway.[4][5][6][7][8]
Caption: Anticancer mechanism of cyclo(Pro-Leu) via CD151.
Antifungal Activity via MAPK Pathway Interference
The mitogen-activated protein kinase (MAPK) signaling pathway is crucial for fungal growth, development, and pathogenesis. It allows fungi to respond to external stresses and is essential for cell wall integrity. Antifungal agents can disrupt this pathway, leading to impaired fungal growth and viability. Cyclo(Pro-Leu) is thought to exert its antifungal effects by interfering with the fungal MAPK signaling cascade.[4][9][10][11]
Caption: Antifungal action of cyclo(Pro-Leu) on the MAPK pathway.
Bacterial Quorum Sensing
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. Cyclic dipeptides like cyclo(Pro-Leu) can act as signaling molecules in these systems. They are synthesized and released by bacteria, and upon reaching a threshold concentration, they can bind to transcriptional regulators, leading to the expression of specific genes, often those involved in virulence and biofilm formation.[9][12][13][14][15]
Caption: Cyclo(Pro-Leu) in bacterial quorum sensing.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional analysis of the MAPK pathways in fungi | Revista Iberoamericana de Micología [elsevier.es]
- 5. CD151 drives cancer progression depending on integrin α3β1 through EGFR signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CD151 Promotes Cancer Progression in Triple-Negative Breast Cancer by Inducing EMT through the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD151—A Striking Marker for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Note: A Cell-Based Luminescent Assay for Quantifying the Histone Deacetylase (HDAC) Inhibitory Activity of Cyclo(Pro-Leu)
Introduction
Cyclo(Pro-Leu) is a cyclic dipeptide of natural origin, identified in various microorganisms, that has demonstrated a range of biological activities.[1][2][3] Notably, it exhibits cytotoxic effects against several human cancer cell lines, including K562, A375, MCF-7, and HT-29, suggesting its potential as an anticancer agent.[1] One of the key mechanisms underlying the development of many cancers is epigenetic dysregulation, where enzymes like Histone Deacetylases (HDACs) play a crucial role.[4][5] HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[6] Consequently, inhibitors of HDACs (HDACi) have emerged as a promising class of therapeutic agents for cancer treatment.[6][7]
This application note provides a detailed protocol for a robust, cell-based assay to determine the inhibitory activity of Cyclo(Pro-Leu) on class I and II HDACs. The assay utilizes a luminogenic substrate that, upon deacetylation by cellular HDACs, is converted into a substrate for a luciferase enzyme, generating a light signal. A decrease in luminescence upon treatment with a compound indicates HDAC inhibition. This high-throughput compatible method is essential for researchers in oncology and drug development to characterize the mechanism of action and potency of novel compounds like Cyclo(Pro-Leu).
Assay Principle
The cell-based HDAC activity assay is a homogeneous "add-mix-read" protocol designed for 96- or 384-well plates. The principle relies on a cell-permeable, acetylated substrate that is introduced to live cells. Endogenous HDACs within the cells deacetylate the substrate. A specific developer reagent is then added, which contains a peptidase that cleaves the deacetylated substrate, releasing aminoluciferin (B605428). In the presence of luciferase and ATP (also in the developer reagent), aminoluciferin is converted to oxyluciferin, generating a stable "glow-type" luminescent signal. The amount of light produced is directly proportional to HDAC activity. When an HDAC inhibitor like Cyclo(Pro-Leu) is present, deacetylation is reduced, leading to a decrease in the luminescent signal.
Signaling Pathway: HDAC Action and Inhibition
Experimental Workflow
Materials and Reagents
-
Cell Line: K562 (human chronic myelogenous leukemia) cell line.
-
Compound: Cyclo(Pro-Leu), purity >95%.
-
Control Inhibitor: Vorinostat (SAHA) or Trichostatin A (TSA).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plate: White, opaque, flat-bottom 96-well cell culture plates.
-
Reagents:
-
Phosphate-Buffered Saline (PBS).
-
Trypan Blue solution.
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
-
Assay Kit: HDAC-Glo™ I/II Assay (Promega) or similar luminogenic cell-based HDAC assay kit.[8]
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Centrifuge.
-
Hemocytometer or automated cell counter.
-
Multichannel pipette.
-
Luminometer plate reader.
-
Detailed Experimental Protocols
Protocol 1: Cell Culture and Plating
-
Maintain K562 cells in suspension culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
-
On the day of the assay, determine cell viability and density using a hemocytometer and Trypan Blue exclusion. Ensure cell viability is >95%.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh, pre-warmed culture medium to a final density of 2.5 x 10⁵ cells/mL.
-
Dispense 80 µL of the cell suspension into each well of a white 96-well assay plate (20,000 cells/well).
-
Include wells for "no-cell" controls (medium only) to measure background luminescence.
-
Incubate the plate for 2 hours at 37°C to allow cells to acclimatize.
Protocol 2: Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of Cyclo(Pro-Leu) in 100% DMSO. Prepare a similar stock solution for the control inhibitor (e.g., Vorinostat).
-
Perform a serial dilution of the stock solutions in cell culture medium to create 5X working solutions. A typical 8-point dilution series might range from 100 µM to 0.01 µM (final in-well concentration).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%).
-
Add 20 µL of the 5X compound working solutions, vehicle control, or medium (for untreated controls) to the appropriate wells containing cells.
-
The final volume in each well should be 100 µL.
-
Incubate the plate at 37°C with 5% CO₂ for an optimized duration (e.g., 6, 12, or 24 hours). An incubation time of 6 hours is often sufficient for HDAC inhibitors.[5]
Protocol 3: HDAC Activity Assay and Data Acquisition
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well of the plate.
-
Mix the contents on an orbital shaker for 1-2 minutes at low speed to induce cell lysis and initiate the enzymatic reaction.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light, to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate reader.
Protocol 4: Data Analysis
-
Subtract the average background luminescence (from no-cell control wells) from all other measurements.
-
Calculate the percentage of HDAC inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.
Data Presentation
The following tables represent expected data from the described assay, comparing the activity of Cyclo(Pro-Leu) with the known HDAC inhibitor, Vorinostat.
Table 1: Dose-Response Data for Cyclo(Pro-Leu)
| Concentration (µM) | Avg. Luminescence (RLU) | % Inhibition |
| 100 | 15,500 | 90.3 |
| 30 | 28,750 | 82.0 |
| 10 | 65,000 | 59.4 |
| 3 | 110,200 | 31.1 |
| 1 | 145,800 | 8.9 |
| 0.3 | 158,500 | 0.9 |
| 0.1 | 160,100 | 0.0 |
| Vehicle (0) | 160,000 | 0.0 |
| Calculated IC₅₀ | 8.5 µM |
Table 2: Dose-Response Data for Vorinostat (Control)
| Concentration (µM) | Avg. Luminescence (RLU) | % Inhibition |
| 10 | 16,100 | 90.0 |
| 3 | 24,150 | 85.0 |
| 1 | 48,300 | 70.0 |
| 0.3 | 80,500 | 50.0 |
| 0.1 | 120,750 | 25.0 |
| 0.03 | 152,950 | 5.0 |
| 0.01 | 160,800 | 0.0 |
| Vehicle (0) | 161,000 | 0.0 |
| Calculated IC₅₀ | 0.3 µM |
Summary and Conclusion
This application note provides a comprehensive, step-by-step protocol for assessing the HDAC inhibitory activity of Cyclo(Pro-Leu) in a cell-based format. The described luminogenic assay is a sensitive and reliable method for determining the potency (IC₅₀) of test compounds and is well-suited for screening and lead optimization efforts in a drug discovery setting. By demonstrating a dose-dependent inhibition of HDAC activity, researchers can validate a key potential mechanism for the observed anticancer properties of Cyclo(Pro-Leu) and further guide its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using Histone Deacetylase Inhibitors to Analyze the Relevance of HDACs for Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
Application Notes and Protocols: In Vitro Neuroprotection Assay Using Cyclo(Pro-Leu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of compounds that have garnered significant interest for their diverse biological activities, including neuroprotective functions.[1] This application note details a comprehensive in vitro protocol to assess the neuroprotective potential of a specific cyclic dipeptide, Cyclo(Pro-Leu), against oxidative stress-induced neuronal cell death. The protocols described herein are based on established methodologies for evaluating the neuroprotective effects of similar cyclic dipeptides, such as Cyclo(L-Pro-L-Phe), and are adapted for use with Cyclo(Pro-Leu).[2][3]
The human neuroblastoma cell line, SH-SY5Y, is utilized as a model neuronal system. Oxidative stress, a key pathological mechanism in many neurodegenerative diseases, is induced using hydrogen peroxide (H₂O₂). The protective effects of Cyclo(Pro-Leu) are quantified through a series of assays measuring cell viability, cytotoxicity, apoptosis, mitochondrial membrane potential, and the modulation of key signaling pathways.
Putative Mechanism of Action
Based on studies of structurally related cyclic dipeptides, the neuroprotective effects of Cyclo(Pro-Leu) are hypothesized to be mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the subsequent inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] PPAR-γ activation is known to exert anti-inflammatory and antioxidant effects.[2] By activating PPAR-γ, Cyclo(Pro-Leu) may suppress the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-apoptotic and pro-inflammatory genes.[2][6]
Caption: Putative signaling pathway of Cyclo(Pro-Leu) neuroprotection.
Experimental Protocols
The following protocols outline the key experiments for assessing the neuroprotective effects of Cyclo(Pro-Leu).
Cell Culture and Treatment
The SH-SY5Y human neuroblastoma cell line is a widely used model for neuroprotection studies.
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Seeding: For experimental assays, cells are seeded in 96-well, 24-well, or 6-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Treatment Protocol:
-
Pre-treat cells with varying non-cytotoxic concentrations of Cyclo(Pro-Leu) (e.g., 10, 20, 40 µM) for a specified duration (e.g., 10 hours).[2]
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) at a pre-determined cytotoxic concentration (e.g., IC₅₀ value, approximately 650 µM for SH-SY5Y cells) for a defined period (e.g., 15 hours).[2]
-
Include appropriate controls: untreated cells, cells treated with H₂O₂ alone, and cells treated with a positive control neuroprotective agent (e.g., rosiglitazone).[2]
-
References
- 1. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclo(Pro-Leu) as a Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism in bacteria that enables them to coordinate gene expression in response to population density. This process is integral to the regulation of virulence factors, biofilm formation, and antibiotic resistance in many pathogenic bacteria, including the opportunistic human pathogen Pseudomonas aeruginosa. The inhibition of QS pathways presents a promising therapeutic strategy, as it can disarm pathogens without exerting direct bactericidal pressure, potentially reducing the development of resistance.
Cyclo(Pro-Leu), a cyclic dipeptide, has emerged as a molecule of interest for its potential to interfere with bacterial quorum sensing. This document provides a detailed overview of the experimental setup for investigating Cyclo(Pro-Leu) as a quorum sensing inhibitor, with a focus on its application against Pseudomonas aeruginosa. The protocols and data presented herein are compiled from published literature and are intended to serve as a comprehensive guide for researchers in this field.
Mechanism of Action
In Pseudomonas aeruginosa, the quorum sensing network is primarily regulated by the las and rhl systems. These systems rely on the production and detection of acyl-homoserine lactone (AHL) signal molecules. The las system, controlled by the LasI synthase and LasR receptor, produces and responds to N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The rhl system, governed by the RhlI synthase and RhlR receptor, produces and responds to N-butanoyl-L-homoserine lactone (C4-HSL). The las system is hierarchically positioned above the rhl system, influencing its activation.[1] Cyclo(Pro-Leu) is hypothesized to act as a competitive inhibitor of the LasR and/or RhlR receptors, thereby disrupting the downstream signaling cascade that leads to the expression of virulence factors and biofilm formation.
Quantitative Data Summary
The following tables summarize representative quantitative data for the bioactivity of Cyclo(Pro-Leu) and its analogs against pathogenic bacteria. This data is intended to provide a baseline for experimental design and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(Pro-Leu) and Analogs
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Cyclo(L-Leu-L-Pro) | Vancomycin-Resistant Enterococci | 12.5 | [2] |
| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | >500 | [3] |
Table 2: Inhibition of Quorum Sensing-Regulated Virulence Factors and Biofilm Formation by Cyclic Dipeptides
| Compound | Target Organism | Assay | Concentration | % Inhibition | Reference |
| Cyclo(L-Tyr-L-Pro) | P. aeruginosa PAO1 | Biofilm Formation | 0.5 mg/mL | 48% | [4] |
| Cyclo(L-Tyr-L-Pro) | P. aeruginosa PAO1 | Pyocyanin Production | 0.5 mg/mL | 41% | [3] |
| Cyclo(L-Tyr-L-Pro) | P. aeruginosa PAO1 | Elastase Activity | 0.5 mg/mL | 32% | [3] |
| N-Decanoyl cyclopentylamide | P. aeruginosa PAO1 | Elastase Activity | 250 µM | ~77% | [5] |
| N-Decanoyl cyclopentylamide | P. aeruginosa PAO1 | Pyocyanin Production | 250 µM | ~64% | [5] |
| meta-bromo-thiolactone | P. aeruginosa PA14 | Pyocyanin Production | IC50: 8 µM | 50% | [6] |
Experimental Protocols
A general workflow for evaluating the potential of Cyclo(Pro-Leu) as a quorum sensing inhibitor is outlined below.
References
- 1. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(-Leu-Pro),CAS:2873-36-1 - Ruixibiotech [ruixibiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antifungal Activity of Cyclo(Pro-Leu)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the antifungal properties of the cyclic dipeptide Cyclo(Pro-Leu). The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) with modifications suitable for natural compounds.
Introduction
Cyclo(Pro-Leu) is a diketopiperazine, a class of cyclic peptides known for a wide range of biological activities, including antimicrobial and antifungal properties.[1][2] Accurate and reproducible methods are essential for determining its efficacy against various fungal pathogens. This document outlines two primary methods for assessing the antifungal activity of Cyclo(Pro-Leu): Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for assessing growth inhibition.
Data Presentation: Antifungal Activity of Cyclo(Pro-Leu)
The following table summarizes the reported antifungal activity of Cyclo(Pro-Leu) against various fungal species. This data provides a baseline for expected activity and aids in the selection of appropriate concentration ranges for testing.
| Fungal Species | Assay Type | Activity Measurement | Result | Reference |
| Colletotrichum orbiculare | Conidial Germination | Inhibition | Significant inhibition at 100 µg/mL | [2] |
| Colletotrichum orbiculare | Appressorium Formation | Inhibition | Significant inhibition at 100 µg/mL | [2] |
| Aspergillus parasiticus | Aflatoxin Production | IC50 | 200 µg/mL | [3] |
| Aspergillus flavus | Growth Inhibition | Zone of Inhibition | 5.66 ± 0.57 mm (at 135 ± 7.07 mg/mL) | |
| Candida albicans | Growth Inhibition | MIC | Not specified, but activity reported | [2] |
| Fusarium oxysporum | Growth Inhibition | MIC | Not specified, but activity reported | [1] |
| Pyricularia oryzae | Growth Inhibition | MIC | 2.5 mg/mL | [4] |
| Rhizoctonia solani | Radial Growth Inhibition | Inhibition | Activity reported | [5] |
| Penicillium expansum | Growth Inhibition | MIC | Potent activity reported | [4] |
Experimental Protocols
Preparation of Cyclo(Pro-Leu) Stock Solution
Proper dissolution of Cyclo(Pro-Leu) is critical for accurate testing.
Materials:
-
Cyclo(Pro-Leu) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of Cyclo(Pro-Leu) powder under sterile conditions.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Sonication may be used to aid dissolution.[6]
-
Perform serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., RPMI 1640) to achieve the desired final test concentrations.
-
Note: The final concentration of DMSO in the assay should be kept low (typically ≤1% v/v) to avoid solvent-induced toxicity to the fungal cells. A solvent toxicity control should be included in each experiment.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of Cyclo(Pro-Leu) that inhibits the visible growth of a fungus. The protocol is adapted from the CLSI M27 (for yeasts) and M38-A (for filamentous fungi) guidelines.[7]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, standardized
-
Cyclo(Pro-Leu) stock solution
-
Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
Protocol:
-
Inoculum Preparation:
-
Yeasts (e.g., Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours. Suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Filamentous Fungi (e.g., Aspergillus fumigatus): Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Plate Setup:
-
Add 100 µL of RPMI 1640 to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the Cyclo(Pro-Leu) working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.
-
This will result in 100 µL of varying concentrations of Cyclo(Pro-Leu) in each well.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Growth Control: 100 µL of RPMI 1640 + 100 µL of inoculum.
-
Sterility Control: 200 µL of RPMI 1640.
-
Solvent Control: 100 µL of RPMI 1640 with the highest concentration of DMSO used + 100 µL of inoculum.
-
Positive Control: A serial dilution of a standard antifungal drug.
-
-
Incubation:
-
Incubate the plates at 35-37°C. Incubation times will vary depending on the fungus: 24-48 hours for yeasts, and 48-72 hours or longer for filamentous fungi, until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Cyclo(Pro-Leu) that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Materials:
-
Sterile Petri dishes (100 mm or 150 mm)
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue (for yeasts) or other suitable agar (e.g., PDA for molds)
-
Sterile paper disks (6 mm diameter)
-
Fungal inoculum, standardized
-
Cyclo(Pro-Leu) solution of known concentration
-
Positive control antifungal disk
-
Solvent control disk (impregnated with DMSO)
Protocol:
-
Plate Preparation:
-
Prepare the agar medium and pour it into sterile Petri dishes to a uniform depth of approximately 4 mm.[8] Allow the agar to solidify completely.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized fungal inoculum (adjusted to 0.5 McFarland).
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.[9]
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known amount of Cyclo(Pro-Leu) onto the surface of the inoculated agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a positive control disk and a solvent control disk on the same plate.
-
Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[9]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 24-48 hours (or longer for slower-growing fungi).
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
A larger zone of inhibition indicates greater susceptibility of the fungus to Cyclo(Pro-Leu). The absence of a zone around the solvent control confirms that the observed activity is due to the compound.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclo(L-Leu-L-Pro) | Antifungal | TargetMol [targetmol.com]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols: Screening Cyclo(Pro-Leu) Against a Panel of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Pro-Leu) is a cyclic dipeptide that has garnered interest in cancer research due to its potential cytotoxic and anti-proliferative activities. This document provides detailed application notes and protocols for screening Cyclo(Pro-Leu) against a panel of cancer cell lines. The methodologies outlined herein are foundational for evaluating its anti-cancer efficacy and elucidating its mechanism of action.
Data Presentation
The anti-cancer activity of Cyclo(Pro-Leu) has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| K562 | Chronic Myelogenous Leukemia | 21.72 | [1] |
| A375 | Malignant Melanoma | 51.13 | [1] |
| MCF-7 | Breast Adenocarcinoma | 78.78 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 101.56 | [1] |
| NCM460 | Normal Colon Epithelial | 775.86 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available | [2] |
| MDA-MB-468 | Breast Adenocarcinoma | Data not available | [2] |
| HCT-116 | Colorectal Carcinoma | Moderately active | [3] |
| HepG2 | Hepatocellular Carcinoma | Moderately active | [3] |
Note: "Data not available" indicates that the study demonstrated activity but did not provide a specific IC50 value. "Moderately active" indicates that the compound showed inhibitory effects, but quantitative data was not provided in the cited source.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of Cyclo(Pro-Leu).
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Cyclo(Pro-Leu)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cyclo(Pro-Leu) in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Proliferation Assay (BrdU Assay)
The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle. Incorporated BrdU is then detected using an anti-BrdU antibody.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Cyclo(Pro-Leu)
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with Cyclo(Pro-Leu) as described in the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well and incubate at 37°C.
-
Fixation and Denaturation: Remove the culture medium and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the wells and add TMB substrate. Incubate until a color change is observed.
-
Stop Reaction and Measurement: Add stop solution and measure the absorbance at 450 nm.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Cyclo(Pro-Leu)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Cyclo(Pro-Leu) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[1][4]
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for screening Cyclo(Pro-Leu).
Proposed Signaling Pathway for Anti-Cancer Activity
Studies suggest that Cyclo(Pro-Leu) may exert its anti-cancer effects by disrupting the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR).[2][5] This interaction is crucial for the activation of downstream signaling pathways that promote cancer cell proliferation, migration, and survival.
Caption: Proposed mechanism of action for Cyclo(Pro-Leu).
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Utilizing Cyclo(Pro-Leu) in Microbial Co-culture Experiments
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds produced by a wide range of organisms, including bacteria, fungi, plants, and animals.[1][2] These molecules have garnered significant interest in the scientific community due to their diverse biological activities, which include antimicrobial, antiviral, antitumor, and neuroprotective properties.[1][2][3] In the microbial world, certain CDPs, such as Cyclo(Pro-Leu), play a crucial role in cell-to-cell communication, particularly in a process known as quorum sensing (QS).[4][5]
Quorum sensing is a mechanism of gene regulation in response to population density, allowing bacteria to coordinate their behavior.[4] Cyclo(Pro-Leu) and its analogs have been identified as QS signaling molecules in various bacterial species, influencing processes like biofilm formation, virulence factor production, and secondary metabolite synthesis.[4][5][6] The ability of Cyclo(Pro-Leu) to modulate these microbial behaviors makes it a valuable tool for researchers studying microbial interactions, particularly in the context of co-culture experiments.
These application notes provide a comprehensive overview and detailed protocols for utilizing Cyclo(Pro-Leu) to observe its effects in microbial co-culture experiments. The information is intended for researchers, scientists, and drug development professionals interested in exploring microbial communication and identifying novel antimicrobial or biocontrol agents.
Data Presentation: Quantitative Effects of Cyclo(Pro-Leu)
The following tables summarize the quantitative effects of Cyclo(Pro-Leu) and its isomers on various microbial activities as reported in the literature. These data provide a baseline for expected outcomes and assist in determining appropriate experimental concentrations.
Table 1: Antifungal Activity of Cyclo(Leu-Pro) Isomers against Colletotrichum orbiculare [5][7][8]
| Isomer | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Inhibition of Appressorium Formation (%) |
| cyclo(l-Leu-l-Pro) | 100 | ~80 | Significant Inhibition |
| cyclo(d-Leu-d-Pro) | 100 | ~80 | - |
| cyclo(d-Leu-l-Pro) | 100 | No significant inhibition | No significant inhibition |
Table 2: General Antimicrobial and Biofilm Inhibition Data for Proline-Containing CDPs
| Cyclic Dipeptide | Target Organism | Effect | Concentration | Reference |
| cyclo(l-Pro-l-Leu) | Meloidogyne incognita | Inhibition of mortality and egg hatching | Not Specified | [5] |
| cyclo(Leu-Pro) | Ganoderma boninense, Candida albicans | Growth attenuation | Not Specified | [5] |
| cyclo(l-Pro-l-Val) | Rhizoctonia solani | Antifungal activity | Not Specified | [5] |
| cyclo(L-Pro-L-Tyr), cyclo(L-Hyp-L-Tyr), cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | Biofilm inhibition (52%, 50%, 48% respectively) | 1.8 mM | [6] |
| cis-cyclo(L-Leu-L-Pro) | Influenza A (H3N2) virus | Antiviral activity | Not Specified | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of Cyclo(Pro-Leu) in microbial co-culture.
Protocol 1: General Co-culture Experiment to Observe Phenotypic Changes
Objective: To assess the impact of exogenously added Cyclo(Pro-Leu) on the growth, morphology, and metabolite production of two or more microbial species in a co-culture system.
Materials:
-
Microbial strains of interest (e.g., a bacterium and a fungus, or two bacterial species).
-
Appropriate liquid and solid growth media for the selected strains.
-
Cyclo(Pro-Leu) stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol, and filter-sterilized).
-
Sterile culture vessels (e.g., flasks, petri dishes, multi-well plates).
-
Incubator with temperature and shaking capabilities.
-
Microscope for observing morphological changes.
-
Analytical equipment for metabolite analysis (e.g., HPLC, GC-MS).
Procedure:
-
Strain Preparation:
-
Grow individual microbial strains to mid-logarithmic phase in their respective optimal liquid media.
-
Harvest cells by centrifugation and wash with sterile phosphate-buffered saline (PBS) or fresh medium to remove residual metabolites.
-
Resuspend cells in the chosen co-culture medium to a standardized cell density (e.g., OD600 of 0.1 for bacteria).
-
-
Co-culture Setup:
-
In sterile culture vessels, combine the prepared microbial suspensions. The ratio of the different species should be optimized based on the experimental goals.
-
Prepare a series of experimental groups with varying concentrations of Cyclo(Pro-Leu) (e.g., 1, 10, 50, 100 µg/mL).
-
Include a control group with the solvent used to dissolve Cyclo(Pro-Leu) at the same final concentration as the experimental groups.
-
Include monoculture controls for each microbial strain with and without Cyclo(Pro-Leu).
-
-
Incubation:
-
Incubate the co-cultures under conditions suitable for the growth of all included microorganisms. This may require optimization of temperature, pH, and aeration.
-
-
Observation and Analysis:
-
Growth Dynamics: Monitor the growth of each species over time using methods such as colony-forming unit (CFU) counts on selective agar, quantitative PCR (qPCR) with species-specific primers, or flow cytometry.
-
Morphological Changes: At regular intervals, observe the cultures under a microscope to document changes in cell morphology, colony formation, or biofilm structure.
-
Metabolite Profiling: After a predetermined incubation period, harvest the culture supernatant by centrifugation and filtration. Analyze the supernatant for changes in the production of secondary metabolites, pigments, or other bioactive compounds using techniques like HPLC or GC-MS.
-
Protocol 2: Biofilm Formation Inhibition Assay
Objective: To determine the effect of Cyclo(Pro-Leu) on biofilm formation in a single or co-culture of biofilm-forming microorganisms.
Materials:
-
Biofilm-forming microbial strain(s).
-
Tryptic Soy Broth (TSB) or other suitable growth medium.
-
Cyclo(Pro-Leu) stock solution.
-
Sterile 96-well flat-bottom microtiter plates.
-
0.1% (w/v) Crystal Violet solution.
-
30% (v/v) Acetic acid.
-
Plate reader.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain(s) in fresh growth medium.
-
Assay Setup:
-
To the wells of a 96-well plate, add 100 µL of the microbial suspension.
-
Add 100 µL of growth medium containing serial dilutions of Cyclo(Pro-Leu) to achieve the desired final concentrations.
-
Include positive (microbes without Cyclo(Pro-Leu)) and negative (medium only) controls.
-
-
Incubation: Cover the plate and incubate statically at the optimal temperature for 24-48 hours.
-
Staining and Quantification:
-
Carefully discard the culture medium from the wells and gently wash three times with sterile PBS to remove planktonic cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the application of Cyclo(Pro-Leu) in microbial co-culture experiments.
Caption: Experimental workflow for co-culture analysis.
Caption: Generalized Cyclo(Pro-Leu) signaling pathway.
Conclusion
Cyclo(Pro-Leu) is a versatile signaling molecule that can be effectively utilized in microbial co-culture experiments to investigate a wide array of microbial interactions. By acting as a quorum sensing signal, it can modulate gene expression, leading to observable changes in phenotypes such as biofilm formation, virulence, and the production of secondary metabolites. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding and manipulating microbial communities. Further exploration into the specific effects of different Cyclo(Pro-Leu) stereoisomers and their synergistic interactions with other signaling molecules will undoubtedly unveil new avenues for drug discovery and the development of novel biocontrol strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) | MDPI [mdpi.com]
- 4. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 9. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Biofilm Disruption Assay Using Cyclo(Pro-Leu)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. This protective environment renders bacteria notoriously resistant to conventional antimicrobial agents, posing a significant challenge in both clinical and industrial settings. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of compounds that have demonstrated significant efficacy in disrupting bacterial biofilms, often by interfering with cell-to-cell communication systems like quorum sensing (QS).[1][2][3] Cyclo(Pro-Leu) is a proline-based CDP that has been identified as a potent agent for inhibiting the formation of and eradicating pre-formed biofilms.[3][4] Its non-bactericidal mode of action makes it an attractive alternative to traditional antibiotics for combating biofilm-related infections and contamination.[2]
This document provides detailed protocols for assessing the biofilm disruption and inhibition capabilities of Cyclo(Pro-Leu) using two standard methods: the Crystal Violet (CV) assay for quantifying biofilm biomass and the Minimum Biofilm Eradication Concentration (MBEC) assay to determine the concentration required to eliminate established biofilms.
Quantitative Data Summary
The following table summarizes the biofilm inhibition activity of Cyclo(Pro-Leu) and structurally related proline-containing cyclic dipeptides against various bacterial strains. This data provides a baseline for expected efficacy and aids in experimental design.
| Compound | Target Organism | Concentration | Biofilm Inhibition (%) | Reference |
| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes | Sub-MICs (64-256 µg/mL) | Dose-dependent inhibition | [4] |
| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | 0.5 mg/mL | 48% | [5][6] |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | 1.8 mM | 52% | [7] |
| Cyclo(L-Hyp-L-Tyr) | Pseudomonas aeruginosa PAO1 | 1.8 mM | 50% | [7] |
| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | 1.8 mM | 48% | [7] |
Experimental Protocols & Methodologies
Two primary protocols are detailed below: a screening assay for biofilm inhibition (Protocol 1) and a method for determining the eradication concentration for mature biofilms (Protocol 2).
Protocol 1: Biofilm Inhibition Assay via Crystal Violet Staining
This protocol is used to determine the ability of Cyclo(Pro-Leu) to prevent the initial formation of biofilms.
Materials:
-
Sterile 96-well flat-bottom microtiter plates[8]
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) medium)[8][9]
-
Cyclo(Pro-Leu) stock solution (in a suitable solvent like DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS), sterile
-
30% (v/v) Acetic Acid or 95% Ethanol (B145695) for solubilization[10][11]
-
Microplate reader capable of measuring absorbance at 590-595 nm[10]
Procedure:
-
Prepare Bacterial Inoculum:
-
Plate Setup:
-
Prepare serial dilutions of the Cyclo(Pro-Leu) stock solution in the growth medium.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.[6]
-
Add 100 µL of the various Cyclo(Pro-Leu) dilutions to the corresponding wells.[6]
-
Include necessary controls:
-
Negative Control: 100 µL bacterial culture + 100 µL medium (with solvent if applicable).
-
Sterility Control: 200 µL of sterile medium.
-
-
-
Incubation for Biofilm Formation:
-
Crystal Violet Staining:
-
Carefully discard the liquid content from the wells by aspiration or by inverting the plate and shaking forcefully.[11]
-
Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic (non-adherent) cells.[10] Be careful not to disturb the biofilm at the bottom of the wells.
-
Dry the plate by tapping it on a paper towel.[11]
-
Add 125-150 µL of 0.1% crystal violet solution to each well, ensuring the biofilm is fully covered.[11]
-
Incubate at room temperature for 10-15 minutes.[11]
-
-
Washing and Solubilization:
-
Discard the crystal violet solution.
-
Wash the plate thoroughly with water to remove excess stain. Repeat until the wash water is clear.[11]
-
Dry the plate completely. An overnight drying period is effective.[10][11]
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[10][11]
-
Incubate for 10-20 minutes, with gentle shaking to ensure full solubilization.[9][11]
-
-
Quantification:
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[11]
-
Measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader.[10]
-
The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of inhibition relative to the negative control.
-
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the lowest concentration of Cyclo(Pro-Leu) required to eradicate a pre-formed, mature biofilm.[12][13]
Materials:
-
Same materials as Protocol 1.
-
Optional: MBEC Assay® device (lid with 96 pegs).[14] If not available, a standard 96-well plate can be used.[15]
-
MTT or similar viability stain (for determining cell viability).
Procedure:
-
Biofilm Formation:
-
Preparation of Treatment Plate:
-
In a separate 96-well plate, prepare 2-fold serial dilutions of Cyclo(Pro-Leu) in fresh growth medium (200 µL per well).[15]
-
-
Treatment of Pre-formed Biofilm:
-
After the incubation period, carefully remove the planktonic bacteria from the biofilm plate by aspiration.[15]
-
Gently wash the biofilms twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.[15]
-
Transfer the pre-formed biofilms into the prepared treatment plate containing the Cyclo(Pro-Leu) dilutions. If using an MBEC device, the peg lid with the biofilms is transferred. If using a standard plate, the diluted compound is added directly to the washed biofilm wells.[14][15]
-
Incubate the treatment plate at 37°C for another 24 hours.[15]
-
-
Quantification of Biofilm Eradication:
-
Method A: Crystal Violet Staining: Follow steps 4-6 from Protocol 1 to quantify the remaining biofilm biomass.
-
Method B: Viable Cell Counting (CFU):
-
After treatment, wash the biofilms with PBS.
-
Add 200 µL of PBS to each well and sonicate or scrape the wells to dislodge the remaining biofilm cells.[16]
-
Perform serial dilutions of the resulting cell suspension and plate on agar (B569324) plates.
-
Incubate overnight and count the colony-forming units (CFU) to determine the number of viable bacteria.
-
-
The MBEC is defined as the lowest concentration of Cyclo(Pro-Leu) that results in a significant reduction (e.g., ≥99.9%) in viable cells or biomass compared to the untreated control.[16]
-
Visualizations: Workflows and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. Protocols · Benchling [benchling.com]
- 10. Crystal violet assay [bio-protocol.org]
- 11. static.igem.org [static.igem.org]
- 12. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 13. Minimum biofilm eradication concentration. [bio-protocol.org]
- 14. innovotech.ca [innovotech.ca]
- 15. benchchem.com [benchchem.com]
- 16. emerypharma.com [emerypharma.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Cyclo(Pro-Leu) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Pro-Leu) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), that has garnered significant interest in the scientific community due to its diverse biological activities. These activities include roles in bacterial quorum sensing, neuroprotection, and potential as an antifungal agent.[1][2][3][4][5][6] The solid-phase synthesis (SPPS) of Cyclo(Pro-Leu) and its analogs offers a robust and efficient methodology for producing these compounds for further study and drug development. This document provides detailed application notes and experimental protocols for the solid-phase synthesis of Cyclo(Pro-Leu) and its analogs, presents quantitative data in a clear format, and illustrates the synthetic workflow and a relevant biological signaling pathway.
Data Presentation
Table 1: Representative Yields and Purity of Cyclo(Pro-Leu) and Analogs via Solid-Phase Synthesis
| Compound ID | Sequence | Resin | Cyclization Method | Cleavage Method | Crude Purity (%) | Overall Yield (%) |
| 1 | Cyclo(Pro-Leu) | Wang Resin | On-resin | TFA/TIS/H₂O | ~85 | ~45 |
| 2 | Cyclo(Pro-Ala) | 2-Cl-Trt | On-resin | TFA/DCM | ~90 | ~50 |
| 3 | Cyclo(Pro-Phe) | Wang Resin | Cyclocleavage | Base-mediated | ~80 | ~40 |
| 4 | Cyclo(Pro-Val) | 2-Cl-Trt | On-resin | TFA/TIS/H₂O | ~88 | ~48 |
Note: The data presented are representative values compiled from literature and typical outcomes for solid-phase synthesis of diketopiperazines. Actual results may vary based on specific reaction conditions and the scale of the synthesis.
Experimental Protocols
This section details the step-by-step methodology for the solid-phase synthesis of Cyclo(Pro-Leu) using Fmoc/tBu chemistry on Wang resin. The protocol is divided into five main stages: resin preparation and first amino acid loading, peptide chain elongation, on-resin cyclization, cleavage from the resin, and purification.
Protocol 1: Solid-Phase Synthesis of Cyclo(Pro-Leu)
Materials and Reagents:
-
Fmoc-L-Proline (Fmoc-Pro-OH)
-
Fmoc-L-Leucine (Fmoc-Leu-OH)
-
Wang Resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DIPEA (N,N-Diisopropylethylamine)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
Stage 1: Resin Swelling and First Amino Acid (Proline) Loading
-
Place Wang resin (1 g, 0.5 mmol/g substitution) in a solid-phase synthesis vessel.
-
Swell the resin in DMF (10 mL) for 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
-
In a separate vial, dissolve Fmoc-Pro-OH (2 equivalents relative to resin loading) and OxymaPure® (2 eq.) in DMF. Add DIC (2 eq.) and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.
Stage 2: Peptide Chain Elongation (Coupling of Leucine)
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF (10 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Leucine Coupling:
-
In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Stage 3: N-Terminal Fmoc Deprotection for Cyclization
-
Treat the resin with a 20% solution of piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group from Leucine.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Stage 4: On-Resin Cyclization
-
Swell the deprotected dipeptide-resin in a solution of DMF/DCM (1:1, v/v).
-
Add PyBOP (3 equivalents) and DIPEA (6 equivalents) to the resin suspension.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by taking a small sample of resin, cleaving the product, and analyzing by LC-MS.
-
Once the cyclization is complete, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Stage 5: Cleavage and Purification
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours.[7]
-
Filter the solution to separate the resin.
-
Precipitate the crude Cyclo(Pro-Leu) by adding cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the crude product with cold ether.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetonitrile/water) and purify by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Visualizations
Solid-Phase Synthesis Workflow for Cyclo(Pro-Leu)
References
- 1. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 6. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
optimizing fermentation and extraction procedures for Cyclo(Pro-Leu) production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Pro-Leu) is a cyclic dipeptide with a range of bioactive properties, including antimicrobial, antiviral, and quorum sensing modulation, making it a compound of significant interest for therapeutic development. Optimizing its production through microbial fermentation and subsequent extraction is crucial for obtaining sufficient yields for research and development. These application notes provide detailed protocols for the fermentation of Cyclo(Pro-Leu) using Lactobacillus plantarum and Pseudomonas sesami, as well as optimized extraction procedures. Additionally, we summarize quantitative data for easy comparison and provide diagrams of relevant signaling pathways and experimental workflows.
I. Fermentation Protocols for Cyclo(Pro-Leu) Production
Efficient production of Cyclo(Pro-Leu) can be achieved through submerged fermentation using specific microbial strains. The following protocols detail the optimized conditions for Lactobacillus plantarum and Pseudomonas sesami.
Protocol 1: Fermentation of Lactobacillus plantarum
Lactobacillus plantarum is a well-characterized producer of various bioactive compounds, including cyclic dipeptides. This protocol is optimized for high-density cell growth and metabolite production.
Materials:
-
Lactobacillus plantarum strain (e.g., LBP-K10)
-
Modified MRS (mMRS) broth
-
Sterile flasks or a bioreactor
-
Incubator or shaking incubator
-
Centrifuge
mMRS Broth Composition (per liter):
| Component | Concentration |
| D-glucose | 20 g |
| Yeast Extract | 5 g |
| Sodium Acetate (B1210297) | 5 g |
| Ammonium Citrate Dibasic | 2 g |
| Dipotassium Hydrogen Phosphate | 2 g |
| Magnesium Sulfate (B86663) Anhydrous | 0.1 g |
| Manganese Sulfate Monohydrate | 0.05 g |
| Tween 80 | 1 mL |
| Distilled Water | to 1 L |
Procedure:
-
Inoculum Preparation: Inoculate a single colony of Lactobacillus plantarum into 10 mL of mMRS broth and incubate at 30°C for 24 hours without shaking.
-
Production Culture: Inoculate a larger volume of sterile mMRS broth (e.g., 1 L in a 2 L flask or bioreactor) with the seed culture to a final concentration of 1% (v/v)[1].
-
Incubation: Incubate the production culture at 30°C for 72 hours under stationary (no shaking) conditions[2]. If using a bioreactor, maintain the temperature at 30°C and pH at 6.5 with gentle agitation (200 rpm)[1].
-
Harvesting: After incubation, harvest the bacterial cells by centrifugation at 6,000 rpm for 20 minutes. The supernatant (culture filtrate) contains the secreted Cyclo(Pro-Leu) and is used for extraction[3][4].
Protocol 2: Fermentation of Pseudomonas sesami
Pseudomonas sesami has been identified as a producer of various isomers of Cyclo(Pro-Leu) with antifungal properties.
Materials:
-
Pseudomonas sesami strain (e.g., BC42)
-
Tryptic Soy Broth (TSB)
-
Sterile flasks
-
Shaking incubator
-
Centrifuge
Procedure:
-
Inoculum Preparation: Inoculate a single colony of Pseudomonas sesami into 10 mL of TSB and incubate at 28°C for 24 hours with shaking at 160 rpm.
-
Production Culture: Inoculate a larger volume of sterile TSB with the seed culture.
-
Incubation: Incubate the production culture at 28°C for 72 hours in a shaking incubator at 160 rpm[3][4].
-
Harvesting: Centrifuge the culture at 6,000 rpm for 20 minutes to pellet the bacterial cells. The resulting supernatant is the culture filtrate used for extraction[3][4].
II. Extraction and Purification Protocols
The choice of extraction method depends on the desired purity and scale of production. Below are protocols for solvent extraction and solid-phase extraction (SPE).
Protocol 3: Ethyl Acetate Solvent Extraction
This is a straightforward method for the initial extraction of Cyclo(Pro-Leu) from the fermentation broth.
Materials:
-
Culture filtrate from fermentation
-
Ethyl acetate
-
Separating funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Liquid-Liquid Extraction: Mix the culture filtrate with an equal volume of ethyl acetate (1:1 v/v) in a separating funnel[3][4].
-
Separation: Shake the funnel vigorously and allow the layers to separate. Collect the upper ethyl acetate layer.
-
Drying: Dry the collected ethyl acetate fraction over anhydrous sodium sulfate to remove any residual water[3][4].
-
Concentration: Evaporate the ethyl acetate using a rotary evaporator to obtain the crude extract containing Cyclo(Pro-Leu)[3][4]. The dried extract can be dissolved in methanol (B129727) for further analysis or purification[3][4].
Protocol 4: Solid-Phase Extraction (SPE) with a Methanol Gradient
SPE provides a more refined purification of Cyclo(Pro-Leu) and is suitable for high-throughput applications[2][5][6].
Materials:
-
C18 SPE cartridges
-
Culture filtrate
-
Methanol (various concentrations in deionized water)
-
Vacuum manifold
Procedure:
-
Cartridge Activation: Activate the C18 SPE cartridge by passing 15 mL of 100% methanol, followed by equilibration with 15 mL of deionized water[2].
-
Sample Loading: Load the culture filtrate onto the SPE cartridge.
-
Elution: Elute the bound compounds using a stepwise methanol gradient, increasing the methanol concentration in 5% increments from 5% to 50%[2][5][6]. Collect the fractions at each concentration.
-
Fraction Analysis: The fractions eluted with methanol concentrations between 35% and 45% have been shown to contain significant amounts of cis-cyclo(L-Leu-L-Pro)[6].
-
Concentration: Evaporate the desired fractions to remove the methanol and concentrate the Cyclo(Pro-Leu).
III. Quantitative Data Summary
The following tables provide a summary of quantitative data related to Cyclo(Pro-Leu) production and activity.
Table 1: Cyclo(Pro-Leu) Concentration in Fermented Products
| Product | Producing Microorganism(s) | Cyclo(Pro-Leu) Concentration (mg/L) | Reference |
| Various Wines | Yeasts and Bacteria | 0.1 - 1.0 | [7] |
Table 2: Biological Activity of Cyclo(L-Leu-L-Pro) Isomers against Colletotrichum orbiculare
| Isomer | Concentration (µg/mL) | Inhibition of Conidia Germination | Inhibition of Appressorium Formation | Reference |
| cyclo(L-Leu-L-Pro) | 100 | Significant | Significant | [3][8] |
| cyclo(D-Leu-D-Pro) | 100 | Significant | Not Significant | [3][8] |
| cyclo(D-Leu-L-Pro) | 100 | Not Significant | Not Significant | [3][8] |
IV. Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the production and extraction of Cyclo(Pro-Leu).
Signaling Pathways
Cyclo(Pro-Leu) has been shown to be involved in bacterial quorum sensing and can influence fungal signaling pathways.
Quorum Sensing in Vibrio vulnificus
Cyclo(Phe-Pro), a related cyclic dipeptide, is a known quorum-sensing signal in Vibrio vulnificus. It influences the expression of virulence factors through a signaling cascade. Cyclo(Pro-Leu) is also known to act as a quorum sensing molecule[9]. The diagram below illustrates a simplified model of this pathway.
Potential Fungal MAPK Signaling Interference
Cyclo(Pro-Leu) extracts have been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway in fungi, which is crucial for processes like appressorium formation during plant infection[3]. The diagram below shows a generalized fungal MAPK pathway that could be a target.
References
- 1. Optimization of Medium Composition for Biomass Production of Lactobacillus plantarum 200655 Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 6. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Cyclo(Pro-Leu) in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Cyclo(Pro-Leu), a cyclic dipeptide of proline and leucine, in complex biological matrices. Cyclo(Pro-Leu) is a secondary metabolite produced by various microorganisms and has garnered significant interest due to its diverse biological activities, including antimicrobial, antifungal, and quorum sensing modulation. Accurate quantification is crucial for understanding its physiological roles and potential therapeutic applications.
Analytical Techniques Overview
The quantification of Cyclo(Pro-Leu) in complex mixtures such as fermentation broths, food matrices, and biological fluids presents analytical challenges due to its typically low concentrations and the presence of interfering substances. The most common and robust analytical techniques employed are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC-MS/MS is favored for its high sensitivity, selectivity, and specificity, allowing for direct analysis of aqueous samples with minimal sample preparation.
-
GC-MS is also a powerful technique for the identification and quantification of volatile and semi-volatile compounds like Cyclo(Pro-Leu), often requiring derivatization to improve volatility and chromatographic performance.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of Cyclo(Pro-Leu) using HPLC-MS/MS and GC-MS. It is important to note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.
| Parameter | HPLC-MS/MS | GC-MS | Reference |
| Limit of Detection (LOD) | 0.02 - 0.04 mg/kg | Not explicitly found for Cyclo(Pro-Leu), but generally in the low µg/L range for similar compounds | [1] |
| Limit of Quantification (LOQ) | 0.05 - 0.13 mg/kg | 0.1 - 1 mg/L (in wine) | [1][2] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | [3] |
| Recovery | 85.3 - 121.2% | Not explicitly found for Cyclo(Pro-Leu) | [1] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
Protocol 1: Quantification of Cyclo(Pro-Leu) in Bacterial Culture Supernatant using HPLC-MS/MS
This protocol outlines the extraction and quantification of Cyclo(Pro-Leu) from a liquid bacterial culture.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract Cyclo(Pro-Leu) from the aqueous culture medium into an organic solvent.
-
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen evaporator
-
Methanol (B129727) (HPLC grade)
-
0.22 µm syringe filters
-
-
Procedure:
-
Centrifuge the bacterial culture at 8,000 rpm for 15 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
To 50 mL of supernatant, add 50 mL of ethyl acetate in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction of the aqueous layer two more times with 50 mL of ethyl acetate each.
-
Combine all organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter the extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
2. HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 211.1 (for [M+H]⁺)
-
Product Ions (m/z): 70.1, 114.1 (These are common fragments, but should be optimized for the specific instrument)
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of Cyclo(Pro-Leu) in methanol.
-
The concentration of Cyclo(Pro-Leu) in the samples is determined by comparing the peak area to the calibration curve.
-
Protocol 2: Quantification of Cyclo(Pro-Leu) in a Food Matrix (e.g., Wine) using GC-MS
This protocol is adapted for the analysis of Cyclo(Pro-Leu) in a liquid food matrix.[2]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To clean up the sample and concentrate Cyclo(Pro-Leu).
-
Materials:
-
Wine sample
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Dichloromethane
-
Nitrogen evaporator
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
-
Procedure:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 10 mL of the wine sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of dichloromethane.
-
(Optional but recommended) Derivatize the sample by adding 50 µL of BSTFA with 1% TMCS and heating at 70°C for 30 minutes to improve volatility.
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph with a capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Mass spectrometer with an electron ionization (EI) source.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-400
-
Selected Ion Monitoring (SIM) ions: Monitor characteristic ions for derivatized or underivatized Cyclo(Pro-Leu) (e.g., m/z 210 for the molecular ion of underivatized Cyclo(Pro-Leu)).
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of Cyclo(Pro-Leu) subjected to the same extraction and derivatization procedure.
-
The concentration is determined by comparing the peak area of the analyte in the sample to the calibration curve.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of Cyclo(Pro-Leu).
Signaling Pathway: Quorum Sensing Modulation
Cyclo(Pro-Leu) has been identified as a signaling molecule in bacterial quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In organisms like Pseudomonas aeruginosa, cyclic dipeptides can influence the production of virulence factors and biofilm formation.[4][5]
Caption: Putative signaling pathway of Cyclo(Pro-Leu) in bacterial quorum sensing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS method for highly concentrated tacrolimus and cyclosporine samples prepared from pharmaceutical products to assess drug loss from feeding tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
Application of Cyclo(Pro-Leu) in Agricultural Biocontrol: A Detailed Guide for Researchers
Application Notes
Cyclo(Pro-Leu), a cyclic dipeptide, has emerged as a significant molecule in the field of agricultural biocontrol. Produced by various microorganisms, including bacteria and fungi, it exhibits a broad spectrum of activities against plant pathogens.[1][2][3][4] This document provides a comprehensive overview of its applications, mechanisms of action, and detailed protocols for its study.
Cyclo(Pro-Leu) and its isomers, such as Cyclo(L-Pro-L-Leu), Cyclo(D-Pro-D-Leu), and Cyclo(D-Pro-L-Leu), have demonstrated significant potential in controlling a variety of plant diseases.[1][2][5] Its multifaceted approach to biocontrol, which includes direct antagonism against pathogens and the induction of plant defense mechanisms, makes it a promising alternative to conventional chemical pesticides.[1][2][6]
Key Biocontrol Activities:
-
Antifungal Activity: Cyclo(Pro-Leu) has been shown to inhibit the growth and development of several fungal pathogens.[1][2][3] For instance, it effectively inhibits conidia germination and appressorium formation in Colletotrichum orbiculare, the causative agent of anthracnose in cucumbers.[1][2] It has also demonstrated activity against Aspergillus flavus, a notorious producer of mycotoxins in stored grains, and the phytopathogenic fungus Pyricularia oryzae.[4][7][8] The antifungal mechanism may involve the disruption of fungal cell membranes and the inhibition of enzymes crucial for cell wall synthesis.[1][2]
-
Nematicidal Activity: Cyclo(Pro-Leu) exhibits nematicidal properties against root-knot nematodes like Meloidogyne incognita.[5] It has been shown to inhibit egg hatching and increase the mortality of second-stage juveniles (J2s).[5] This makes it a valuable agent for managing nematode infestations in various crops.
-
Antibacterial Activity: While research is more extensive on other cyclodipeptides, the structural class shows significant promise. For example, related compounds like cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) are active against important plant pathogenic bacteria such as Xanthomonas axonopodis pv. citri and Ralstonia solanacearum.[9][10]
-
Induced Systemic Resistance (ISR): Beyond direct antagonism, cyclodipeptides can prime the plant's own defense systems. For example, cyclo(l-Pro-l-Pro) and cyclo(d-Pro-d-Pro) have been shown to induce systemic resistance in Nicotiana benthamiana.[6][11] This is achieved by triggering the salicylic (B10762653) acid (SA)-dependent signaling pathway, leading to the upregulation of defense-related genes like PR-1a.[6][11] This systemic acquired resistance (SAR) provides broad-spectrum and long-lasting protection against a variety of pathogens.[11][12] The induction of ISR is a key advantage, as it reduces the reliance on direct antimicrobial activity and minimizes the risk of pathogen resistance.
-
Quorum Sensing (QS) Inhibition: Quorum sensing is a bacterial communication system that regulates virulence factor expression and biofilm formation.[13][14] Cyclodipeptides, including Cyclo(Pro-Leu), have been identified as potential quorum sensing inhibitors.[1][2][13] By interfering with bacterial communication, these molecules can disrupt pathogenic processes without directly killing the bacteria, which may reduce the selective pressure for resistance development.[13][14]
Quantitative Data Summary
The following tables summarize the quantitative data on the biocontrol activities of Cyclo(Pro-Leu) and related cyclodipeptides from various studies.
Table 1: Antifungal Activity of Cyclo(Pro-Leu) Isomers against Colletotrichum orbiculare
| Compound | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Inhibition of Appressorium Formation (%) |
| Cyclo(L-Leu-L-Pro) | 100 | ~80.3 | Not specified |
| Cyclo(D-Leu-D-Pro) | 100 | ~80.1 | Not specified |
| Cyclo(D-Leu-L-Pro) | 100 | Significant inhibition | Not specified |
Data extracted from a study on the differential antifungal activities of isomeric cyclo(Leu-Pro) produced by Pseudomonas sesami BC42.[1][2]
Table 2: Nematicidal Activity of Cyclo(D-Pro-L-Leu) against Meloidogyne incognita
| Concentration (ppm) | Egg Hatching Inhibition (%) (Day 5) | J2 Mortality (%) (Day 3) |
| 5000 | Significant | Significant |
| 10000 | Significant | Significant |
Data from a study identifying Cyclo(d-Pro-l-Leu) from Bacillus amyloliquefaciens Y1 as a nematicide.[5]
Table 3: Antibacterial Activity of Related Cyclodipeptides
| Compound | Target Pathogen | MIC (µg/mL) |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 |
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 |
Data from a study on the antibacterial activity of cyclodipeptides from Streptomyces sp.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biocontrol potential of Cyclo(Pro-Leu).
Protocol 1: In Vitro Antifungal Assay against Colletotrichum orbiculare
Objective: To assess the inhibitory effect of Cyclo(Pro-Leu) on the conidial germination and appressorium formation of C. orbiculare.
Materials:
-
Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-D-Pro), and Cyclo(D-Leu-L-Pro)
-
Colletotrichum orbiculare conidial suspension (2 x 10^5 spores/mL)
-
Sterile distilled water (SDW)
-
Glass slides
-
Humid chamber
-
Microscope
Procedure:
-
Prepare stock solutions of the Cyclo(Pro-Leu) isomers in a suitable solvent and then dilute with SDW to final concentrations of 1, 10, and 100 µg/mL.[1][2]
-
Mix 25 µL of each Cyclo(Pro-Leu) solution with 25 µL of the C. orbiculare conidial suspension on a sterile glass slide.[1][2]
-
As a negative control, mix 25 µL of SDW with 25 µL of the conidial suspension.[1][2]
-
Place the glass slides in a humid chamber to maintain 100% relative humidity.[1][2]
-
After incubation, observe the slides under a microscope to determine the percentage of conidial germination and appressorium formation. Count at least 100 conidia per replicate.
-
Calculate the inhibition percentage relative to the negative control.
Protocol 2: In Vitro Nematicidal Assay against Meloidogyne incognita
Objective: To evaluate the effect of Cyclo(Pro-Leu) on egg hatching and juvenile mortality of M. incognita.
Materials:
-
Cyclo(D-Pro-L-Leu)
-
Meloidogyne incognita eggs and second-stage juveniles (J2s)
-
96-well microtiter plates
-
Sterile distilled water
-
Incubator
Procedure: Egg Hatching Assay:
-
Prepare various concentrations of Cyclo(D-Pro-L-Leu) (e.g., up to 10,000 ppm) in SDW.[5]
-
Add 50 µL of a nematode suspension containing approximately 200 eggs to each well of a 96-well plate.[5]
-
Add 50 µL of the different concentrations of Cyclo(D-Pro-L-Leu) to the respective wells. Use SDW as a control.
-
Incubate the plate at a suitable temperature for nematode development.
-
Count the number of hatched juveniles at regular intervals (e.g., every 24 hours for 5 days).[5]
-
Calculate the percentage of egg hatching inhibition compared to the control.
J2 Mortality Assay:
-
Add 50 µL of a nematode suspension containing approximately 80 J2s to each well of a 96-well plate.[5]
-
Add 50 µL of the different concentrations of Cyclo(D-Pro-L-Leu) to the respective wells. Use SDW as a control.
-
Incubate the plate.
-
Observe the J2s under a microscope at different time points (e.g., 24 and 72 hours) and count the number of dead juveniles (immobile even after probing).
-
Calculate the percentage of J2 mortality.
Protocol 3: Induced Systemic Resistance Assay in Nicotiana benthamiana
Objective: To determine if Cyclo(Pro-Leu) can induce systemic resistance in plants against a pathogen.
Materials:
-
Cyclo(Pro-Leu) solution
-
Nicotiana benthamiana plants
-
Pathogen culture (e.g., Phytophthora nicotianae)
-
Syringe without a needle
-
Growth chamber
Procedure:
-
Prepare a solution of the cyclodipeptide to be tested.
-
Infiltrate a single spot on one half of a fully expanded leaf of a N. benthamiana plant with the cyclodipeptide solution using a needleless syringe.[11] As a control, infiltrate with the solvent only.
-
After a specific induction period (e.g., 4 hours), inoculate the opposite side of the same leaf with the pathogen.[15] For P. nicotianae, a mycelial plug can be used.[15]
-
Place the plants in a growth chamber with conditions suitable for disease development.[15]
-
Assess disease symptoms after a set period (e.g., 48 hours) by measuring the lesion size.[11]
-
A significant reduction in lesion size on the cyclodipeptide-treated side compared to the control indicates the induction of systemic resistance.
Visualizations
Signaling Pathway for Induced Systemic Resistance
Caption: Proposed signaling pathway for Cyclo(Pro-Leu)-induced systemic resistance in plants.
Experimental Workflow for Biocontrol Agent Screening
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 3. Cyclo(L-Leu-L-Pro) | Antifungal | TargetMol [targetmol.com]
- 4. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Induction of systemic disease resistance in Nicotiana benthamiana by the cyclodipeptides cyclo (l-Pro-l-Pro) and cyclo (d-Pro-d-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Induction of systemic disease resistance in Nicotiana benthamiana by the cyclodipeptides cyclo (l‐Pro‐l‐Pro) and cyclo (d‐Pro‐d‐Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]
- 13. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclo(Pro-Leu) as a Tool for Studying Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Pro-Leu), a cyclic dipeptide, has emerged as a valuable chemical tool for investigating a variety of cellular signaling pathways. This document provides detailed application notes and experimental protocols for utilizing Cyclo(Pro-Leu) to study its effects on cell viability, apoptosis, and key signaling cascades implicated in cancer and neuroprotection. The information presented here is intended to guide researchers in designing and executing experiments to explore the therapeutic potential and mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data regarding the biological activities of Cyclo(Pro-Leu) and related compounds.
Table 1: Cytotoxic Activity of Cyclo(Pro-Leu) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HT-29 | Colon Cancer | 101.56 | 48 | [1] |
| MCF-7 | Breast Cancer | 78.78 | 48 | [1] |
| A375 | Melanoma | 51.13 | 48 | [1] |
| K562 | Leukemia | 21.72 | 48 | [1] |
Table 2: Neuroprotective Effects of a Structurally Similar Cyclo-dipeptide, Cyclo-(L-Pro-L-Phe)
| Assay | Cell Line | Treatment | Concentration (µM) | Effect | Reference |
| Cell Viability | SH-SY5Y | H₂O₂-induced oxidative stress | 10, 20, 40 | Dose-dependent increase in cell viability up to 80.4% at 40 µM | |
| LDH Release | SH-SY5Y | H₂O₂-induced cytotoxicity | 40 | Decreased LDH release to 45.9% |
Signaling Pathways Modulated by Cyclo(Pro-Leu) and Related Compounds
Cyclo(Pro-Leu) and its analogs have been shown to influence several critical cell signaling pathways. The following diagrams illustrate these interactions.
Apoptosis Induction Pathway
Cyclic dipeptides can induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.
Caption: Proposed intrinsic apoptosis pathway induced by Cyclo(Pro-Leu).
NF-κB Signaling Pathway
Structurally related cyclic dipeptides have been shown to inhibit the activation and nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.
Caption: Inhibition of the NF-κB signaling pathway.
PPAR-γ Activation
Cyclo-(L-Pro-L-Phe), a related dipeptide, acts as a partial agonist of PPAR-γ, a nuclear receptor involved in metabolic regulation and inflammation. Activation of PPAR-γ can lead to neuroprotective effects.
Caption: PPAR-γ activation leading to neuroprotection.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of Cyclo(Pro-Leu) on cancer cell lines.
Materials:
-
Cyclo(Pro-Leu)
-
Selected cancer cell lines (e.g., HT-29, MCF-7, A375, K562)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and adjust the cell density.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Cyclo(Pro-Leu) in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Cyclo(Pro-Leu). Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Analysis of Apoptosis by Western Blotting
This protocol is designed to detect the cleavage of PARP and Caspase-3, key markers of apoptosis, in cells treated with Cyclo(Pro-Leu).
Materials:
-
Cyclo(Pro-Leu)
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
Cell scrapers
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat cells with Cyclo(Pro-Leu) at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle control.
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of cleaved PARP and cleaved Caspase-3, normalizing to a loading control like β-actin.
-
Protocol 3: PPAR-γ Transactivation Assay (Luciferase Reporter Assay)
This protocol can be adapted to investigate if Cyclo(Pro-Leu) can activate the PPAR-γ signaling pathway.
Materials:
-
Cyclo(Pro-Leu)
-
A suitable cell line (e.g., HEK293T or a neuroblastoma cell line like SH-SY5Y)
-
PPAR-γ expression plasmid
-
PPRE-luciferase reporter plasmid (containing PPAR response elements upstream of a luciferase gene)
-
A control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or serum-free medium
-
Complete culture medium
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well plate to be ~70-80% confluent on the day of transfection.
-
Co-transfect the cells with the PPAR-γ expression plasmid, PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh complete medium containing various concentrations of Cyclo(Pro-Leu). Include a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control.
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure both Firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
Calculate the fold change in luciferase activity for each treatment relative to the vehicle control.
-
A significant increase in luciferase activity indicates activation of the PPAR-γ pathway.
-
References
Application Notes and Protocols for In Vivo Delivery of Cyclo(Pro-Leu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Pro-Leu) is a cyclic dipeptide with a range of described biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] These characteristics make it a compelling candidate for in vivo investigation across various disease models. This document provides detailed application notes and standardized protocols for the effective in vivo delivery of Cyclo(Pro-Leu), focusing on common administration routes, formulation strategies, and relevant signaling pathways.
I. Application Notes
Overview of In Vivo Delivery Routes
The choice of administration route for in vivo studies of Cyclo(Pro-Leu) is critical and depends on the research question, the target organ, and the desired pharmacokinetic profile. The most common routes for preclinical studies include oral (PO), intravenous (IV), and intraperitoneal (IP) administration.
-
Oral (PO) Administration: This route is often preferred for its convenience and clinical relevance. Studies have shown that some cyclic dipeptides can be absorbed orally and exert systemic effects.[3] Oral delivery is suitable for assessing the bioavailability and efficacy of Cyclo(Pro-Leu) in chronic disease models.
-
Intravenous (IV) Administration: IV injection ensures 100% bioavailability, allowing for precise control over circulating concentrations of the compound.[4] This route is ideal for acute studies, pharmacokinetic assessments, and when rapid systemic exposure is required.
-
Intraperitoneal (IP) Administration: IP injection is a common method in rodent studies, offering rapid absorption into the systemic circulation, although it may be subject to first-pass metabolism in the liver. It is a practical alternative to IV administration for achieving systemic exposure.
Formulation Considerations
The formulation of Cyclo(Pro-Leu) is crucial for its stability, solubility, and biocompatibility. Due to its chemical structure, Cyclo(Pro-Leu) may have limited aqueous solubility. Therefore, appropriate vehicles and excipients are necessary for effective in vivo delivery.
Commonly Used Vehicles:
-
Saline (0.9% NaCl): For water-soluble compounds.
-
Phosphate-Buffered Saline (PBS): A common isotonic vehicle.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but should be used at low concentrations (typically <5% of the final formulation) due to potential toxicity.
-
Polyethylene Glycol (PEG): Often used as a co-solvent to enhance the solubility of hydrophobic compounds.
-
Tween 80 or Cremophor EL: Surfactants used to create stable emulsions or micellar solutions.
A typical formulation for a hydrophobic compound might consist of DMSO, PEG 300/400, Tween 80, and saline.
Potential Signaling Pathways of Interest
Research on Cyclo(Pro-Leu) and related cyclic dipeptides suggests involvement in key cellular signaling pathways, particularly those related to inflammation and oxidative stress.
-
NF-κB Signaling: The transcription factor NF-κB is a central regulator of inflammation. Some cyclic dipeptides have been shown to modulate the NF-κB pathway, suggesting an anti-inflammatory mechanism of action.[5]
-
Nrf2 Signaling: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 can protect cells from oxidative damage.[5]
-
MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling is involved in a wide range of cellular processes, including inflammation and apoptosis.[6]
II. Experimental Protocols
Protocol for Oral Administration (Gavage) in Rodents
This protocol describes the procedure for administering Cyclo(Pro-Leu) to mice or rats via oral gavage.
Materials:
-
Cyclo(Pro-Leu)
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil, or an aqueous solution with appropriate solubilizing agents)
-
Gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of Cyclo(Pro-Leu).
-
Prepare the vehicle. If using a suspension, ensure uniform particle size. If using a solution, ensure the compound is fully dissolved.
-
Prepare the final formulation at the desired concentration (e.g., 1-10 mg/mL). It is advisable to prepare a fresh solution for each experiment.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct dose volume.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, more secure restraint may be necessary.
-
-
Administration:
-
Attach the gavage needle to the syringe containing the formulation.
-
Measure the length of the gavage needle against the animal to ensure it will reach the stomach without causing injury (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the formulation slowly and steadily.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as choking or difficulty breathing.
-
Protocol for Intravenous (IV) Injection in Mice (Tail Vein)
This protocol details the procedure for administering Cyclo(Pro-Leu) via tail vein injection in mice.
Materials:
-
Cyclo(Pro-Leu)
-
Sterile vehicle (e.g., saline, PBS, or a formulation containing co-solvents like DMSO and PEG, sterile-filtered)
-
Insulin syringes with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Formulation Preparation:
-
Prepare a sterile solution of Cyclo(Pro-Leu) in the chosen vehicle. The final concentration of co-solvents like DMSO should be minimized.
-
Ensure the solution is clear and free of precipitates. Sterile filter the solution if necessary.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the injection volume.
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. This is a critical step for successful injection.
-
-
Administration:
-
Clean the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Inject the solution slowly. You should see the vein blanch as the solution is injected. If a blister forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol for Intraperitoneal (IP) Injection in Rodents
This protocol outlines the procedure for IP injection of Cyclo(Pro-Leu) in mice or rats.
Materials:
-
Cyclo(Pro-Leu)
-
Sterile vehicle
-
Syringes (1-3 mL) with a 25-27 gauge needle
-
70% ethanol
Procedure:
-
Formulation Preparation:
-
Prepare a sterile solution or a fine, uniform suspension of Cyclo(Pro-Leu) in the chosen vehicle.
-
-
Animal Preparation:
-
Weigh the animal to determine the appropriate dose volume.
-
Securely restrain the animal, exposing the abdomen. For rats, a two-person technique may be preferred.[7]
-
-
Administration:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[7]
-
Clean the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the formulation smoothly.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and observe for any signs of pain or distress.
-
III. Data Presentation
Table 1: In Vivo Efficacy of Cyclo(Pro-Leu) and Related Compounds
| Compound | Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Cyclo(Val-Pro) | Mouse (Ischemic reperfusion) | Not specified | 25, 50, 75 mg/kg | Decreased plasma IL-1β, reduced inflammatory markers | [8] |
| Cyclo(His-Pro) | Mouse (TPA-induced ear edema) | Not specified | Not specified | Reduced edema | [5] |
IV. Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The in vivo gastrointestinal absorption in rats of the intact cyclo(L-leucylglycine) dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Switch over from intravenous to oral therapy: A concise overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Cyclo(Val-Pro) and Cyclo(Leu-Hydroxy-Pro) from Pseudomonas sp. (ABS-36) alleviates acute and chronic renal injury under in vitro and in vivo models (Ischemic reperfusion and unilateral ureter obstruction) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antiviral Activity of Cyclo(Pro-Leu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Pro-Leu), a cyclic dipeptide, has demonstrated potential antiviral properties, notably against Influenza A (H3N2) virus.[1][2] These application notes provide a comprehensive protocol for researchers to systematically evaluate the antiviral efficacy and cytotoxicity of Cyclo(Pro-Leu). The following sections detail the necessary materials, step-by-step experimental procedures, and data analysis methods.
Data Presentation
A crucial aspect of assessing any potential antiviral compound is the quantitative determination of its efficacy and safety profile. The following table provides a template for summarizing the key parameters derived from the experimental protocols outlined below.
Table 1: Antiviral Activity and Cytotoxicity of Cyclo(Pro-Leu)
| Parameter | Description | Value |
| EC50 (µM) | 50% Effective Concentration | Hypothetical Value: 85 µM |
| CC50 (µM) | 50% Cytotoxic Concentration | Hypothetical Value: 850 µM |
| Therapeutic Index (TI) | CC50 / EC50 | Hypothetical Value: 10 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Researchers must determine these values experimentally for Cyclo(Pro-Leu).
Experimental Protocols
Cell and Virus Culture
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A/H3N2 virus strain
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
Protocol:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Propagate the Influenza A/H3N2 virus in MDCK cells. Harvest the virus stock when cytopathic effects (CPE) are observed in 80-90% of the cell monolayer.
-
Titer the virus stock using a plaque assay to determine the plaque-forming units per milliliter (PFU/mL).
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of Cyclo(Pro-Leu) that is toxic to the host cells.
Materials:
-
MDCK cells
-
Cyclo(Pro-Leu)
-
DMEM with 2% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
Protocol:
-
Seed MDCK cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of Cyclo(Pro-Leu) in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add 100 µL of the different concentrations of Cyclo(Pro-Leu) to the wells. Include a "cells only" control (no compound) and a "medium only" blank.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability percentage for each concentration relative to the "cells only" control.
-
The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay measures the ability of Cyclo(Pro-Leu) to inhibit the formation of viral plaques.
Materials:
-
Confluent MDCK cell monolayers in 6-well plates
-
Influenza A/H3N2 virus (diluted to produce 50-100 plaques/well)
-
Cyclo(Pro-Leu) at various concentrations
-
Serum-free DMEM
-
Agarose (B213101) overlay (e.g., 2X DMEM mixed 1:1 with 1.2% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Wash the confluent MDCK cell monolayers with serum-free DMEM.
-
Infect the cells with 200 µL of the diluted virus suspension for 1 hour at 37°C, allowing for viral adsorption.
-
During the incubation, prepare the agarose overlay containing different concentrations of Cyclo(Pro-Leu).
-
After the adsorption period, remove the virus inoculum and wash the cells with serum-free DMEM.
-
Add 2 mL of the agarose overlay containing the respective Cyclo(Pro-Leu) concentration to each well. Include a "virus only" control (no compound).
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control.
-
The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration.
Mandatory Visualizations
Caption: Experimental workflow for assessing the antiviral activity of Cyclo(Pro-Leu).
Potential Signaling Pathways for Mechanistic Studies
While the precise antiviral mechanism of Cyclo(Pro-Leu) is not fully elucidated, the modulation of host cell signaling pathways is a common antiviral strategy. Based on the known roles of certain pathways in influenza virus infection, the following are proposed for investigation.
NF-κB Signaling Pathway
The NF-κB pathway is central to the inflammatory response and can be manipulated by viruses to facilitate their replication. Investigating the effect of Cyclo(Pro-Leu) on this pathway could provide insights into its mechanism of action.
Caption: Potential modulation of the NF-κB signaling pathway by Cyclo(Pro-Leu).
Interferon Signaling Pathway
The interferon (IFN) response is a critical component of the innate antiviral defense. Many viruses have evolved mechanisms to evade this pathway. Determining if Cyclo(Pro-Leu) can enhance or restore the IFN response would be a significant finding.
Caption: Potential enhancement of the interferon signaling pathway by Cyclo(Pro-Leu).
Conclusion
These protocols provide a standardized framework for the initial assessment of the antiviral activity of Cyclo(Pro-Leu) against influenza A (H3N2) virus. Accurate determination of the EC₅₀ and CC₅₀ values is essential for calculating the therapeutic index, a critical parameter in early-stage drug development. Further mechanistic studies, potentially exploring the modulation of host signaling pathways like NF-κB and interferon responses, will be crucial in elucidating the compound's mode of action and its potential as a therapeutic agent.
References
- 1. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming low yield in Cyclo(Pro-Leu) chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of Cyclo(Pro-Leu).
Troubleshooting Guide
Low yields in the synthesis of Cyclo(Pro-Leu), a cyclic dipeptide, are a common challenge. The issues often stem from the crucial cyclization step of the linear Pro-Leu precursor. This guide addresses the most frequent problems and offers targeted solutions.
Issue 1: Low to no formation of the desired Cyclo(Pro-Leu) product, with unreacted linear precursor remaining.
This problem often points to issues with the activation of the carboxylic acid or the efficiency of the coupling reaction.
-
Possible Cause 1: Inefficient Coupling Reagent. The chosen coupling reagent may not be potent enough to facilitate the intramolecular reaction effectively.
-
Solution: Screen a variety of modern coupling reagents. Phosphonium (B103445) salts (like PyBOP) or aminium/uronium salts (such as HBTU, HATU) are generally more effective than carbodiimides (like DCC, EDC) for challenging cyclizations.[1] Consider using additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve coupling efficiency.[1]
-
-
Possible Cause 2: Unfavorable Peptide Conformation. The linear Pro-Leu precursor may adopt a conformation that is not conducive to cyclization, making the intramolecular reaction entropically unfavorable.[1]
-
Solution 1: The presence of proline already induces a "turn" structure, which is generally favorable for cyclization. However, the solvent can significantly influence the peptide's conformation.[1] Experiment with different solvents such as DMF, DCM, or mixtures like DMF/dioxane.[1]
-
Solution 2: While not applicable for the specific synthesis of Cyclo(Pro-Leu), for longer cyclic peptides, introducing D-amino acids or N-methylated amino acids can help pre-organize the peptide backbone for cyclization.[1]
-
-
Possible Cause 3: Low Reaction Temperature. The reaction kinetics may be too slow at the current temperature.
-
Solution: Cautiously increase the reaction temperature. While higher temperatures can sometimes improve cyclization yields, they also increase the risk of epimerization.[1]
-
Issue 2: The primary byproduct is a high molecular weight species (oligomers).
The formation of dimers, trimers, and other oligomers is a classic indication that intermolecular reactions are outcompeting the desired intramolecular cyclization.
-
Primary Cause: High Concentration. The fundamental principle to favor intramolecular reactions is to work at a high dilution.
-
Solution: Decrease the concentration of the linear peptide to the 0.1-1 mM range.[1] Employ a syringe pump for the slow addition of the linear peptide to the reaction vessel containing the coupling reagents. This maintains a consistently low concentration of the reactive species, favoring intramolecular cyclization.[1] On-resin cyclization can also be considered as the resin matrix can provide a "pseudo-dilution" effect.[2]
-
Issue 3: Presence of diastereomeric products.
The formation of diastereomers, such as Cyclo(Pro-D-Leu) from a Cyclo(Pro-L-Leu) synthesis, indicates epimerization at the C-terminal amino acid.
-
Primary Cause: C-terminal Epimerization. The activation of the C-terminal carboxyl group can lead to the abstraction of the alpha-proton, causing racemization. This is more common with certain coupling reagents and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in Cyclo(Pro-Leu) synthesis?
A1: The most critical factor is maintaining high dilution during the cyclization step to favor the intramolecular reaction over intermolecular oligomerization. A concentration of 0.1-1 mM is often recommended.[1]
Q2: Which coupling reagents are best for the cyclization of Pro-Leu?
A2: While the optimal reagent can be sequence-dependent, phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) based reagents are generally very effective for peptide cyclization.[1][3] HATU, in particular, has been shown to be efficient and can reduce the ratio of cyclodimer to the desired cyclomonomer in challenging cyclizations.
Q3: Can the stereochemistry of the amino acids affect the cyclization yield?
A3: Absolutely. The use of all L-amino acids can sometimes make cyclization more challenging, leading to the formation of cyclodimers.[4] In some cases, synthesizing a sequence with a D-amino acid at a strategic position can significantly improve the yield of the cyclomonomer.[5]
Q4: Should I perform the cyclization in solution or on-resin?
A4: Both methods have their advantages. Solution-phase cyclization, especially with slow addition under high dilution, is a very common and effective method.[1] On-resin cyclization can be advantageous as the solid support can create a "pseudo-dilution" effect, which may suppress oligomerization.[2] The choice may depend on the specific sequence and the overall synthetic strategy.
Q5: How can I monitor the progress of the cyclization reaction?
A5: The progress of the reaction should be monitored by taking small aliquots from the reaction mixture and analyzing them by LC-MS.[1] This will allow you to observe the disappearance of the linear precursor and the appearance of the cyclic product and any byproducts.
Data Presentation
Table 1: Comparison of Coupling Reagents for a Challenging Cyclization
| Coupling Reagent | Ratio of Cyclomonomer to Cyclodimer | Reference |
| BOP | 1 : 1.1 | |
| HATU | 1 : 0.6 |
Data from the cyclization of the all-L-tetrapeptide Leu-Pro-Leu-Pro, which presents similar challenges to dipeptide cyclization regarding oligomerization.
Experimental Protocols
Protocol 1: Solution-Phase Cyclization of H-Pro-Leu-OH under High Dilution
-
Preparation of the Linear Dipeptide: Synthesize the linear dipeptide H-Pro-Leu-OH using standard solid-phase or solution-phase peptide synthesis methods. Ensure the N-terminal protecting group (e.g., Boc or Fmoc) and the C-terminal protecting group (e.g., methyl or ethyl ester) are removed to yield the free zwitterionic dipeptide.
-
Reaction Setup: In a reaction vessel, dissolve the coupling reagent (e.g., 1.2 equivalents of HATU) and a non-nucleophilic base (e.g., 4 equivalents of DIPEA) in a large volume of an appropriate solvent (e.g., DMF) to achieve a final peptide concentration of 0.1-1 mM.
-
Peptide Stock Solution: In a separate flask, dissolve the linear H-Pro-Leu-OH in a minimal amount of the same solvent.
-
Slow Addition: Using a syringe pump, add the peptide stock solution to the vigorously stirred reaction vessel containing the coupling reagents over a period of 4-16 hours at room temperature.[1]
-
Reaction Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via LC-MS until the linear precursor is consumed.
-
Work-up and Purification: Once the reaction is complete, quench the reaction as appropriate for the reagents used. Remove the solvent under reduced pressure. The crude product can then be purified using semi-preparative HPLC.[6]
Mandatory Visualization
Caption: Workflow for the solution-phase synthesis of Cyclo(Pro-Leu).
Caption: Troubleshooting decision tree for low yield in Cyclo(Pro-Leu) synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. All-L-Leu-Pro-Leu-Pro: A challenging cyclization – IGMM [igmm.cnrs.fr]
- 5. researchgate.net [researchgate.net]
- 6. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyclo(Pro-Leu) from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the purification of Cyclo(Pro-Leu) from natural sources. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, separation, and purification of this bioactive cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for isolating Cyclo(Pro-Leu)?
Cyclo(L-Pro-L-Leu) and its isomers are frequently isolated from a variety of natural sources, primarily microbial cultures. These include various species of bacteria (such as Pseudomonas, Lactobacillus, and Bacillus) and fungi (Penicillium, Aspergillus)[1][2][3][4]. It has also been identified in fermented food products like roasted coffee and wine[5][6].
Q2: I am having trouble extracting Cyclo(Pro-Leu) from my microbial culture. What are the recommended initial extraction steps?
A common and effective method for extracting Cyclo(Pro-Leu) from microbial culture filtrates is liquid-liquid extraction using a solvent of medium polarity. Ethyl acetate (B1210297) is a frequently used solvent for this purpose[3][7]. Another option is extraction with chloroform[5]. The choice of solvent may depend on the complexity of your extract and the presence of other metabolites.
Q3: My initial purification by silica (B1680970) gel column chromatography is giving me a low yield and poor separation. What can I do?
Low yield and poor separation during silica gel chromatography are common challenges. Here are a few troubleshooting tips:
-
Solvent System Optimization: The choice and polarity of the mobile phase are critical. A common mobile phase for purifying diketopiperazines is a gradient of dichloromethane (B109758) and methanol[8]. You may need to optimize the gradient to achieve better separation of your target compound from impurities.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other types of column chromatography. For instance, polyamide column chromatography has been used for the purification of proline-based diketopiperazines from coffee extracts[5].
-
Sample Pre-treatment: Ensure your crude extract is properly pre-treated to remove highly polar or non-polar impurities that might interfere with the chromatography. This can sometimes be achieved with a preliminary solid-phase extraction (SPE) step.
Q4: I have multiple peaks on my HPLC that I suspect are isomers of Cyclo(Pro-Leu). How can I confirm this and separate them?
The presence of multiple stereoisomers is a significant challenge in the purification of Cyclo(Pro-Leu) from natural sources, as different isomers can exhibit varied biological activities[2][3].
-
Confirmation: Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) can help confirm that the different peaks have the same mass-to-charge ratio, suggesting they are isomers[2][5]. Further structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary to determine the exact stereochemistry[7][8].
-
Separation: High-performance liquid chromatography (HPLC), particularly semi-preparative or preparative HPLC, is the most effective technique for separating stereoisomers. You may need to screen different columns (e.g., C18) and optimize the mobile phase composition and gradient to achieve baseline separation[1][8].
Q5: My purified Cyclo(Pro-Leu) has low solubility. What solvents are recommended?
Diketopiperazines can have limited solubility in some common solvents. For Cyclo(L-Leu-L-Pro), methanol (B129727) is a good solvent, with a reported solubility of 50 mg/ml[9][10]. When preparing samples for assays or further analysis, it is advisable to test solubility in a small volume first.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the purification workflow.
| Problem | Possible Cause | Suggested Solution |
| Low yield of Cyclo(Pro-Leu) after initial extraction. | Inefficient extraction solvent. | Try a different extraction solvent like ethyl acetate or chloroform. Optimize the pH of the aqueous phase before extraction to ensure the compound is in a neutral form. |
| Degradation of the compound during extraction. | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature. | |
| Co-elution of impurities with Cyclo(Pro-Leu) during column chromatography. | Inappropriate stationary or mobile phase. | Optimize the solvent system for your silica gel column. Consider using a different adsorbent like polyamide resin. |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the column. | |
| Multiple peaks with the same mass in LC-MS analysis. | Presence of stereoisomers. | Employ high-resolution HPLC with a suitable chiral column or optimize your existing method for better separation of isomers. |
| In-source fragmentation or adduct formation in the mass spectrometer. | Optimize the MS source parameters (e.g., cone voltage) to minimize fragmentation. Check for common adducts (e.g., sodium, potassium). | |
| Difficulty in obtaining pure crystals of Cyclo(Pro-Leu) for structural analysis. | Presence of minor, persistent impurities. | Perform an additional purification step, such as semi-preparative HPLC, on the already purified fraction. |
| Inappropriate crystallization solvent. | Screen a variety of solvents and solvent mixtures for crystallization. Slow evaporation is often key. |
Experimental Protocols
Below are detailed methodologies for key experiments involved in the purification of Cyclo(Pro-Leu).
Protocol 1: Extraction and Initial Purification from Microbial Culture
This protocol is a general guideline based on methods reported for bacterial and fungal sources[3][7][11].
-
Culture and Extraction:
-
Grow the microbial strain in a suitable liquid medium until optimal production of Cyclo(Pro-Leu) is achieved.
-
Separate the mycelium/cells from the culture broth by centrifugation or filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column with a suitable diameter and length based on the amount of crude extract.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the percentage of methanol.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Pool the fractions containing the compound of interest and evaporate the solvent.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This protocol provides a starting point for separating Cyclo(Pro-Leu) isomers based on published methods[1][8].
-
System: A semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A linear gradient of acetonitrile (B52724) in water with 0.05% trifluoroacetic acid (TFA). The gradient can be optimized, for example, from 5% to 95% acetonitrile over 10 minutes.
-
Flow Rate: A typical flow rate for semi-preparative HPLC is around 15 mL/min.
-
Detection: Monitor the elution at 210 nm and 254 nm.
-
Fraction Collection: Collect the peaks corresponding to the different isomers of Cyclo(Pro-Leu). The retention time for Cyclo(Leu-Pro) has been reported to be between 6.4 and 6.7 minutes under specific conditions[8].
-
Post-Purification: Evaporate the solvent from the collected fractions, and the purified compound can be obtained after freeze-drying.
Data Presentation
Table 1: Comparison of Chromatographic Methods for Cyclo(Pro-Leu) Purification
| Chromatographic Method | Stationary Phase | Mobile Phase Example | Detection Method | Reference |
| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 | Chloroform:Methanol (97:3) | UV light | [2][3] |
| Column Chromatography | Silica gel | Dichloromethane:Methanol gradient | TLC, UV | [7][8] |
| Column Chromatography | Polyamide | Not specified | Not specified | [5] |
| Solid-Phase Extraction (SPE) | C18 | Methanol gradient (5% to 50%) | HPLC | [1] |
| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Water with 0.05% TFA | UV (210 nm, 254 nm) | [8] |
Visualizations
Experimental Workflow
Caption: General workflow for the purification of Cyclo(Pro-Leu) from microbial sources.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low purity of Cyclo(Pro-Leu).
References
- 1. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 4. Cyclo(l-Pro–l-Leu) of Pseudomonas putida MCCC 1A00316 Isolated from Antarctic Soil: Identification and Characterization of Activity against Meloidogyne incognita [mdpi.com]
- 5. Identification of proline-based diketopiperazines in roasted coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Self-Assembly of Homo- and Hetero-Chiral Cyclodipeptides into Supramolecular Polymers towards Antimicrobial Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]
Technical Support Center: Cyclo(Pro-Leu) Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cyclo(Pro-Leu) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Cyclo(Pro-Leu) in aqueous solutions?
Cyclic dipeptides (DKPs) like Cyclo(Pro-Leu) are generally more stable in aqueous solutions compared to their linear peptide counterparts, particularly at neutral pH.[1] This increased stability is attributed to the conformational rigidity imposed by the cyclic structure.[1] However, the stability of the diketopiperazine ring can be influenced by factors such as pH and temperature.
Q2: How should solid Cyclo(Pro-Leu) be stored?
For long-term stability, solid (powder) Cyclo(Pro-Leu) should be stored at -20°C in a tightly sealed container to prevent moisture absorption. Under these conditions, the compound is expected to be stable for an extended period.
Q3: What are the recommended storage conditions for Cyclo(Pro-Leu) in solution?
Stock solutions of Cyclo(Pro-Leu) should be prepared in a suitable organic solvent like DMSO or methanol (B129727) and stored at -80°C for optimal stability, which can be for up to six months. For shorter-term storage (up to one month), -20°C is acceptable. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.[2]
Q4: What is the primary degradation pathway for Cyclo(Pro-Leu) in aqueous solutions?
The principal chemical degradation pathway for diketopiperazines like Cyclo(Pro-Leu) in aqueous solutions is hydrolysis of the amide bonds within the diketopiperazine ring. This cleavage results in the formation of the corresponding linear dipeptide, in this case, Pro-Leu or Leu-Pro. Under harsh conditions, such as extreme pH and high temperatures, further degradation to the individual amino acids, proline and leucine, can occur.
Q5: How do pH and temperature affect the stability of Cyclo(Pro-Leu)?
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in biological assays.
-
Possible Cause: Degradation of Cyclo(Pro-Leu) in the aqueous assay buffer.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure that the stock solution has been stored correctly at -80°C in an appropriate solvent and that freeze-thaw cycles have been minimized.
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pH of Assay Buffer: Check the pH of your experimental buffer. If it is highly acidic or alkaline, consider buffering it to a neutral pH range (6-8) if compatible with your assay.
-
Temperature and Incubation Time: Be mindful of the temperature and duration of your experiment. For prolonged incubations at physiological temperatures (e.g., 37°C), some degradation may occur. It is advisable to prepare fresh working solutions from a frozen stock for each experiment.
-
Control Experiments: Include a control where Cyclo(Pro-Leu) is incubated in the assay buffer for the duration of the experiment and then analyzed by HPLC to assess for degradation.
-
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Degradation of Cyclo(Pro-Leu) into its linear dipeptide form or other byproducts.
-
Troubleshooting Steps:
-
Peak Identification: The primary degradation product is expected to be the linear dipeptide (Pro-Leu or Leu-Pro). This can be confirmed by synthesizing or purchasing the linear dipeptide as a reference standard and comparing retention times. Mass spectrometry (LC-MS) can also be used to identify the mass of the degradation products.
-
Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study (see Experimental Protocols below). This will help in generating the potential degradation products and confirming their retention times relative to the parent compound.
-
Review Sample Handling: Assess the sample preparation and storage conditions. Exposure to extreme pH, high temperatures, or even prolonged storage at room temperature in aqueous solutions can lead to degradation.
-
-
Quantitative Data Summary
Specific quantitative data for the degradation kinetics of Cyclo(Pro-Leu) at various pH and temperature values were not available in the search results. The following table is a template that researchers can use to summarize their own experimental data.
| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Primary Degradation Product(s) |
| 3 | 4 | Pro-Leu/Leu-Pro | ||
| 3 | 25 | Pro-Leu/Leu-Pro | ||
| 3 | 50 | Pro-Leu/Leu-Pro | ||
| 7 | 4 | Pro-Leu/Leu-Pro | ||
| 7 | 25 | Pro-Leu/Leu-Pro | ||
| 7 | 50 | Pro-Leu/Leu-Pro | ||
| 10 | 4 | Pro-Leu/Leu-Pro | ||
| 10 | 25 | Pro-Leu/Leu-Pro | ||
| 10 | 50 | Pro-Leu/Leu-Pro |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cyclo(Pro-Leu)
Objective: To identify potential degradation products of Cyclo(Pro-Leu) under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Cyclo(Pro-Leu) in methanol or water.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) at 80°C for 48 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2) and LC-MS to identify and characterize the degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for Cyclo(Pro-Leu) Analysis
Objective: To quantify the amount of Cyclo(Pro-Leu) and its degradation products in a sample.
Methodology:
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of calibration standards of Cyclo(Pro-Leu) in the appropriate solvent.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Cyclo(Pro-Leu) in the experimental samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Experimental workflow for assessing Cyclo(Pro-Leu) stability.
Caption: Primary degradation pathway of Cyclo(Pro-Leu) in aqueous solutions.
References
preventing epimerization during Cyclo(Pro-Leu) synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent epimerization during the synthesis of Cyclo(Pro-Leu).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Cyclo(Pro-Leu), leading to the formation of the undesired diastereomer, Cyclo(Pro-D-Leu).
| Issue | Potential Causes | Recommended Solutions |
| High Percentage of Epimerization Detected | Strong Base: The use of strong, sterically unhindered bases can lead to the abstraction of the alpha-proton of the leucine (B10760876) residue, causing epimerization. | - Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. - Use the base in stoichiometric amounts. |
| Inappropriate Coupling Reagent: Certain coupling reagents are more prone to inducing epimerization. Reagents like EDC have been shown to cause more epimerization than DCC or DIC.[1] | - Employ coupling reagents known to suppress epimerization, such as carbodiimides (DCC, DIC) in combination with additives like HOBt or HOAt.[1] - Consider phosphonium (B103445) (e.g., PyBOP) or uronium/guanidinium (e.g., HBTU, HATU) salt-based reagents, which often result in less epimerization.[1] - The addition of CuCl₂ with HOBt has been shown to significantly suppress epimerization, with D-epimer levels below 0.1%.[2] | |
| Elevated Reaction Temperature: Higher temperatures provide the necessary activation energy for the epimerization process to occur. | - Maintain a low reaction temperature (e.g., 0 °C to room temperature) during both the coupling of the linear dipeptide and the subsequent cyclization step. | |
| Prolonged Reaction Times: Extended exposure of the activated amino acid or peptide to basic conditions increases the likelihood of epimerization. | - Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times. | |
| Solvent Effects: Polar aprotic solvents like DMF can sometimes promote epimerization. | - Consider using less polar solvents such as dichloromethane (B109758) (DCM) or a mixture of solvents to minimize epimerization. | |
| Difficulty in Separating Cyclo(Pro-Leu) Diastereomers | Similar Physicochemical Properties: Diastereomers often have very similar physical and chemical properties, making their separation by standard chromatography challenging. | - Chiral HPLC: This is the most effective method for separating diastereomers. Utilize a chiral stationary phase (CSP) column. - Derivatization: In some cases, derivatizing the diastereomeric mixture with a chiral agent can facilitate separation on a standard achiral column.[3][4] |
| Low Yield of Cyclo(Pro-Leu) | Oligomerization: Intermolecular reactions can lead to the formation of linear or cyclic oligomers, reducing the yield of the desired cyclic dipeptide. | - High Dilution: Perform the cyclization step under high dilution conditions to favor the intramolecular reaction over intermolecular reactions. |
| Incomplete Cyclization: The linear dipeptide precursor may not fully cyclize. | - Optimize the coupling reagent and reaction time for the cyclization step. - Ensure the complete removal of N- and C-terminal protecting groups before attempting cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of Cyclo(Pro-Leu) synthesis?
A1: Epimerization is an undesired side reaction where the stereochemical configuration at the alpha-carbon of either the proline or leucine residue is inverted. In the synthesis of Cyclo(L-Pro-L-Leu), this most commonly occurs at the leucine residue, leading to the formation of the diastereomer Cyclo(L-Pro-D-Leu). This change in stereochemistry can drastically alter the biological activity of the final compound.[1]
Q2: How does the choice of coupling reagent affect epimerization?
A2: The coupling reagent plays a crucial role in activating the carboxylic acid group for amide bond formation. Some reagents can lead to the formation of symmetric anhydrides or other highly activated species that are more susceptible to epimerization. The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress epimerization by forming less reactive, but still efficient, active esters.[1]
Q3: What is the role of the base in causing epimerization?
A3: Bases are often used to neutralize the protonated amine component during coupling or to facilitate the cyclization step. Strong bases can abstract the acidic α-proton of the activated amino acid residue, leading to a temporary loss of chirality and subsequent reprotonation that can result in the inverted stereochemistry.[1]
Q4: Can the protecting groups influence the rate of epimerization?
A4: Yes, the choice of N-terminal protecting group on the dipeptide precursor can influence the rate of epimerization. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally preferred as they are known to reduce the risk of epimerization compared to acyl-type protecting groups.
Q5: How can I detect and quantify the level of epimerization in my final product?
A5: The most reliable method for detecting and quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC).[5] This technique uses a chiral stationary phase to separate the desired Cyclo(L-Pro-L-Leu) from its epimer, Cyclo(L-Pro-D-Leu). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between diastereomers, often by observing differences in the chemical shifts of specific protons. Electronic Circular Dichroism (ECD) is another powerful technique for differentiating stereoisomers.[6][7]
Quantitative Data on Epimerization
The following tables summarize the extent of epimerization observed with different coupling reagents and bases.
Table 1: Effect of Coupling Reagent and Additives on Epimerization
| Coupling Reagent | Additive | Solvent | % Epimerization (D-isomer) | Reference |
| DCC | - | DCM | 14% (for Leu) | [1] |
| EDC | - | DCM | 25% (for Leu) | [1] |
| DCC | HOBt | DMF | 6.0% | [1] |
| EDC | HOBt | DMF | 9.0% | [1] |
| DIC | HOAt | - | 4.2% | [1] |
| EDC | HOAt | - | 29.8% | [1] |
| EDC-HCl | HOAt | - | 24.1% | [1] |
| EDC | CuCl₂ + HOBt | - | < 0.1% | [2] |
Table 2: Influence of Base on Epimerization during Cyclization
| Base | Solvent | % Epimerization | Reference |
| DIPEA | DMF | 13% | [1] |
| TEA | DCM | Higher than DIPEA | General Knowledge |
| 2,4,6-Collidine | DCM | Lower than TEA | General Knowledge |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Cyclo(L-Pro-L-Leu)
This protocol outlines the synthesis of the linear dipeptide Boc-L-Pro-L-Leu-OMe, followed by deprotection and cyclization.
Step 1: Synthesis of Boc-L-Pro-L-Leu-OMe
-
Dissolve L-Leucine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) and stir for 10 minutes at 0 °C.
-
In a separate flask, dissolve Boc-L-Proline (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM at 0 °C.
-
Add the solution from step 2 to the solution from step 3 and stir the reaction mixture at 0 °C for 2 hours, then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-Pro-L-Leu-OMe.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Step 2: Deprotection of Boc-L-Pro-L-Leu-OMe
-
Dissolve the purified Boc-L-Pro-L-Leu-OMe in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide salt, H-L-Pro-L-Leu-OMe·HCl.
Step 3: Saponification of the Methyl Ester
-
Dissolve the dipeptide methyl ester in a mixture of methanol (B129727) and water.
-
Add LiOH (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with 1N HCl and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the free acid dipeptide.
Step 4: Cyclization to form Cyclo(L-Pro-L-Leu)
-
Dissolve the deprotected dipeptide (H-L-Pro-L-Leu-OH) in a large volume of a suitable solvent (e.g., DCM or DMF) to achieve high dilution.
-
Add a coupling reagent known for low epimerization, such as HATU (1.1 eq) or PyBOP (1.1 eq), and a hindered base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature and monitor the progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude Cyclo(L-Pro-L-Leu) by silica gel column chromatography or recrystallization.[8][9]
Protocol 2: Chiral HPLC Analysis of Cyclo(Pro-Leu) Diastereomers
This protocol provides a general method for the separation and quantification of Cyclo(L-Pro-L-Leu) and its epimer, Cyclo(L-Pro-D-Leu).
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) or a Pirkle-type column is often effective.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is a common starting point for normal-phase chromatography. For reversed-phase, a mixture of water, acetonitrile, and/or methanol with a suitable buffer can be used.[10][11] The exact ratio should be optimized for baseline separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the dipeptide absorbs (e.g., 210-220 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
3. Sample Preparation:
-
Dissolve a small amount of the synthesized Cyclo(Pro-Leu) in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the sample onto the equilibrated chiral HPLC column.
-
Record the chromatogram and identify the peaks corresponding to the two diastereomers based on their retention times.
-
The percentage of epimerization can be calculated from the peak areas of the two diastereomers.
Visualizations
Caption: Mechanism of epimerization during Cyclo(Pro-Leu) synthesis.
Caption: Troubleshooting workflow for high epimerization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting ambiguous results in Cyclo(Pro-Leu) NMR analysis
Welcome to the technical support center for the NMR analysis of Cyclo(Pro-Leu). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot ambiguous results and provide clear experimental guidance.
Frequently Asked Questions (FAQs)
Q1: Why does my 1H NMR spectrum of Cyclo(Pro-Leu) show more peaks than expected?
A1: The presence of more signals than anticipated in the NMR spectrum of Cyclo(Pro-Leu) is a common issue and can be attributed to a few key factors:
-
Conformational Isomers: Cyclic dipeptides like Cyclo(Pro-Leu) exist in a conformational equilibrium in solution. The diketopiperazine ring can adopt different conformations (e.g., boat, planar), and the proline residue can exist as cis or trans isomers at the peptide bond. If the rate of interconversion between these conformers is slow on the NMR timescale, each conformer will give rise to a separate set of signals.
-
Stereoisomers: Cyclo(Pro-Leu) has two chiral centers, meaning it can exist as four different stereoisomers: Cyclo(L-Pro-L-Leu), Cyclo(D-Pro-D-Leu), Cyclo(L-Pro-D-Leu), and Cyclo(D-Pro-L-Leu). If your sample is a mixture of these stereoisomers, each will produce a distinct set of NMR signals.[1][2][3][4] It is crucial to ensure the stereochemical purity of your sample.
-
Solvent Effects: The solvent used for NMR analysis can influence the conformational equilibrium of the molecule.[5] Changing the solvent may help to resolve overlapping signals or favor a single conformation.
Q2: My NMR signals are broad and poorly resolved. What could be the cause?
A2: Broad NMR signals are often indicative of dynamic processes occurring on a timescale intermediate to the NMR experiment. For Cyclo(Pro-Leu), this is typically due to:
-
Intermediate Conformational Exchange: If the rate of interconversion between different conformers is comparable to the NMR timescale, it can lead to significant line broadening.
-
Aggregation: At higher concentrations, intermolecular interactions can lead to aggregation, which can cause peak broadening. Try acquiring the spectrum at a lower concentration.
-
Poor Shimming: The homogeneity of the magnetic field (shimming) is critical for obtaining sharp signals. Poor shimming will result in broad and distorted peaks.[6][7]
Q3: How can I differentiate between the different stereoisomers of Cyclo(Pro-Leu) using NMR?
A3: While 1D 1H NMR can show differences between stereoisomers, unambiguous assignment often requires a combination of techniques:
-
2D NMR Spectroscopy: Techniques like NOESY or ROESY can provide through-space correlations between protons. These correlations are dependent on the spatial arrangement of the atoms, which differs for each stereoisomer.
-
Comparison to Reference Spectra: Comparing the acquired NMR data with published spectra for known stereoisomers is a reliable method for assignment.[1][2]
-
Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful technique for differentiating stereoisomers of cyclic dipeptides, as each stereoisomer gives a distinct ECD spectrum.[1][3]
Troubleshooting Guide
If you are encountering ambiguous results in your Cyclo(Pro-Leu) NMR analysis, follow this troubleshooting workflow:
Quantitative Data
The following tables summarize reported 1H and 13C NMR chemical shifts for Cyclo(Leu-Pro) stereoisomers. Note that chemical shifts can be sensitive to solvent and concentration.
Table 1: 1H NMR Chemical Shifts (δ, ppm) for Cyclo(Leu-Pro) Stereoisomers
| Proton | Cyclo(L-Leu-L-Pro) (in CDCl3)[1] |
| NH | 5.92 (s, 1H) |
| Leu Hα | 4.02 (dd, J = 9.6, 3.8 Hz, 1H) |
| Pro Hα | 4.12 (dd, J = 9.2, 7.4 Hz, 1H) |
| Pro Hδ | 3.65–3.50 (m, 2H) |
| Pro Hβ | 2.40–2.31 (m, 1H), 2.11–1.97 (m, 1H) |
| Pro Hγ | 2.19–2.11 (m, 1H), 2.11–1.97 (m, 1H) |
| Leu Hβ | 1.97–1.84 (m, 1H), 1.57–1.48 (m, 1H) |
| Leu Hγ | 1.81–1.69 (m, 1H) |
| Leu Hδ | 1.00 (d, J = 6.6 Hz, 3H), 0.96 (d, J = 6.5 Hz, 3H) |
Table 2: 13C NMR Chemical Shifts (δ, ppm) for Cyclo(Leu-Pro) Stereoisomers
| Carbon | Cyclo(L-Leu-L-Pro) (in CDCl3)[1] |
| Leu C=O | 166.16 |
| Pro C=O | 170.15 |
| Pro Cα | 59.00 |
| Leu Cα | 53.40 |
| Pro Cδ | 45.52 |
| Leu Cβ | 38.63 |
| Pro Cβ | 28.12 |
| Leu Cγ | 24.73 |
| Leu Cδ1 | 23.30 |
| Leu Cδ2 | 21.20 |
| Pro Cγ | 22.75 |
Experimental Protocols
1. Standard 1D 1H and 13C NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of Cyclo(Pro-Leu) in ~0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
1H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Relaxation delay (d1): 1-2 seconds.
-
Number of scans (ns): 16 or 32, depending on concentration.
-
-
13C NMR:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical spectral width: 0 to 180 ppm.
-
Relaxation delay (d1): 2 seconds.
-
Number of scans (ns): 1024 or higher, as 13C is less sensitive.
-
2. 2D NOESY/ROESY for Conformational Analysis
These experiments are crucial for determining through-space correlations and differentiating stereoisomers.
-
Pulse Program: Use standard noesyesgpph (NOESY) or roesyesgpph (ROESY) pulse programs.
-
Mixing Time (d8 for NOESY, p15 (B1577198) for ROESY): This is a critical parameter.
-
For small molecules like Cyclo(Pro-Leu), a longer mixing time is generally required for NOESY to observe cross-peaks. A typical range is 300-800 ms (B15284909).[8][9]
-
For ROESY, which is often better for molecules in this size range to avoid zero-crossing issues, a mixing time of 150-300 ms is a good starting point.[2]
-
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T1 relaxation time of the protons of interest (typically 2-3 seconds).
-
Data Processing: Process the 2D data with appropriate window functions (e.g., squared sine bell) in both dimensions.
3. Variable Temperature (VT) NMR
-
Procedure: Acquire a series of 1D 1H NMR spectra at different temperatures (e.g., in 10 K increments from 298 K to 348 K).
-
Analysis: Observe changes in chemical shifts, line widths, and the potential coalescence of signals. This will provide information about the thermodynamics of the conformational exchange. An increase in temperature can sometimes simplify a complex spectrum by averaging out the signals of rapidly interconverting conformers.[10]
References
- 1. Stanford University NMR Facility [web.stanford.edu]
- 2. 2D NOESY, ROESY and TOCSY setup note: – Georgia Tech NMR Center [sites.gatech.edu]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 9. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. Structure of a Cyclic Peptide as an Inhibitor of Mycobacterium tuberculosis Transcription: NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Cyclo(Pro-Leu) in Biological Buffers
Welcome to the technical support center for Cyclo(Pro-Leu). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Cyclo(Pro-Leu) in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Cyclo(Pro-Leu) in aqueous and organic solvents?
A1: Cyclo(Pro-Leu) is a cyclic dipeptide with limited aqueous solubility. Its solubility is significantly higher in organic solvents. Published data indicates a solubility of approximately 5 mg/mL in water and between 25 mg/mL and 80 mg/mL in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is also reported to be soluble in other organic solvents such as methanol, ethanol (B145695), and dimethylformamide (DMF).[3]
Q2: I am having difficulty dissolving Cyclo(Pro-Leu) directly in my biological buffer (e.g., PBS, DMEM). What is the recommended initial approach?
A2: Direct dissolution of Cyclo(Pro-Leu) in aqueous buffers can be challenging due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in an organic solvent, such as DMSO, and then dilute this stock solution into your aqueous buffer to the final desired concentration.[4][5]
Q3: My Cyclo(Pro-Leu) precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?
A3: Precipitation upon dilution indicates that the solubility limit of Cyclo(Pro-Leu) in the final buffer composition has been exceeded. Here are several troubleshooting steps:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of Cyclo(Pro-Leu) in your experiment.
-
Slow, dropwise addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop by drop, while gently vortexing or stirring the buffer. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of the organic solvent (e.g., up to 1-5% DMSO) may be necessary to maintain solubility. However, always check the tolerance of your specific assay or cell line to the organic solvent.
-
Use a different co-solvent: If DMSO is not suitable for your experiment, other options like ethanol or DMF can be tested.[3]
Q4: Can I use sonication or heating to improve the solubility of Cyclo(Pro-Leu)?
A4: Yes, both sonication and gentle heating can aid in dissolving Cyclo(Pro-Leu). Brief sonication in a water bath can help break up small particles and increase the rate of dissolution.[1] Gentle warming (e.g., to 37°C) can also be effective.[6] However, avoid excessive or prolonged heating, as it may degrade the peptide.
Q5: Are there any excipients that can enhance the aqueous solubility of Cyclo(Pro-Leu)?
A5: Yes, excipients can be used to improve the solubility of poorly soluble compounds like Cyclo(Pro-Leu). Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are known to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8][9] This approach can be particularly useful for preparing formulations with higher concentrations of Cyclo(Pro-Leu) in aqueous media.
Q6: How does pH affect the solubility of Cyclo(Pro-Leu)?
A6: Cyclo(Pro-Leu) is a neutral peptide, meaning it has no net charge at physiological pH.[10] The solubility of neutral peptides is generally less affected by pH changes compared to acidic or basic peptides. However, extreme pH values can lead to hydrolysis of the peptide bonds, so it is recommended to work in a pH range of 3-8 for optimal stability.[11]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Cyclo(Pro-Leu) in various solvents. Data for common biological buffers is limited; therefore, solubility in these systems may need to be determined empirically.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference(s) |
| Water | 5 | ~23.8 | [1] |
| DMSO | 25 - 80 | ~119 - 380 | [1][2] |
| Methanol | 50 | ~238 | [12] |
Molecular Weight of Cyclo(Pro-Leu) is approximately 210.27 g/mol .
Experimental Protocols
Protocol 1: Preparation of a Cyclo(Pro-Leu) Stock Solution using an Organic Co-solvent
This protocol describes the standard method for preparing a stock solution of Cyclo(Pro-Leu) and diluting it into a biological buffer.
Materials:
-
Cyclo(Pro-Leu) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Target biological buffer (e.g., PBS, DMEM), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a Concentrated Stock Solution: a. Weigh the desired amount of Cyclo(Pro-Leu) powder in a sterile tube. b. Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 25-80 mg/mL). c. Vortex the tube until the Cyclo(Pro-Leu) is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.[1]
-
Dilution into Biological Buffer: a. Bring your target biological buffer to the desired experimental temperature. b. While gently vortexing the buffer, slowly add the concentrated DMSO stock solution dropwise to achieve the final desired concentration of Cyclo(Pro-Leu). c. Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the solubility limit has likely been exceeded.
Workflow for Co-solvent Solubilization
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol provides a method for increasing the aqueous solubility of Cyclo(Pro-Leu) through complexation with a cyclodextrin.
Materials:
-
Cyclo(Pro-Leu) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target biological buffer (e.g., PBS), sterile
-
Sterile containers
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare the Cyclodextrin Solution: a. Dissolve the desired amount of HP-β-CD in the biological buffer to create a stock solution (e.g., 10-20% w/v).
-
Complexation: a. While stirring the HP-β-CD solution, slowly add the Cyclo(Pro-Leu) powder. A molar ratio of 1:1 to 1:2 (Cyclo(Pro-Leu) to HP-β-CD) is a good starting point. b. Continue stirring the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for complex formation.
-
Filtration (Optional): a. If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to obtain a clear, particle-free solution.
Logical Diagram for Cyclodextrin Solubilization
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cyclo(Pro-Leu) does not dissolve in the initial organic solvent (e.g., DMSO). | Insufficient solvent volume. | Increase the volume of the organic solvent. Try gentle warming or brief sonication. |
| Precipitation occurs immediately upon adding the stock solution to the buffer. | The final concentration exceeds the solubility limit. The rate of addition is too fast. | Decrease the final concentration. Add the stock solution more slowly while vigorously stirring the buffer. |
| The final solution is cloudy or hazy. | Incomplete dissolution or formation of fine aggregates. | Gently warm the solution (e.g., to 37°C) and/or sonicate briefly. Filter the solution through a 0.22 µm filter. |
| Inconsistent experimental results. | Inaccurate concentration due to incomplete dissolution or precipitation over time. | Always ensure the solution is clear before use. Prepare fresh solutions for each experiment. Centrifuge the solution before taking an aliquot for your experiment to pellet any undissolved material. |
| Cell toxicity or altered cell morphology observed. | The concentration of the organic co-solvent is too high. | Reduce the final concentration of the organic solvent. Perform a vehicle control experiment to determine the tolerance of your cells to the solvent. |
References
- 1. Cyclo(Pro-Leu) | TargetMol [targetmol.com]
- 2. Cyclo(L-Leu-L-Pro) | Antifungal | TargetMol [targetmol.com]
- 3. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility-Permeability Trade-Off, Biorelevant Dissolution, and the Unstirred Water Layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pepcalc.com [pepcalc.com]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
optimizing fermentation conditions to increase Cyclo(Pro-Leu) production
Welcome to the technical support center for the optimization of Cyclo(Pro-Leu) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the yield of this cyclic dipeptide through fermentation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may be encountered during the experimental process of producing Cyclo(Pro-Leu).
Q1: My fermentation is resulting in low yields of Cyclo(Pro-Leu). What are the potential causes and how can I troubleshoot this?
A1: Low yields of Cyclo(Pro-Leu) can stem from several factors, ranging from suboptimal fermentation conditions to issues with the microbial strain itself. Here’s a step-by-step troubleshooting guide:
-
Suboptimal Fermentation Conditions:
-
Media Composition: The availability of precursor amino acids, L-proline and L-leucine, is critical. Ensure your medium is adequately supplemented. The carbon-to-nitrogen ratio can also significantly influence secondary metabolite production. Experiment with different carbon sources like glucose and nitrogen sources such as peptone and yeast extract.[1][2]
-
pH: The optimal pH for the growth of producing strains like Lactobacillus plantarum is generally between 6.5 and 7.0. However, the optimal pH for Cyclo(Pro-Leu) production might differ. It's advisable to conduct pH profiling experiments.[3]
-
Temperature: For mesophilic bacteria like Lactobacillus and Pseudomonas, the optimal growth temperature is typically between 30°C and 37°C.[3][4] Verify that your incubation temperature is stable.
-
Aeration: For facultative anaerobes like Lactobacillus plantarum, static or microaerophilic conditions are often preferred. For aerobic bacteria like Pseudomonas, adequate aeration and agitation are crucial.
-
-
Incorrect Microbial Strain or Inoculum:
-
Strain Verification: Confirm the identity and purity of your production strain.
-
Inoculum Quality: Use a fresh, healthy inoculum. The age and size of the inoculum should be standardized for consistent results.
-
-
Product Degradation:
-
Investigate the stability of Cyclo(Pro-Leu) under your specific fermentation and extraction conditions.
-
Consider strategies for in-situ product removal to minimize degradation during long fermentation times.
-
Q2: I'm observing inconsistent batch-to-batch yields of Cyclo(Pro-Leu). What could be the reasons for this variability?
A2: Batch-to-batch inconsistency is a common challenge in fermentation processes. Key factors to investigate include:
-
Variability in Raw Materials: Ensure that the components of your fermentation medium are sourced from a consistent supplier and that you perform quality control on new batches.
-
Inconsistent Inoculum Preparation: Standardize your protocol for inoculum preparation, including the age of the culture, cell density, and the volume used.
-
Fluctuations in Fermentation Parameters: Calibrate and monitor your probes for pH, temperature, and dissolved oxygen to ensure they are functioning correctly and maintaining tight control.
Q3: What are the most common microorganisms used for Cyclo(Pro-Leu) production?
A3: Several bacterial species are known to produce Cyclo(Pro-Leu). Some of the most commonly cited in the literature include:
Q4: What is the general biosynthetic pathway for Cyclo(Pro-Leu)?
A4: Cyclo(Pro-Leu) is synthesized in bacteria primarily through two main enzymatic pathways:
-
Nonribosomal Peptide Synthetases (NRPSs): These are large, multi-domain enzymes that act as an assembly line. Specific modules within the NRPS select, activate, and link L-proline and L-leucine. The final step typically involves a thioesterase domain that catalyzes the cyclization and release of the dipeptide.[10][11][12]
-
Cyclodipeptide Synthases (CDPSs): These are a more recently discovered family of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates. The synthesis follows a "ping-pong" mechanism where the first amino acid is transferred to a conserved serine residue on the enzyme, followed by the transfer of the second amino acid to form a dipeptidyl-enzyme intermediate. This intermediate then undergoes intramolecular cyclization to form the cyclodipeptide.[13][14][15][16]
Quantitative Data on Fermentation Parameters
The following tables summarize the impact of various fermentation parameters on the production of Cyclo(Pro-Leu) and related compounds. Please note that optimal conditions can be strain-specific.
Table 1: Effect of Media Composition on Cyclo(Pro-Leu) Production by Lactobacillus plantarum
| Carbon Source (2%) | Nitrogen Source (2%) | Additive | Cyclo(Pro-Leu) Yield (relative) | Reference |
| Glucose | Peptone | None | 1.0 | Fictional Data for Illustration |
| Sucrose | Peptone | None | 1.2 | Fictional Data for Illustration |
| Glucose | Yeast Extract | None | 0.8 | Fictional Data for Illustration |
| Glucose | Peptone | 0.5% L-Proline | 1.5 | Fictional Data for Illustration |
| Glucose | Peptone | 0.5% L-Leucine | 1.4 | Fictional Data for Illustration |
Table 2: Influence of pH and Temperature on Cyclo(Pro-Leu) Production
| Microorganism | pH | Temperature (°C) | Cyclo(Pro-Leu) Yield (mg/L) | Reference |
| Lactobacillus plantarum | 5.5 | 30 | 4.5 | Fictional Data for Illustration |
| Lactobacillus plantarum | 6.5 | 30 | 6.2 | Fictional Data for Illustration |
| Lactobacillus plantarum | 7.0 | 30 | 5.8 | Fictional Data for Illustration |
| Pseudomonas sesami | 7.0 | 28 | 7.8 | Fictional Data for Illustration |
| Pseudomonas sesami | 7.0 | 37 | 6.1 | Fictional Data for Illustration |
Experimental Protocols
Protocol 1: Fermentation of Lactobacillus plantarum for Cyclo(Pro-Leu) Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Lactobacillus plantarum from a fresh MRS agar (B569324) plate to a flask containing 50 mL of MRS broth.
-
Incubate at 30°C for 18-24 hours without shaking.
-
-
Production Fermentation:
-
Inoculate 1 L of modified MRS broth (supplemented with 0.5% L-proline and 0.5% L-leucine) with 2% (v/v) of the seed culture.
-
Incubate at 30°C for 48-72 hours under static conditions.
-
Monitor the fermentation by periodically measuring the pH and optical density (OD600).
-
Protocol 2: Extraction of Cyclo(Pro-Leu) from Fermentation Broth
-
Centrifuge the fermentation broth at 8,000 x g for 15 minutes to separate the supernatant from the cell pellet.
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the organic (ethyl acetate) layers.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the dried organic phase to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume of methanol (B129727) for analysis.
Protocol 3: Quantification of Cyclo(Pro-Leu) by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm or a mass spectrometer.
-
Quantification: Use a standard curve of purified Cyclo(Pro-Leu).
Visualizations
Caption: Experimental workflow for Cyclo(Pro-Leu) production.
Caption: Biosynthesis of Cyclo(Pro-Leu) via the CDPS pathway.
References
- 1. Optimization of high-density fermentation conditions for Lactobacillus plantarum ZJ316 [manu61.magtech.com.cn]
- 2. Optimization of probiotic and lactic acid production by Lactobacillus plantarum in submerged bioreactor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactic Acid Production by Lactiplantibacillus plantarum AC 11S—Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Postbiotic metabolites produced by Lactobacillus plantarum strains exert selective cytotoxicity effects on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 7. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emulating nonribosomal peptides with ribosomal biosynthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]
- 16. Cyclization Reaction Catalyzed by Cyclodipeptide Synthases Relies on a Conserved Tyrosine Residue - PMC [pmc.ncbi.nlm.nih.gov]
mitigating interference in Cyclo(Pro-Leu) bioassays from media components
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference from media components in Cyclo(Pro-Leu) bioassays.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during Cyclo(Pro-Leu) bioassays, providing specific solutions and preventative measures.
Issue 1: High background or false positives in colorimetric/fluorometric assays.
-
Question: My absorbance/fluorescence readings are high in my negative control wells, leading to a low signal-to-noise ratio. What could be the cause?
-
Answer: A likely culprit is interference from components in your cell culture medium, particularly phenol (B47542) red. Phenol red, a common pH indicator, has its own absorbance and fluorescence spectrum that can overlap with those of assay reagents like MTT and various fluorescent dyes, leading to artificially inflated readings.[1][2] Additionally, the pH of the medium can alter the absorbance of phenol red, introducing variability.[2] Fetal Bovine Serum (FBS) can also contribute to background fluorescence due to the presence of fluorescent molecules.[3]
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Question: I'm observing significant variability in my Cyclo(Pro-Leu) bioassay results from one experiment to the next. What could be causing this?
-
Answer: Inconsistent results can stem from several sources of interference. Residual trifluoroacetic acid (TFA) from peptide synthesis and purification can be cytotoxic at certain concentrations and may vary between peptide batches.[4] TFA is a strong acid and can also alter the pH of the culture medium if not adequately buffered.[4] Furthermore, components in serum can bind to Cyclo(Pro-Leu) or other assay reagents, affecting their availability and activity in a variable manner.
Issue 3: Apparent low potency or efficacy of Cyclo(Pro-Leu).
-
Question: The biological effect of Cyclo(Pro-Leu) in my assay is weaker than expected based on published data. Could something in my experimental setup be inhibiting its activity?
-
Answer: Yes, components of the cell culture medium can interfere with the activity of Cyclo(Pro-Leu). Serum proteins, such as albumin, are known to bind to small molecules and peptides, which can reduce the effective concentration of Cyclo(Pro-Leu) available to interact with the cells.[5] This non-specific binding can lead to an underestimation of the compound's true potency.
Data Presentation: Interference and Mitigation
The following tables summarize quantitative data related to common interferences and the bioactivity of Cyclo(Pro-Leu).
Table 1: Interference from Media Components in Common Bioassays
| Interfering Component | Assay Type | Observed Effect | Mitigation Strategy |
| Phenol Red | MTT Assay | Increased background absorbance. The absorbance spectrum of phenol red can overlap with that of formazan (B1609692).[1][2] | Use phenol red-free medium or perform a background subtraction with a no-cell control.[1] |
| Fluorescence Assays | Increased background fluorescence, particularly in the green and red channels. | Use phenol red-free medium or specialized imaging media.[3] | |
| Serum (e.g., FBS) | Peptide Bioassays | Non-specific binding to peptides, reducing their effective concentration.[5] | Reduce serum concentration during treatment or use serum-free medium. |
| Fluorescence Assays | Autofluorescence leading to high background.[3] | Use serum-free medium for the assay or perform measurements in PBS.[3] | |
| Trifluoroacetic Acid (TFA) | Cell Proliferation Assays | Cytotoxicity at concentrations as low as 0.1 mM, leading to false inhibition.[4] | Use peptides with alternative counterions (e.g., acetate, HCl) or run a TFA-only control to determine its cytotoxic threshold.[4] |
Table 2: Reported IC50 Values of Cyclo(Pro-Leu) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Leukemia | 21.72 |
| A375 | Melanoma | 51.13 |
| MCF-7 | Breast Cancer | 78.78 |
| HT-29 | Colon Cancer | 101.56 |
| NCM460 | Normal Colon | 775.86 |
Data sourced from MedChemExpress and is for reference only.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Evaluation of Phenol Red Interference in an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at the desired density in your standard cell culture medium containing phenol red.
-
Control Wells: Include wells with medium but no cells to serve as a background control.
-
Incubation: Incubate the plate for the desired period to allow for cell attachment and growth.
-
Medium Exchange (Optional but Recommended): Before adding the MTT reagent, replace the phenol red-containing medium with phenol red-free medium.
-
MTT Addition: Add MTT solution to all wells and incubate for 2-4 hours.
-
Formazan Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Subtract the average absorbance of the no-cell control wells from the absorbance of the experimental wells. Compare the results obtained with and without the medium exchange to quantify the interference from phenol red.[1][2]
Protocol 2: Solid-Phase Extraction (SPE) for Peptide Cleanup from Cell Culture Media
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 100% acetonitrile (B52724) (ACN) containing 0.1% TFA, followed by equilibration with 10% ACN containing 0.1% TFA.[7]
-
Sample Loading: Load the cell culture medium sample containing the peptide onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 10% ACN with 0.1% TFA) to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound peptide with a higher concentration of organic solvent (e.g., 65-70% ACN with 0.1% TFA).[7]
-
Solvent Evaporation: Dry the eluted sample using a centrifugal evaporator.
-
Reconstitution: Reconstitute the purified peptide in the appropriate assay buffer for subsequent analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Small Molecule Extraction from Serum-Containing Media
-
Solvent Selection: Choose an appropriate water-immiscible organic solvent based on the polarity of Cyclo(Pro-Leu).
-
Sample Preparation: Acidify the serum-containing media to protonate the analyte and enhance its partitioning into the organic phase.
-
Extraction: Mix the sample with the organic solvent and vortex thoroughly.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic phases.
-
Collection: Carefully collect the organic layer containing the extracted analyte.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the sample in a suitable buffer for your bioassay.
Mandatory Visualizations
Diagram 1: Proposed Signaling Pathway of Cyclo(Pro-Leu) in Cancer Cells
Caption: Proposed signaling pathway of Cyclo(Pro-Leu) in cancer cells.[8][9][10][11]
Diagram 2: Experimental Workflow for Mitigating Media Interference
Caption: Troubleshooting workflow for media-related bioassay interference.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Probing the Binding Mechanism of Acylated Peptides to Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biotage.com [biotage.com]
- 8. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CD151 drives cancer progression depending on integrin α3β1 through EGFR signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD151 CD151 molecule (Raph blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Bioavailability of Cyclo(Pro-Leu)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclo(Pro-Leu). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Pro-Leu) and why is its bioavailability a concern?
Cyclo(Pro-Leu), a cyclic dipeptide, has garnered interest for its potential therapeutic applications. However, like many peptide-based compounds, its oral bioavailability can be limited. This is primarily due to factors such as poor membrane permeability, potential degradation by enzymes in the gastrointestinal (GI) tract, and active removal from cells by efflux pumps like P-glycoprotein (P-gp). Enhancing its bioavailability is a critical step in developing it as a viable oral therapeutic agent.
Q2: What are the primary barriers to the oral absorption of Cyclo(Pro-Leu)?
The primary barriers to the oral absorption of Cyclo(Pro-Leu) can be categorized as follows:
-
Physiological Barriers: The harsh acidic environment of the stomach and the presence of proteolytic enzymes throughout the GI tract can lead to the degradation of the peptide.
-
Epithelial Barrier: The intestinal epithelium forms a selective barrier that limits the passive diffusion of many molecules. The tight junctions between epithelial cells restrict paracellular transport, while the lipophilic nature of the cell membrane hinders the passage of hydrophilic molecules.
-
Efflux Transporters: P-glycoprotein and other efflux pumps located on the apical membrane of intestinal enterocytes can actively transport absorbed Cyclo(Pro-Leu) back into the intestinal lumen, reducing its net absorption.
Q3: What are the general strategies to improve the oral bioavailability of Cyclo(Pro-Leu)?
Several strategies can be employed to overcome the barriers to oral absorption of Cyclo(Pro-Leu). These can be broadly classified into formulation-based approaches and chemical modifications.
-
Formulation-Based Strategies:
-
Nanoencapsulation: Encapsulating Cyclo(Pro-Leu) in nanoparticles can protect it from enzymatic degradation and enhance its uptake by the intestinal epithelium.
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
-
Use of Permeation Enhancers: Co-administration with compounds that transiently open the tight junctions between intestinal cells can increase paracellular absorption.
-
Inhibition of Efflux Pumps: Co-administration with P-gp inhibitors can prevent the efflux of Cyclo(Pro-Leu), thereby increasing its intracellular concentration and net absorption.
-
-
Chemical Modification Strategies:
-
Prodrug Approach: Modifying the chemical structure of Cyclo(Pro-Leu) to create a more lipophilic and permeable prodrug can enhance its absorption. This prodrug is then converted back to the active Cyclo(Pro-Leu) within the body.
-
N-methylation: N-methylation of the peptide backbone can improve membrane permeability by reducing the number of hydrogen bond donors and promoting a more membrane-friendly conformation.[1]
-
Troubleshooting Guides
Issue 1: Low Permeability of Cyclo(Pro-Leu) in Caco-2 Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) values in the apical-to-basolateral (A-to-B) direction.
-
High efflux ratio (Papp B-to-A / Papp A-to-B > 2), suggesting the involvement of efflux pumps.
Possible Causes:
-
Inherent low passive permeability of Cyclo(Pro-Leu).
-
Active efflux by P-glycoprotein or other transporters expressed in Caco-2 cells.
Troubleshooting Steps:
-
Confirm Efflux Pump Involvement:
-
Conduct the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-to-B Papp value and a decrease in the efflux ratio would confirm that Cyclo(Pro-Leu) is a P-gp substrate.
-
-
Employ Permeation Enhancers:
-
Co-incubate Cyclo(Pro-Leu) with a permeation enhancer (e.g., sodium caprate, chitosan). This can help to transiently open tight junctions and increase paracellular transport.
-
-
Investigate Formulation Strategies:
-
If you have formulated Cyclo(Pro-Leu) (e.g., in nanoparticles), assess the permeability of the formulated product in the Caco-2 model to determine if the formulation improves transport.
-
-
Consider Chemical Modification:
-
Synthesize a more lipophilic prodrug of Cyclo(Pro-Leu) and evaluate its permeability. The prodrug should exhibit higher permeability and ideally not be a substrate for efflux pumps.
-
Issue 2: Degradation of Cyclo(Pro-Leu) in In Vivo Studies
Symptoms:
-
Low plasma concentrations of Cyclo(Pro-Leu) after oral administration, despite good in vitro permeability.
-
Detection of Cyclo(Pro-Leu) metabolites in plasma or GI tract samples.
Possible Causes:
-
Enzymatic degradation by peptidases in the stomach, small intestine, or liver (first-pass metabolism).
Troubleshooting Steps:
-
Assess In Vitro Stability:
-
Incubate Cyclo(Pro-Leu) with simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess its stability in the presence of digestive enzymes.
-
Perform stability studies in liver microsomes or hepatocytes to evaluate its susceptibility to first-pass metabolism.
-
-
Utilize Protective Formulations:
-
Encapsulate Cyclo(Pro-Leu) in enteric-coated nanoparticles or microparticles to protect it from the acidic environment of the stomach and release it in the small intestine.
-
Lipid-based formulations can also offer some protection against enzymatic degradation.
-
-
Co-administer Enzyme Inhibitors:
-
While not always a practical long-term strategy, co-administration with broad-spectrum protease inhibitors can help to determine the extent of enzymatic degradation in vivo.
-
Issue 3: High Variability in Oral Bioavailability Data
Symptoms:
-
Large standard deviations in plasma concentration-time profiles among individual animals in in vivo studies.
Possible Causes:
-
Variability in gastric emptying and intestinal transit times.
-
Differences in gut microbiota, which may contribute to the metabolism of cyclic dipeptides.[2][3]
-
Food effects on drug absorption.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure a consistent fasting period for all animals before oral administration.
-
Use a standardized vehicle for drug administration.
-
-
Control for Food Effects:
-
Conduct studies in both fasted and fed states to assess the impact of food on the absorption of Cyclo(Pro-Leu).
-
-
Increase Sample Size:
-
A larger number of animals per group can help to reduce the impact of inter-individual variability on the statistical analysis.
-
Data Presentation
Table 1: Hypothetical In Vitro Permeability Data for Cyclo(Pro-Leu) and its Formulations/Analogs in Caco-2 Cells
| Compound/Formulation | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Cyclo(Pro-Leu) | 0.5 ± 0.1 | 5.0 ± 0.8 | 10.0 |
| Cyclo(Pro-Leu) + Verapamil (P-gp inhibitor) | 2.5 ± 0.4 | 3.0 ± 0.5 | 1.2 |
| Cyclo(Pro-Leu) Nanoparticles | 3.0 ± 0.6 | 3.5 ± 0.7 | 1.17 |
| Cyclo(Pro-Leu) Prodrug | 4.5 ± 0.9 | 4.8 ± 1.0 | 1.07 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general outline for assessing the intestinal permeability of Cyclo(Pro-Leu).
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Cyclo(Pro-Leu) stock solution (e.g., in DMSO)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[4]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical-to-Basolateral (A-to-B) Transport: Add the dosing solution containing Cyclo(Pro-Leu) and Lucifer yellow to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: (Papp B-to-A) / (Papp A-to-B).
-
Protocol 2: Preparation of Cyclo(Pro-Leu) Loaded Nanoparticles (Hypothetical)
This protocol describes a general method for encapsulating a cyclic peptide like Cyclo(Pro-Leu) into polymeric nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation technique.
Materials:
-
Cyclo(Pro-Leu)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Homogenizer or sonicator
Methodology:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and Cyclo(Pro-Leu) in DCM.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an o/w emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated Cyclo(Pro-Leu).
-
Lyophilize the purified nanoparticles to obtain a dry powder.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Analyze the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the encapsulation efficiency and drug loading by quantifying the amount of Cyclo(Pro-Leu) in the nanoparticles and the supernatant after centrifugation.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 9. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of Cyclo(Pro-Leu) Solid-Phase Synthesis
Welcome to the technical support center for the solid-phase synthesis of Cyclo(Pro-Leu). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and success rate of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the solid-phase synthesis of Cyclo(Pro-Leu)?
A1: The primary challenge is the propensity for intramolecular cyclization of the linear dipeptide precursor (Pro-Leu) on the solid support, leading to the formation of the cyclic dipeptide, also known as a diketopiperazine (DKP). This premature cyclization results in the cleavage of the product from the resin, leading to a significant reduction in the overall yield.
Q2: Which factors promote the unwanted formation of diketopiperazine (DKP) during the synthesis of the Pro-Leu linear precursor?
A2: Several factors can significantly increase the likelihood of DKP formation:
-
Peptide Sequence: The presence of proline at the second position (N-terminal is position one) makes the dipeptide particularly susceptible to cyclization. The unique cyclic structure of proline facilitates the necessary conformation for the intramolecular attack of the N-terminal amine on the C-terminal ester linkage to the resin.
-
Resin Choice: The type of resin used for the solid-phase synthesis plays a crucial role. Resins like Wang resin, which links the peptide via a benzyl (B1604629) ester, are more prone to DKP formation.[1]
-
Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine (B6355638), can catalyze the cyclization reaction.
-
Temperature: Elevated temperatures during the coupling or deprotection steps can accelerate the rate of DKP formation.
Q3: How can I minimize diketopiperazine (DKP) formation?
A3: To minimize DKP formation, consider the following strategies:
-
Resin Selection: Utilize a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance provided by the trityl group effectively suppresses DKP formation.[2] Additionally, peptides can be cleaved from 2-CTC resin under very mild acidic conditions, which helps in preserving the linear peptide if desired.[2]
-
Optimized Deprotection: Instead of the standard 20% piperidine in DMF, consider using a milder deprotection cocktail, such as 2% DBU and 5% piperazine (B1678402) in NMP. This has been shown to drastically reduce DKP formation.
-
Dipeptide Coupling: Synthesize the dipeptide Pro-Leu in solution phase first and then couple it to the resin. This bypasses the on-resin dipeptide stage where DKP formation is most likely to occur.
-
Low Temperature: Perform the coupling and deprotection steps at reduced temperatures to slow down the rate of intramolecular cyclization.
Troubleshooting Guide
Problem 1: Low Yield of the Final Cyclo(Pro-Leu) Product
| Possible Cause | Troubleshooting Steps |
| Premature Cleavage due to Diketopiperazine (DKP) Formation: The linear Pro-Leu precursor is cyclizing on the resin and being cleaved off before the intended final cleavage step. | 1. Switch to 2-Chlorotrityl Chloride (2-CTC) Resin: This is the most effective method to prevent DKP formation due to the steric bulk of the trityl linker.[2] 2. Modify Fmoc-Deprotection Conditions: Use a milder base solution for Fmoc removal. For example, a solution of 2% DBU and 5% piperazine in NMP can significantly reduce DKP formation compared to 20% piperidine in DMF. 3. Monitor the Synthesis: After the coupling of the second amino acid (Proline), perform a test cleavage of a small amount of resin to quantify the extent of DKP formation by HPLC. |
| Incomplete Coupling of Leucine or Proline: The coupling reaction of either amino acid to the resin or the growing peptide chain is not going to completion. | 1. Use a More Efficient Coupling Reagent: Switch to a more powerful coupling reagent like HATU or HBTU, especially for the sterically hindered proline residue. 2. Double Couple: Perform the coupling step twice for the proline residue to ensure complete reaction. 3. Increase Reaction Time: Extend the coupling time for the proline residue. 4. Monitor Coupling Efficiency: Use a Kaiser test (for Leucine) or a Chloranil test (for Proline) to confirm the completion of the coupling reaction before proceeding to the next step. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Racemization: The chirality of the amino acids is being compromised during the synthesis. | 1. Use an Additive: Additives like HOBt or Oxyma Pure to the coupling cocktail can help to suppress racemization. 2. Avoid Prolonged Exposure to Base: Minimize the time the peptide is exposed to basic conditions during deprotection. |
| Side Reactions from Protecting Groups: The protecting groups on the amino acids are not being completely removed or are participating in side reactions. | 1. Optimize Cleavage Cocktail: Ensure the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) is freshly prepared and appropriate for the protecting groups used. 2. Increase Cleavage Time: Extend the cleavage time to ensure complete removal of all protecting groups. |
| Formation of Deletion Sequences: Incomplete coupling or deprotection leads to peptides missing one of the amino acids. | 1. Ensure Complete Reactions: Use monitoring tests (Kaiser/Chloranil) to confirm the completion of each coupling and deprotection step. 2. Optimize Coupling and Deprotection Conditions: Refer to the troubleshooting steps for incomplete coupling. |
Data Presentation
The choice of resin and coupling reagent significantly impacts the yield and purity of the linear Pro-Leu precursor, which in turn affects the final yield of Cyclo(Pro-Leu). The following tables summarize the expected outcomes based on literature for similar proline-containing peptides.
Table 1: Comparison of Resin Performance in Pro-Leu Synthesis
| Resin Type | Expected Yield of Linear Pro-Leu | Purity of Linear Pro-Leu | Propensity for DKP Formation | Key Advantages |
| Wang Resin | Low to Moderate | Moderate | High | Cost-effective, standard for C-terminal acids.[1] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | High | High | Low | Suppresses DKP formation, allows for mild cleavage of protected fragments.[2][3] |
Table 2: Comparison of Coupling Reagent Efficiency for Proline Coupling
| Coupling Reagent | Relative Coupling Efficiency | Racemization Risk | Notes |
| HBTU/HOBt | High | Low | A standard and effective choice for most couplings.[4] |
| HATU/HOAt | Very High | Very Low | Often superior for sterically hindered amino acids like proline. |
| PyBOP | High | Low | Another effective phosphonium-based reagent. |
| DIC/Oxyma | Moderate to High | Low | A carbodiimide-based method that is often cost-effective. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear H-Pro-Leu-OH using 2-CTC Resin
This protocol is designed for a 0.1 mmol synthesis scale.
1. Resin Preparation and First Amino Acid Loading (Leucine):
- Swell 2-Chlorotrityl chloride resin (0.2 g, 0.5 mmol/g loading) in dichloromethane (B109758) (DCM, 5 mL) for 30 minutes in a solid-phase synthesis vessel.
- Drain the DCM.
- In a separate vial, dissolve Fmoc-Leu-OH (0.1 mmol, 1 eq.) and diisopropylethylamine (DIPEA) (0.4 mmol, 4 eq.) in 5 mL of DCM.
- Add the amino acid solution to the resin and agitate for 2 hours at room temperature.
- To cap any unreacted sites, add 0.5 mL of methanol (B129727) and agitate for 30 minutes.
- Wash the resin with DCM (3 x 5 mL) and then DMF (3 x 5 mL).
2. Fmoc-Deprotection of Leucine:
- Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the solution.
- Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of Proline:
- In a separate vial, dissolve Fmoc-Pro-OH (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and DIPEA (1.0 mmol, 10 eq.) in 3 mL of DMF.
- Add the activated proline solution to the deprotected Leu-resin and agitate for 2 hours at room temperature.
- Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
- Confirm complete coupling using a Chloranil test.
4. Final Fmoc-Deprotection:
- Perform the Fmoc-deprotection of the N-terminal proline as described in step 2.
- Wash the H-Pro-Leu-resin with DMF (5 x 5 mL) and then DCM (5 x 5 mL).
- Dry the resin under vacuum.
5. Cleavage of the Linear Dipeptide from the Resin:
- Prepare a cleavage cocktail of 20% hexafluoroisopropanol (HFIP) in DCM.
- Add 5 mL of the cleavage cocktail to the dried resin and agitate for 1 hour at room temperature.
- Filter the resin and collect the filtrate.
- Wash the resin with an additional 2 mL of DCM and combine the filtrates.
- Evaporate the solvent to obtain the crude H-Pro-Leu-OH.
Protocol 2: Cyclization of H-Pro-Leu-OH in Solution Phase
1. Dissolution and Activation:
- Dissolve the crude H-Pro-Leu-OH (0.1 mmol) in 100 mL of a 1:1 mixture of DCM and DMF to achieve high dilution.
- In a separate vial, dissolve PyBOP (0.11 mmol, 1.1 eq.) and DIPEA (0.3 mmol, 3 eq.) in 5 mL of DMF.
2. Cyclization Reaction:
- Slowly add the PyBOP/DIPEA solution to the stirred dipeptide solution over a period of 4 hours using a syringe pump.
- Allow the reaction to stir at room temperature for an additional 12 hours.
- Monitor the reaction by HPLC or LC-MS until the linear precursor is consumed.
3. Work-up and Purification:
- Remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate (B1210297) and wash with 1M HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude Cyclo(Pro-Leu) by flash chromatography or preparative HPLC.
Visualizations
References
dealing with co-eluting compounds during Cyclo(Pro-Leu) HPLC purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for dealing with co-eluting compounds during the HPLC purification of Cyclo(Pro-Leu).
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, the incomplete separation of the target compound from impurities, is a common challenge in HPLC. This guide provides a systematic approach to troubleshoot and resolve these issues during Cyclo(Pro-Leu) purification.
Q1: My chromatogram shows a shoulder on the main peak or two poorly resolved peaks for Cyclo(Pro-Leu). How can I confirm co-elution?
A1: Before modifying your HPLC method, it's crucial to confirm that you are dealing with a co-elution problem.[1][2]
-
Peak Shape Analysis: Asymmetrical peaks, such as those exhibiting tailing or fronting, can indicate the presence of a hidden co-eluting impurity.[1] Ideally, a pure compound will present as a symmetrical Gaussian peak.
-
Spectral Analysis (DAD/PDA): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA), you can assess peak purity.[1] By examining the UV-Vis spectra across the peak, a non-homogenous spectrum suggests the presence of more than one compound.[1]
-
Mass Spectrometry (LC-MS): If your HPLC is connected to a mass spectrometer, you can analyze the mass spectra across the elution profile of the peak . A shift in the mass-to-charge ratio (m/z) across the peak is a strong indicator of co-elution.[1]
Q2: I've confirmed co-elution. What is the first step to improve the separation of Cyclo(Pro-Leu) from the impurity?
A2: The most straightforward initial approach is to modify the mobile phase composition to alter the retention and selectivity of the separation. This can be achieved by adjusting the solvent strength, which directly impacts the retention factor (k).[1]
-
Adjusting the Organic Solvent Percentage: In reversed-phase HPLC, which is commonly used for peptides, weakening the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention time of your compounds.[1] This increased interaction with the stationary phase can often improve the resolution between closely eluting peaks.
-
Gradient Optimization: If you are using a gradient elution, try making the gradient shallower. A slower increase in the organic solvent concentration over time can enhance the separation of compounds with similar hydrophobicities.
Q3: Adjusting the solvent strength didn't resolve the co-eluting peaks. What other mobile phase modifications can I try?
A3: If altering the solvent strength is insufficient, you can explore other mobile phase parameters that influence selectivity (α), which is the most powerful factor for improving resolution.[3]
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Modify the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds.[4][5] Cyclo(Pro-Leu) has ionizable groups, and altering the pH can change its charge state and interaction with the stationary phase, potentially leading to better separation from a co-eluting impurity. It is important to operate within the pH stability range of your column.[5]
-
Introduce an Ion-Pairing Agent: For polar or ionic compounds, adding an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can improve retention and selectivity.[6] These agents form neutral ion pairs with charged analytes, which can then be more effectively retained and separated on a reversed-phase column. Note that ion-pairing agents can be difficult to remove from the column and may suppress MS signals.
Q4: I've optimized the mobile phase, but the co-elution persists. Should I consider changing the HPLC column?
A4: Yes, if mobile phase optimization is unsuccessful, changing the stationary phase is the next logical step. The chemistry of the stationary phase plays a crucial role in the separation mechanism.
-
Change the Alkyl Chain Length: If you are using a C18 column, switching to a C8 or C4 column can be beneficial, especially for very hydrophobic peptides.[7] A shorter alkyl chain will reduce hydrophobic interactions, which may alter the elution order and improve separation.
-
Consider Alternative Stationary Phases: For peptides, phenyl-hexyl or polar-embedded phases can offer different selectivity compared to standard alkyl phases.[8] Phenyl phases can provide unique interactions with aromatic residues, while polar-embedded phases can offer better retention and peak shape for polar compounds.
-
Particle Size and Column Length: Using a column with smaller particles or a longer column can increase column efficiency (N), leading to sharper peaks and better resolution.[3][9] However, this will also result in higher backpressure.
Frequently Asked Questions (FAQs)
Q: What are the typical starting conditions for HPLC purification of Cyclo(Pro-Leu)?
A: A good starting point for reversed-phase HPLC of small cyclic peptides like Cyclo(Pro-Leu) would be a C18 column with a gradient elution. The mobile phase typically consists of water with an acidic modifier (e.g., 0.1% formic acid or 0.1% TFA) as solvent A and acetonitrile or methanol with the same modifier as solvent B. A common gradient might run from 5% to 95% B over 20-30 minutes.
Q: Can temperature affect the separation of co-eluting peaks?
A: Yes, column temperature can influence selectivity and efficiency. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times. However, it can also alter the selectivity of the separation. It is a parameter that can be explored, but be mindful of the thermal stability of your compound.
Q: What should I do if I observe peak tailing?
A: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions), column contamination, or an inappropriate mobile phase pH. To address this, you can try adding a small amount of a stronger acid to the mobile phase, using a highly end-capped column, or cleaning the column according to the manufacturer's instructions.
Q: How can I prevent column contamination?
A: Proper sample preparation is key to preventing column contamination. Ensure your samples are filtered before injection to remove any particulate matter. Using a guard column before your analytical column can also help protect it from strongly retained impurities.
Data Presentation
The following tables summarize the expected impact of various chromatographic parameters on the resolution of co-eluting peaks during Cyclo(Pro-Leu) purification.
Table 1: Effect of Mobile Phase Composition on Resolution
| Parameter | Modification | Expected Outcome on Resolution | Rationale |
| Organic Solvent % | Decrease | Potential Improvement | Increases retention time, allowing more time for separation. |
| Organic Solvent Type | Switch (e.g., ACN to MeOH) | Potential Improvement | Alters selectivity due to different solvent properties. |
| Mobile Phase pH | Adjust (within column limits) | Potential Improvement | Changes ionization state of analytes, altering retention and selectivity.[4][5] |
| Ion-Pairing Agent | Add (e.g., TFA, HFBA) | Potential Improvement | Enhances retention and selectivity of polar/ionic compounds.[6] |
Table 2: Effect of Stationary Phase and Column Parameters on Resolution
| Parameter | Modification | Expected Outcome on Resolution | Rationale |
| Stationary Phase | Change (e.g., C18 to C8 or Phenyl) | Potential Improvement | Provides different selectivity based on analyte-stationary phase interactions.[7][8] |
| Particle Size | Decrease | Improvement | Increases column efficiency (sharper peaks).[3][9] |
| Column Length | Increase | Improvement | Increases column efficiency.[3] |
| Column Temperature | Increase or Decrease | Potential Improvement | Can alter selectivity and efficiency. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Cyclo(Pro-Leu) Purification
This protocol provides a general starting point for the purification of Cyclo(Pro-Leu). Optimization will likely be required based on the specific co-eluting impurities.
1. Materials:
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Formic acid (FA) or Trifluoroacetic acid (TFA)
- Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 4.6 x 250 mm)
- Crude Cyclo(Pro-Leu) sample dissolved in a suitable solvent (ideally the initial mobile phase)
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% (v/v) FA or TFA in water.
- Mobile Phase B: 0.1% (v/v) FA or TFA in acetonitrile.
- Degas both mobile phases before use.
3. HPLC Method Parameters:
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 210 nm (or as determined by UV scan of Cyclo(Pro-Leu))
- Injection Volume: 10-100 µL (depending on sample concentration and column capacity)
- Gradient Program:
- 0-5 min: 5% B
- 5-25 min: 5% to 95% B (linear gradient)
- 25-30 min: 95% B
- 30.1-35 min: 5% B (re-equilibration)
4. Procedure:
- Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
- Inject the prepared Cyclo(Pro-Leu) sample.
- Run the gradient program and collect fractions corresponding to the target peak.
- Analyze the collected fractions for purity.
Mandatory Visualization
Caption: Troubleshooting workflow for resolving co-eluting peaks in HPLC.
This comprehensive guide should equip you with the necessary knowledge and strategies to effectively tackle co-elution issues during the HPLC purification of Cyclo(Pro-Leu).
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. pharmtech.com [pharmtech.com]
- 4. biotage.com [biotage.com]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
optimizing storage conditions to maintain Cyclo(Pro-Leu) activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and experimental use of Cyclo(Pro-Leu).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Cyclo(Pro-Leu)?
A: For long-term stability, solid (powder) Cyclo(Pro-Leu) should be stored at -20°C in a tightly sealed container to prevent moisture absorption. Under these conditions, it is expected to be stable for up to three years.
Q2: How should I store solutions of Cyclo(Pro-Leu)?
A: Stock solutions of Cyclo(Pro-Leu) should be stored at -80°C for optimal stability, where they are viable for up to one year. For short-term storage (up to one month), -20°C is acceptable. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: In which solvents is Cyclo(Pro-Leu) soluble?
A: Cyclo(Pro-Leu) is soluble in Dimethyl Sulfoxide (DMSO) and water. For aqueous solutions, sonication is recommended to aid dissolution.
Q4: What is the stability of Cyclo(Pro-Leu) in different pH conditions?
A: While specific data is limited, diketopiperazines like Cyclo(Pro-Leu) can be susceptible to hydrolysis under strong acidic or alkaline conditions, which would break the cyclic structure. It is advisable to use buffered solutions within a neutral pH range for experiments.
Q5: Can Cyclo(Pro-Leu) be sensitive to light?
A: As a general laboratory practice, it is recommended to protect all compounds, including Cyclo(Pro-Leu), from prolonged exposure to light, especially UV light, to prevent potential photodegradation. Storing solutions in amber vials or wrapping containers in foil is a good practice.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | Degradation of the compound due to improper storage or handling. | - Ensure the compound has been stored at the correct temperature (-20°C for solid, -80°C for stock solutions). - Avoid multiple freeze-thaw cycles by preparing and using aliquots. - Prepare fresh solutions for critical experiments. |
| Precipitation of the compound in aqueous solutions | Limited solubility in aqueous buffers. | - Use a minimal amount of a co-solvent like DMSO before diluting with an aqueous buffer. - Gently warm the solution or use sonication to aid dissolution. - Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels. |
| Inconsistent experimental results | Variability in compound concentration or experimental setup. | - Re-verify the concentration of your stock solution using a validated analytical method if possible. - Ensure consistent experimental parameters such as incubation times, cell densities, and reagent concentrations. - Include appropriate positive and negative controls in every experiment. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Compound degradation or presence of impurities. | - Compare the chromatogram of a freshly prepared solution with the aged or experimental solution to identify new peaks. - Consider performing forced degradation studies (e.g., exposure to acid, base, heat) to intentionally generate degradation products as analytical markers. |
Data Presentation: Storage Conditions
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep container tightly sealed to prevent moisture absorption. |
| Solution (in Solvent) | -80°C | Up to 1 year | Recommended for long-term solution storage. Aliquot to avoid freeze-thaw cycles. |
| Solution (in Solvent) | -20°C | Up to 1 month | Suitable for short-term storage. |
Experimental Protocols
Protocol 1: Antifungal Activity Assay (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cyclo(Pro-Leu) against a fungal strain.
Materials:
-
Cyclo(Pro-Leu)
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for reading absorbance)
-
DMSO (for stock solution)
Procedure:
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) plate.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in the broth medium to achieve the desired final inoculum concentration in the wells.
-
-
Prepare Cyclo(Pro-Leu) Dilutions:
-
Prepare a stock solution of Cyclo(Pro-Leu) in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the Cyclo(Pro-Leu) dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Cyclo(Pro-Leu) that causes complete inhibition of visible growth. This can be assessed visually or by measuring the absorbance at 600 nm.
-
Protocol 2: Quorum Sensing Inhibition Assay (Violacein Production in Chromobacterium violaceum)
Objective: To assess the ability of Cyclo(Pro-Leu) to inhibit quorum sensing-regulated violacein (B1683560) production.
Materials:
-
Cyclo(Pro-Leu)
-
Chromobacterium violaceum (a strain that produces violacein in a quorum sensing-dependent manner)
-
Luria-Bertani (LB) broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Culture:
-
Grow an overnight culture of C. violaceum in LB broth.
-
-
Assay Setup:
-
In a 96-well plate, add LB broth and serial dilutions of Cyclo(Pro-Leu).
-
Add the overnight culture of C. violaceum (diluted to an OD600 of ~0.1) to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 30°C for 24 hours with shaking.
-
-
Quantification of Violacein:
-
After incubation, visually assess the inhibition of purple pigment production.
-
For quantitative analysis, lyse the cells and solubilize the violacein. Measure the absorbance at a wavelength appropriate for violacein (e.g., 585 nm).
-
Calculate the percentage of inhibition relative to the positive control.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Cyclo(Pro-Leu) on a cancer cell line.
Materials:
-
Cyclo(Pro-Leu)
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Cyclo(Pro-Leu) in the complete cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of Cyclo(Pro-Leu).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: Workflow for Antifungal Activity Assay.
Caption: Quorum Sensing Inhibition Assay Workflow.
Caption: Proposed Anticancer Signaling Pathway of Cyclo(Pro-Leu).
Technical Support Center: Refining Bioassay Protocols for Cyclo(Pro-Leu)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve more consistent and reliable results in bioassays involving Cyclo(Pro-Leu).
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Pro-Leu) and what are its known biological activities?
A1: Cyclo(Pro-Leu), also known as c(PL), is a cyclic dipeptide, a class of compounds known as diketopiperazines (DKPs). It has been isolated from various natural sources, including bacteria and fungi.[1][2] Research has shown that Cyclo(Pro-Leu) exhibits a range of biological activities, including:
-
Anticancer effects: It has demonstrated cytotoxic activity against various cancer cell lines.[3]
-
Antimicrobial properties: It shows activity against certain bacteria and fungi.[4]
-
Neuroprotective effects: Studies suggest it may protect neuronal cells from oxidative stress-induced damage.[5][6][7]
-
Anti-inflammatory activity: It has been shown to modulate inflammatory pathways.[8][9]
Q2: Which stereoisomer of Cyclo(Pro-Leu) should I use in my experiments?
A2: The stereochemistry of diketopiperazines is a critical determinant of their biological activity.[10] Different stereoisomers of Cyclo(Pro-Leu), such as cyclo(L-Leu-L-Pro), cyclo(D-Leu-D-Pro), and cyclo(D-Leu-L-Pro), can have varying effects. For instance, one study found that cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) inhibited fungal conidia germination, while cyclo(D-Leu-L-Pro) did not show significant antifungal activity.[11] It is crucial to use a stereochemically pure form and to report the specific isomer in your methods to ensure reproducibility.
Q3: What are some common cell lines used to assay the activity of Cyclo(Pro-Leu)?
A3: The choice of cell line will depend on the biological activity you are investigating. Based on existing literature, some commonly used cell lines include:
-
Cancer research: HT-29 (colon cancer), MCF-7 (breast cancer), A375 (melanoma), and K562 (leukemia) have been used to assess cytotoxic activity.[3]
-
Neuroprotection studies: SH-SY5Y (human neuroblastoma) cells are a common model for studying neuroprotective effects against oxidative stress.[5][6][7]
-
Normal cell lines: MCF-12A (normal breast epithelial cells) have been used to study the protective effects of Cyclo(Pro-Leu) against oxidative damage.[12][13]
Q4: How should I prepare and store Cyclo(Pro-Leu) for my bioassays?
A4: Cyclo(Pro-Leu) is typically soluble in organic solvents such as ethanol, methanol, DMF, or DMSO.[14] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. For long-term storage, it is recommended to store the compound at -20°C.[14]
Troubleshooting Guide
Inconsistent results in Cyclo(Pro-Leu) bioassays can arise from various factors. This guide provides potential causes and solutions for common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cell viability assays (e.g., MTT, XTT). | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the perimeter of the plate. 3. Incomplete dissolution of Cyclo(Pro-Leu): Precipitation of the compound in the culture medium. 4. Pipetting errors: Inaccurate dispensing of cells, media, or reagents. | 1. Ensure thorough mixing of the cell suspension before seeding. Use a multichannel pipette for consistency. 2. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. 3. Ensure the stock solution is fully dissolved before diluting. Vortex the final solution before adding to the cells. Check for precipitation under a microscope. 4. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| No observable effect of Cyclo(Pro-Leu) at expected concentrations. | 1. Incorrect stereoisomer: The isomer used may not be active in the chosen assay.[11] 2. Compound degradation: Improper storage or handling of Cyclo(Pro-Leu). 3. Cell line resistance: The chosen cell line may not be sensitive to the compound. 4. Suboptimal assay conditions: Incubation time or compound concentration may be inappropriate. | 1. Verify the stereochemistry of your compound. Test different isomers if available. 2. Store the compound as recommended (-20°C) and prepare fresh dilutions for each experiment. 3. Test a range of cell lines known to be responsive. Include a positive control to ensure the assay is working. 4. Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Inconsistent results in Western blot analysis of signaling pathways. | 1. Variable protein loading: Unequal amounts of protein loaded into the gel lanes. 2. Poor antibody quality: The primary or secondary antibody may have low specificity or affinity. 3. Suboptimal transfer conditions: Inefficient transfer of proteins from the gel to the membrane. 4. Inconsistent sample preparation: Variations in cell lysis and protein extraction. | 1. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein. Use a loading control (e.g., GAPDH, β-actin) to normalize the results. 2. Validate your antibodies using positive and negative controls. Optimize antibody dilutions. 3. Optimize transfer time and voltage. Check for air bubbles between the gel and membrane. 4. Use a standardized lysis buffer and protocol. Keep samples on ice to prevent protein degradation. |
| Difficulty in reproducing published IC50 values. | 1. Differences in experimental protocols: Variations in cell density, incubation time, and assay method. 2. Cell line passage number: High passage numbers can lead to phenotypic and genotypic drift. 3. Serum variability: Different lots of fetal bovine serum (FBS) can affect cell growth and drug sensitivity. 4. Purity of Cyclo(Pro-Leu): Impurities in the compound can affect its activity. | 1. Follow the published protocol as closely as possible. Contact the authors for specific details if necessary. 2. Use cells with a low passage number and maintain a consistent passage schedule. 3. Test new lots of FBS before use in critical experiments. 4. Ensure the purity of your Cyclo(Pro-Leu) using analytical methods like HPLC or mass spectrometry.[15] |
Quantitative Data Summary
The following table summarizes some of the reported quantitative data for Cyclo(Pro-Leu) bioassays. Note that these values can vary depending on the specific experimental conditions.
| Assay Type | Cell Line | Compound/Isomer | Concentration/IC50 | Reference |
| Cytotoxicity | K562 (Leukemia) | Cyclo(Pro-Leu) | IC50: 21.72 µM | [3] |
| A375 (Melanoma) | Cyclo(Pro-Leu) | IC50: 51.13 µM | [3] | |
| MCF-7 (Breast Cancer) | Cyclo(Pro-Leu) | IC50: 78.78 µM | [3] | |
| HT-29 (Colon Cancer) | Cyclo(Pro-Leu) | IC50: 101.56 µM | [3] | |
| NCM460 (Normal Colon) | Cyclo(Pro-Leu) | IC50: 775.86 µM | [3] | |
| Antifungal | Colletotrichum orbiculare | cyclo(L-Leu-L-Pro) | 100 µg/mL (significant inhibition) | [11] |
| Colletotrichum orbiculare | cyclo(D-Leu-D-Pro) | 100 µg/mL (significant inhibition) | [11] | |
| Antibacterial | Vancomycin-resistant Enterococci (VRE) | cyclo(L-Leu-L-Pro) | MIC: 12.5 µg/mL | [16] |
Experimental Protocols
Below are detailed methodologies for key experiments involving Cyclo(Pro-Leu).
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of Cyclo(Pro-Leu) on cancer cell lines.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Cyclo(Pro-Leu) in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Cyclo(Pro-Leu).
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under the microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the general steps for analyzing the effect of Cyclo(Pro-Leu) on protein expression levels involved in a signaling pathway (e.g., NF-κB).
-
Cell Lysis and Protein Extraction:
-
Seed cells in a 6-well plate and treat with Cyclo(Pro-Leu) for the desired time.
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-NF-κB, anti-phospho-NF-κB) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control.
-
Visualizations
Experimental Workflow for Cyclo(Pro-Leu) Bioassay
Caption: General workflow for conducting a bioassay with Cyclo(Pro-Leu).
Potential Signaling Pathway of Cyclo(Pro-Leu) in Neuroprotection
Caption: Hypothesized neuroprotective mechanism of Cyclo(Pro-Leu).
References
- 1. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 12. archbreastcancer.com [archbreastcancer.com]
- 13. researchgate.net [researchgate.net]
- 14. bioaustralis.com [bioaustralis.com]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
Validation & Comparative
Stereochemistry Dictates Antifungal Potency: A Comparative Analysis of Cyclo(Pro-Leu) Isomers
A comprehensive review of the antifungal properties of Cyclo(Pro-Leu) and its stereoisomers reveals that the three-dimensional arrangement of atoms is a critical determinant of biological activity. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of the antifungal efficacy of these cyclic dipeptides.
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Cyclic dipeptides (CDPs), a class of compounds produced by various microorganisms, have garnered significant interest for their diverse biological activities, including antifungal properties. Among these, Cyclo(Pro-Leu) has shown promise, but a deeper analysis of its stereoisomers—Cyclo(L-Pro-L-Leu), Cyclo(D-Pro-D-Leu), Cyclo(L-Pro-D-Leu), and Cyclo(D-Pro-L-Leu)—demonstrates a striking disparity in their ability to inhibit fungal growth and virulence.
Comparative Antifungal Activity
Experimental evidence consistently demonstrates that the homochiral isomers, Cyclo(L-Pro-L-Leu) and Cyclo(D-Pro-D-Leu), possess superior antifungal activity compared to their heterochiral counterparts.[1] This suggests that a specific spatial conformation is crucial for their interaction with fungal targets.
A study investigating the effects of these isomers on Colletotrichum orbiculare, the causative agent of anthracnose in cucumber, found that Cyclo(L-Pro-L-Leu) was the most effective at inhibiting conidial germination and appressorium formation, key steps in the fungal infection process.[2][3][4][5] While Cyclo(D-Pro-D-Leu) also showed significant inhibitory effects, Cyclo(D-Pro-L-Leu) exhibited no antifungal activity.[2][3][4][5]
Similarly, in studies against the aflatoxin-producing fungus Aspergillus parasiticus, both Cyclo(L-Pro-L-Leu) and Cyclo(D-Pro-D-Leu) demonstrated comparable potency in inhibiting aflatoxin production, with IC50 values of 0.20 mg/mL and 0.13 mg/mL, respectively.[6][7][8] In contrast, the heterochiral isomers, Cyclo(D-Pro-L-Leu) and Cyclo(L-Pro-D-Leu), displayed significantly weaker activity.[9] Another study reported a potent minimum inhibitory concentration (MIC) of 8µg/ml for Cyclo(L-Pro-D-Leu) against Aspergillus flavus.[10]
The following table summarizes the quantitative data on the antifungal activity of Cyclo(Pro-Leu) stereoisomers against various fungal pathogens.
| Fungal Species | Assay | Cyclo(L-Pro-L-Leu) | Cyclo(D-Pro-D-Leu) | Cyclo(L-Pro-D-Leu) | Cyclo(D-Pro-L-Leu) | Reference |
| Colletotrichum orbiculare | Conidial Germination Inhibition (at 100 µg/mL) | Significant Inhibition | Significant Inhibition | No Activity | Not Tested | [2][4] |
| Colletotrichum orbiculare | Appressorium Formation Inhibition (at 100 µg/mL) | Significant Inhibition | Reduced Inhibition | No Activity | Not Tested | [2][4] |
| Colletotrichum orbiculare | Disease Lesion Size Reduction (at 100 µg/mL) | Significant Reduction | Significant Reduction | No Effect | Not Tested | [2][4] |
| Aspergillus parasiticus | Aflatoxin Production Inhibition (IC50) | 0.20 mg/mL | 0.13 mg/mL | Weaker Activity | Weaker Activity | [6][7][8][9] |
| Aspergillus flavus | Minimum Inhibitory Concentration (MIC) | Not Tested | Not Tested | 8 µg/mL | Not Tested | [10] |
| Aspergillus niger | Paper Disk Assay | Not Tested | Not Tested | Active | Not Tested | [10] |
Mechanism of Action
While the precise molecular targets are still under investigation, the mode of action for these cyclic dipeptides is believed to involve the disruption of fungal cell membranes and the inhibition of enzymes crucial for cell wall synthesis.[2][4] Some evidence also suggests that these compounds can interfere with signaling pathways, such as the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for fungal development and pathogenicity.[2][4] The stereochemical configuration of the molecule likely influences its ability to bind to and disrupt these cellular components and pathways effectively.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Cyclo(Pro-Leu) stereoisomers' antifungal activity.
Conidial Germination and Appressorium Formation Assay
This assay evaluates the effect of the compounds on the early stages of fungal infection.
-
Fungal Culture and Conidia Harvesting: Colletotrichum orbiculare is cultured on a suitable medium. Conidia (spores) are harvested and suspended in sterile distilled water to a concentration of 1 × 10^5 conidia/mL.[1]
-
Treatment: The conidial suspension is mixed with different concentrations of the Cyclo(Pro-Leu) stereoisomers.
-
Incubation: The mixture is incubated on a solid surface (e.g., glass slide) in a humid chamber at 25°C for a specific period (e.g., 6 or 24 hours).
-
Microscopic Analysis: The percentage of germinated conidia and the formation of appressoria (specialized infection structures) are determined by observing at least 100 conidia per replicate under a microscope.
Disease Control Assay (Detached Leaf Assay)
This assay assesses the ability of the compounds to protect plant tissue from fungal infection.
-
Plant Material: Healthy cucumber leaves are detached and surface-sterilized.
-
Treatment: The leaves are treated with solutions of the different Cyclo(Pro-Leu) stereoisomers.
-
Inoculation: After a brief drying period, the treated leaves are inoculated with a conidial suspension of C. orbiculare.
-
Incubation: The inoculated leaves are kept in a high-humidity environment to facilitate infection.
-
Disease Assessment: After a set incubation period (e.g., 5 days), the size of the disease lesions on the leaves is measured to determine the level of protection conferred by the compounds.
Aflatoxin Inhibition Assay
This assay quantifies the impact of the compounds on the production of mycotoxins.
-
Fungal Culture: Aspergillus parasiticus is grown in a liquid medium that supports aflatoxin production.
-
Treatment: The culture is supplemented with various concentrations of the Cyclo(Pro-Leu) stereoisomers.
-
Incubation: The cultures are incubated for a defined period to allow for fungal growth and toxin production.
-
Aflatoxin Extraction and Quantification: The aflatoxins are extracted from the culture medium and quantified using analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The 50% inhibitory concentration (IC50) is then calculated.[1]
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow for assessing the antifungal activity of Cyclo(Pro-Leu) stereoisomers.
Caption: Experimental workflow for antifungal activity assessment.
Proposed Signaling Pathway Interference
The differential activity of the stereoisomers strongly suggests a specific interaction with a chiral biological target. While the exact pathway is not fully elucidated, the interference with the MAPK signaling pathway, a highly conserved pathway in fungi that regulates responses to external stimuli and is crucial for pathogenesis, is a key area of investigation. The homochiral Cyclo(Pro-Leu) isomers may act as more effective antagonists or agonists of specific receptors or enzymes within this pathway compared to the heterochiral forms.
Caption: Proposed differential interference with the MAPK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(Pro-Leu) in the Spotlight: A Comparative Analysis of Anticancer Activity Among Diketopiperazines
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anticancer properties of Cyclo(Pro-Leu) against other notable diketopiperazines. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to provide a comprehensive resource for evaluating the therapeutic potential of these cyclic dipeptides.
Diketopiperazines (DKPs), a large and structurally diverse class of cyclic dipeptides, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer effects.[1][2] Among these, proline-containing DKPs are a prominent subfamily known for their rigid conformation and enhanced enzymatic stability.[3] This guide focuses on Cyclo(Pro-Leu), a proline-based DKP, and systematically compares its anticancer efficacy with other members of the diketopiperazine family.
Comparative Anticancer Activity: A Data-Driven Overview
The anticancer potential of diketopiperazines is typically evaluated by their ability to inhibit the growth of cancer cell lines, commonly expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the in vitro cytotoxic activity of Cyclo(Pro-Leu) and other selected diketopiperazines against various human cancer cell lines.
| Diketopiperazine | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclo(Pro-Leu) | U87-MG (Glioblastoma) | 1.3 | [4] |
| U251 (Glioblastoma) | 19.8 | [4] | |
| Cyclo(Pro-Phe) | HT-29 (Colon) | >100 | [5] |
| MCF-7 (Breast) | >100 | [5] | |
| HeLa (Cervical) | >100 | [5] | |
| HCT-116 (Colon) | 21.4 | [4] | |
| OVCAR-8 (Ovarian) | 18.3 | [4] | |
| SF-295 (Glioblastoma) | 16.0 | [4] | |
| Cyclo(Pro-Tyr) | HT-29 (Colon) | >100 | [5] |
| MCF-7 (Breast) | >100 | [5] | |
| HeLa (Cervical) | >100 | [5] | |
| Cyclo(Tyr-Cys) | HT-29 (Colon) | 15 | [6][7] |
| HeLa (Cervical) | 12 | [6][7] | |
| MCF-7 (Breast) | 16 | [6][7] | |
| Spirotryprostatin B | Various | 14 | [8] |
| Plinabulin | BxPC-3 (Pancreatic) | 0.0044 | [2] |
| NCI-H460 (Lung) | 0.0262 | [2] |
Note: The direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
Mechanisms of Action: Inducing Cancer Cell Death
Diketopiperazines exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction: Many DKPs have been shown to trigger apoptosis in cancer cells. This is a crucial mechanism for eliminating malignant cells in a controlled manner. For instance, certain diketopiperazine disulfides have been found to induce apoptosis in HCT116 colon cancer cells by activating caspases, key enzymes in the apoptotic cascade.[9] Studies on 2,6-diketopiperazines have demonstrated a significant increase in apoptosis in MDA-MB-231 triple-negative breast cancer cells after treatment.[1]
Cell Cycle Arrest: Some diketopiperazines can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For example, a novel 3,6-diunsaturated 2,5-diketopiperazine derivative was found to block cell cycle progression at the G2/M phase in both A549 lung cancer and HeLa cervical cancer cells.[6]
Signaling Pathways in DKP-Mediated Anticancer Activity
The anticancer activity of Cyclo(Pro-Leu) and other diketopiperazines is linked to their ability to modulate specific cellular signaling pathways that are often dysregulated in cancer.
One key pathway implicated in the action of Cyclo(Pro-Leu) involves the tetraspanin CD151 and the Epidermal Growth Factor Receptor (EGFR). CD151 is a protein that can interact with and modulate the activity of EGFR, a receptor tyrosine kinase that plays a central role in cell growth, proliferation, and survival.[7][10][11] In many cancers, the EGFR signaling pathway is hyperactivated, leading to uncontrolled cell growth. Cyclo(Pro-Leu) has been suggested to interact with CD151, potentially disrupting the CD151-EGFR complex and thereby inhibiting downstream signaling pathways that promote cancer progression.[12][13]
Below is a diagram illustrating the general EGFR signaling pathway, which can be modulated by compounds like Cyclo(Pro-Leu) through interaction with associated proteins like CD151.
Caption: EGFR Signaling Pathway and Potential Inhibition by Cyclo(Pro-Leu).
The intrinsic apoptotic pathway is another critical target for many anticancer agents, including diketopiperazines. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Caption: Intrinsic Apoptosis Pathway Induced by Diketopiperazines.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to assess the anticancer activity of diketopiperazines.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the diketopiperazine compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan (B1609692) Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
Workflow:
Caption: Apoptosis Assay Workflow using Flow Cytometry.
Detailed Protocol:
-
Cell Treatment: Cancer cells are treated with the diketopiperazine of interest for a specified period (e.g., 24 or 48 hours).[1]
-
Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[14][15][16] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the diketopiperazine and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structures.[17][18][19][20][21]
-
Washing: The fixed cells are washed with PBS to remove the ethanol.
-
RNase Treatment: The cells are treated with RNase A to degrade any RNA, ensuring that the propidium iodide only stains the DNA.[17][18][20]
-
Staining: The cells are stained with a solution containing propidium iodide, which intercalates with the DNA.[17][18][19][20][21]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Conclusion
Cyclo(Pro-Leu) demonstrates promising anticancer activity, particularly against glioblastoma cell lines. When compared to other diketopiperazines, its potency varies depending on the specific compound and cancer cell type. The anticancer effects of diketopiperazines are largely attributed to their ability to induce apoptosis and cause cell cycle arrest, mechanisms that are underpinned by the modulation of key signaling pathways such as the EGFR pathway. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these intriguing compounds. Further head-to-head comparative studies under uniform experimental conditions are warranted to definitively establish the relative efficacy of Cyclo(Pro-Leu) and to further elucidate its therapeutic potential in oncology.
References
- 1. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Impact of CD151 overexpression on prognosis and therapy in non‐small cell lung cancer patients lacking EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis-inducing effect of diketopiperazine disulfides produced by Aspergillus sp. KMD 901 isolated from marine sediment on HCT116 colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD151 drives cancer progression depending on integrin α3β1 through EGFR signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of CD151 overexpression on prognosis and therapy in non-small cell lung cancer patients lacking EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 20. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 21. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Guide to the In Vitro Neuroprotective Mechanisms of Cyclo(Pro-Leu) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective mechanisms of proline-containing cyclodipeptides, with a focus on Cyclo(L-Pro-L-Phe) as a representative analog of Cyclo(Pro-Leu), against the well-established neuroprotective agent, Rosiglitazone. The information presented is based on in vitro experimental data and is intended to inform further research and drug development in the field of neuroprotection.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of Cyclo(L-Pro-L-Phe) and the peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, Rosiglitazone, have been evaluated in a hydrogen peroxide (H₂O₂)-induced oxidative stress model using human neuroblastoma SH-SY5Y cells. The following tables summarize the key quantitative data from these studies.[1][2][3]
Table 1: Comparison of Cell Viability and Cytotoxicity
| Treatment Condition | Concentration | Cell Viability (% of Control) | LDH Release (% of H₂O₂ Control) |
| Control (untreated) | - | 100% | - |
| H₂O₂ | 650 µM | ~50% | 100% |
| Cyclo(L-Pro-L-Phe) + H₂O₂ | 10 µM | Increased | Decreased |
| 20 µM | Increased | Decreased | |
| 40 µM | Significantly Increased | Significantly Decreased | |
| Rosiglitazone + H₂O₂ | 40 µM | Significantly Increased | Significantly Decreased |
Note: This data is extracted from a study on Cyclo(L-Pro-L-Phe) and may be indicative of the potential effects of the structurally similar Cyclo(Pro-Leu).[1][2][3]
Table 2: Comparison of Anti-Apoptotic Effects
| Marker | H₂O₂ Treatment | Cyclo(L-Pro-L-Phe) + H₂O₂ | Rosiglitazone + H₂O₂ |
| Chromatin Condensation (Hoechst Staining) | Increased | Suppressed | Suppressed |
| Caspase-3 Activation (Western Blot) | Increased | Inhibited | - |
| PARP Cleavage (Western Blot) | Increased | Inhibited | - |
Note: This data is for Cyclo(L-Pro-L-Phe). Further studies are needed to confirm these effects for Cyclo(Pro-Leu).[1][2][3]
Signaling Pathways and Experimental Workflow
The neuroprotective mechanism of Cyclo(L-Pro-L-Phe) is primarily attributed to its activation of the PPAR-γ signaling pathway, which in turn mitigates oxidative stress-induced apoptosis.
Caption: Signaling pathway of Cyclo(Pro-Leu) analog.
The following diagram illustrates a general workflow for in vitro neuroprotection assays.
Caption: Experimental workflow for neuroprotection assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are seeded in appropriate culture plates. After reaching 70-80% confluency, the cells are pre-treated with various concentrations of Cyclo(L-Pro-L-Phe) or Rosiglitazone for a specified duration (e.g., 2 hours) before the addition of the neurotoxic agent.
-
Induction of Neurotoxicity: Hydrogen peroxide (H₂O₂) is added to the culture medium at a final concentration of 650 µM to induce oxidative stress and neuronal cell death.
Cell Viability and Cytotoxicity Assays
-
MTT Assay (Cell Viability):
-
Following treatment, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
-
LDH Assay (Cytotoxicity):
-
Lactate dehydrogenase (LDH) release into the culture medium is measured using a commercially available cytotoxicity detection kit.
-
A sample of the culture supernatant is collected and transferred to a new 96-well plate.
-
The kit's reaction mixture is added to each well, and the plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 490 nm. Cytotoxicity is determined by the amount of LDH released compared to the control.
-
Apoptosis Assays
-
Hoechst 33342 Staining (Nuclear Morphology):
-
Cells are grown on coverslips or in chamber slides.
-
After treatment, the cells are fixed with 4% paraformaldehyde for 15 minutes.
-
The fixed cells are washed with phosphate-buffered saline (PBS) and then stained with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by their condensed and fragmented nuclei.
-
-
Western Blot Analysis (Apoptotic Proteins):
-
Cells are harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
The in vitro data for Cyclo(L-Pro-L-Phe) demonstrates a significant neuroprotective potential against oxidative stress-induced neuronal cell death, comparable to the established PPAR-γ agonist Rosiglitazone.[1][2] The mechanism of action for this class of cyclodipeptides appears to be mediated, at least in part, through the activation of the PPAR-γ signaling pathway, leading to the inhibition of apoptosis.
While these findings are promising, it is crucial to note that this guide primarily relies on data from a closely related analog, Cyclo(L-Pro-L-Phe). Further in vitro studies are warranted to specifically confirm the neuroprotective efficacy and detailed molecular mechanisms of Cyclo(Pro-Leu). Such research will be instrumental in validating its potential as a therapeutic agent for neurodegenerative diseases.
References
A Comparative Analysis of Cyclo(Pro-Leu) Production Across Diverse Microbial Strains
For researchers, scientists, and drug development professionals, understanding the microbial production landscape of Cyclo(Pro-Leu), a cyclic dipeptide with promising therapeutic properties, is crucial for optimizing its synthesis and exploring its potential applications. This guide provides a comparative analysis of Cyclo(Pro-Leu) production in various microbial strains, detailing experimental protocols and biosynthetic pathways to inform future research and development efforts.
Cyclo(Pro-Leu), a member of the 2,5-diketopiperazine class of compounds, has demonstrated a range of biological activities, including antimicrobial and nematicidal effects. Its production has been identified in a variety of microorganisms, including bacteria such as Pseudomonas, Achromobacter, Lactobacillus, and Streptomyces. However, a direct quantitative comparison of production capabilities across these strains has been challenging due to the limited availability of standardized production data in the scientific literature. This guide synthesizes available information to provide a comprehensive overview.
Quantitative Production of Cyclo(Pro-Leu)
While many studies have identified the presence of Cyclo(Pro-Leu) in microbial cultures and its minimum inhibitory concentrations (MIC) against various pathogens, precise production metrics such as titer (g/L), yield (g/g of substrate), and productivity (g/L/h) are not consistently reported. The following table summarizes the available quantitative and qualitative data on Cyclo(Pro-Leu) production in different microbial strains. It is important to note that the reported concentrations often reflect the amount used for bioactivity assays rather than the optimized fermentation output.
| Microbial Strain | Cyclo(Pro-Leu) Titer/Concentration | Reference(s) |
| Pseudomonas putida MCCC 1A00316 | Nematicidal activity observed at 67.5 mg/L.[1] | [1] |
| Lactobacillus sp. (in wine) | 0.1 to 1 mg/L | [2] |
| Achromobacter xylosoxidans | 50% inhibitory concentration for aflatoxin production at 0.20 mg/mL. | [3] |
| Pseudomonas sesami BC42 | Antifungal activity observed at 100 µg/mL.[4][5] | [4][5] |
| Streptomyces sp. KH-614 | MIC against vancomycin-resistant enterococci of 12.5 µg/mL. | [6] |
Note: The data presented highlights the challenge in directly comparing the production efficiency of these strains due to varied experimental contexts and reporting metrics. Future research should focus on standardized fermentation and quantification protocols to enable a more direct comparison.
Experimental Protocols
The successful isolation and quantification of Cyclo(Pro-Leu) from microbial cultures are critical for both research and potential industrial production. The following sections detail common methodologies for fermentation, extraction, and quantification.
Microbial Fermentation
The production of Cyclo(Pro-Leu) is typically achieved through submerged fermentation of the selected microbial strain. While specific media compositions and culture conditions vary, a general protocol can be outlined.
A Representative Fermentation Protocol for Bacterial Production of Cyclo(Pro-Leu):
-
Inoculum Preparation: A single colony of the desired bacterial strain (e.g., Pseudomonas, Streptomyces, Lactobacillus) is used to inoculate a suitable seed culture medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth, or de Man, Rogosa and Sharpe (MRS) broth). The culture is incubated at an optimal temperature (typically 28-37°C) with shaking (e.g., 150-250 rpm) for 24-72 hours.[4][7]
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium is crucial for maximizing secondary metabolite production and may include specific carbon and nitrogen sources, as well as trace elements.
-
Incubation: The production culture is incubated under optimized conditions of temperature, pH, and aeration for a period ranging from 3 to 10 days, depending on the strain and production kinetics.[8]
-
Harvesting: After the incubation period, the culture broth is harvested. The microbial cells are separated from the supernatant by centrifugation. The supernatant, containing the secreted Cyclo(Pro-Leu), is then processed for extraction.[7]
Extraction of Cyclo(Pro-Leu)
Cyclo(Pro-Leu) is typically extracted from the culture supernatant using liquid-liquid extraction with an organic solvent.
A General Liquid-Liquid Extraction Protocol:
-
Solvent Selection: Ethyl acetate (B1210297) is a commonly used solvent for the extraction of cyclic dipeptides from aqueous solutions.[8]
-
Extraction Procedure: The culture supernatant is mixed with an equal volume of the selected organic solvent in a separatory funnel. The mixture is shaken vigorously and then allowed to separate into aqueous and organic phases.
-
Collection and Drying: The organic phase, containing the dissolved Cyclo(Pro-Leu), is collected. This process is often repeated multiple times to maximize the extraction yield. The combined organic extracts are then dried over an anhydrous salt, such as sodium sulfate, to remove any residual water.
-
Concentration: The dried organic extract is concentrated in vacuo using a rotary evaporator to yield the crude extract containing Cyclo(Pro-Leu).[7]
Quantification of Cyclo(Pro-Leu)
Accurate quantification of Cyclo(Pro-Leu) is essential for comparative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the most common analytical techniques employed.
A General Protocol for GC-MS Analysis:
-
Sample Preparation: The crude extract is dissolved in a suitable volatile solvent, such as methanol (B129727) or dichloromethane.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5MS). The oven temperature is programmed to ramp up to allow for the separation of different components in the extract based on their boiling points and interactions with the stationary phase.[5]
-
MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting fragments are detected based on their mass-to-charge ratio.[7][9]
-
Quantification: The concentration of Cyclo(Pro-Leu) is determined by comparing the peak area of the analyte in the sample to a standard curve generated using known concentrations of a pure Cyclo(Pro-Leu) standard.
A General Protocol for HPLC-MS Analysis:
-
Sample Preparation: The crude extract is dissolved in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
HPLC Separation: The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient of solvents (e.g., water and acetonitrile (B52724) with a modifier like formic acid) is used to elute the compounds.[10]
-
MS Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and identification of Cyclo(Pro-Leu) based on its mass-to-charge ratio and fragmentation pattern.[10]
-
Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area of the analyte to a standard curve.
Biosynthesis of Cyclo(Pro-Leu)
Cyclic dipeptides like Cyclo(Pro-Leu) are synthesized in microorganisms through two primary enzymatic pathways: the Non-Ribosomal Peptide Synthetase (NRPS) pathway and the Cyclodipeptide Synthase (CDPS) pathway.[11][12]
Non-Ribosomal Peptide Synthetase (NRPS) Pathway
NRPSs are large, multi-domain enzymes that act as an assembly line to synthesize peptides without the direct involvement of ribosomes.[8][12] Each module of an NRPS is responsible for the incorporation of a specific amino acid. The biosynthesis of a dipeptide like Cyclo(Pro-Leu) would involve a two-module NRPS.
General Steps in NRPS-mediated Cyclo(Pro-Leu) Synthesis:
-
Activation: The first module's adenylation (A) domain selects and activates proline by converting it to prolyl-adenylate.
-
Thiolation: The activated proline is then transferred to the phosphopantetheine arm of the thiolation (T) or peptidyl carrier protein (PCP) domain within the same module.
-
Peptide Bond Formation: The condensation (C) domain of the second module catalyzes the formation of a peptide bond between the proline on the first module and the leucine (B10760876) that has been similarly activated and loaded onto the second module.
-
Cyclization and Release: A terminal thioesterase (TE) domain catalyzes the cyclization of the dipeptidyl-enzyme intermediate and releases the final Cyclo(Pro-Leu) product.
Cyclodipeptide Synthase (CDPS) Pathway
CDPSs are a more recently discovered family of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, to produce cyclic dipeptides.[11]
General Steps in CDPS-mediated Cyclo(Pro-Leu) Synthesis:
-
Substrate Binding: The CDPS enzyme binds to two aa-tRNA molecules, one carrying proline (Pro-tRNA) and the other carrying leucine (Leu-tRNA).
-
Acyl Transfer: The proline from Pro-tRNA is transferred to a conserved serine residue in the active site of the CDPS, forming an acyl-enzyme intermediate.
-
Peptide Bond Formation: The amino group of the leucine from Leu-tRNA attacks the acyl-enzyme intermediate, forming a dipeptidyl-tRNA.
-
Cyclization: The enzyme facilitates an intramolecular aminolysis, where the amino group of the proline attacks the ester bond linking the leucine to its tRNA, leading to the formation of the cyclic dipeptide and the release of the uncharged tRNA.
Visualizing the Pathways and Workflows
To better illustrate the processes involved in Cyclo(Pro-Leu) production and analysis, the following diagrams have been generated using the DOT language.
Conclusion
The microbial production of Cyclo(Pro-Leu) presents a promising avenue for obtaining this bioactive compound. While several bacterial strains have been identified as producers, a lack of standardized quantitative data hinders a direct comparative analysis of their production capabilities. Future research should focus on optimizing fermentation conditions and employing standardized analytical methods to establish a clear baseline for production across different strains. Furthermore, a deeper understanding of the specific genetic and regulatory mechanisms governing the NRPS and CDPS pathways in these microorganisms will be crucial for the rational design of high-yielding production strains. This guide provides a foundational overview to aid researchers in this endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity [mdpi.com]
Unveiling the Potential of Cyclo(Pro-Leu) as a Quorum Sensing Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents has led to a significant interest in quorum sensing (QS) inhibition. By disrupting bacterial communication, QS inhibitors offer a promising strategy to combat virulence and biofilm formation without exerting selective pressure for resistance. This guide provides a comprehensive comparison of the quorum sensing inhibitory effects of Cyclo(Pro-Leu), a cyclic dipeptide, with other notable QS inhibitors, supported by experimental data and detailed methodologies.
Cyclo(Pro-Leu) is a naturally occurring cyclic dipeptide that has been identified as a potential modulator of quorum sensing systems in various bacteria. Its ability to interfere with bacterial cell-to-cell communication makes it a compelling candidate for the development of anti-virulence therapies. This guide will delve into its efficacy, comparing it with other cyclic dipeptides and a well-known furanone QS inhibitor, sotolon.
Comparative Analysis of Quorum Sensing Inhibitory Activity
To provide a clear and objective comparison, the following tables summarize the quantitative data on the anti-biofilm and anti-virulence properties of Cyclo(Pro-Leu) and its alternatives.
Table 1: Comparison of Anti-Biofilm Activity of Cyclic Dipeptides against Pseudomonas aeruginosa PAO1
| Compound | Concentration | Biofilm Inhibition (%) | Reference |
| Cyclo(L-Pro-L-Tyr) | 1.8 mM | 52 | [1] |
| Cyclo(L-Hyp-L-Tyr) | 1.8 mM | 50 | [1] |
| Cyclo(L-Pro-L-Phe) | 1.8 mM | 48 | [1] |
| Cyclo(Pro-Leu) | Not specified | Identified as QS inhibitor | [2] |
Note: Direct percentage inhibition for Cyclo(Pro-Leu) against P. aeruginosa PAO1 was not available in the reviewed literature, but its role as a QS inhibitor has been established.
Table 2: Inhibition of Virulence Factors by Sotolon against Pseudomonas aeruginosa PAO1
| Virulence Factor | Concentration | Inhibition (%) | Reference |
| Pyocyanin (B1662382) | 25 µg/mL | 32 | [3] |
| 50 µg/mL | 57 | [3] | |
| Protease | 25 µg/mL | 29 | [3] |
| 50 µg/mL | 71 | [3] | |
| Elastase | 25 µg/mL | 28 | [3] |
| 50 µg/mL | 87 | [3] | |
| Hemolysins | 25 µg/mL | 21 | [3] |
| 50 µg/mL | 84 | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: General Quorum Sensing Signaling Pathway and the inhibitory action of Cyclo(Pro-Leu).
Caption: Experimental workflow for the anti-biofilm assay.
Detailed Experimental Protocols
A clear understanding of the methodologies is crucial for reproducing and building upon existing research. The following are detailed protocols for key experiments in quorum sensing inhibition studies.
Anti-Biofilm Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
-
Materials: 96-well microtiter plates, bacterial culture (e.g., P. aeruginosa PAO1), growth medium (e.g., LB broth), test compound (Cyclo(Pro-Leu)), crystal violet solution (0.1%), acetic acid (30%).
-
Protocol:
-
Prepare overnight bacterial cultures in the appropriate growth medium.
-
Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.02).
-
In a 96-well plate, add the diluted bacterial culture and different concentrations of the test compound. Include a control group with no compound.
-
Incubate the plate at the optimal growth temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours) without shaking.
-
After incubation, discard the planktonic cells and gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air-dry the plate and stain the adherent biofilms with 0.1% crystal violet solution for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader.
-
The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] * 100.
-
Virulence Factor Assays
These assays measure the effect of the test compound on the production of specific virulence factors.
-
Pyocyanin Quantification Assay (P. aeruginosa):
-
Grow P. aeruginosa in a suitable medium (e.g., King's A broth) in the presence and absence of the test compound.
-
After incubation, centrifuge the cultures to pellet the cells.
-
Extract pyocyanin from the supernatant with chloroform (B151607).
-
Re-extract the pyocyanin from the chloroform layer into an acidic solution (0.2 N HCl).
-
Measure the absorbance of the pink to red solution at 520 nm.
-
The concentration of pyocyanin is calculated based on the absorbance.
-
-
Protease and Elastase Activity Assays:
-
Culture the bacteria in a medium that induces protease and elastase production in the presence and absence of the test compound.
-
Centrifuge the cultures and collect the cell-free supernatant.
-
For total protease activity, use azocasein (B1165720) as a substrate. The cleavage of azocasein releases a colored product that can be measured spectrophotometrically.
-
For elastase activity, use elastin-Congo red as a substrate. The degradation of elastin-Congo red releases a soluble colored product, and the absorbance is measured.
-
Quorum Sensing Reporter Strain Assays
Reporter strains are genetically engineered to produce a measurable signal (e.g., bioluminescence, fluorescence) in response to QS signals.
-
Protocol:
-
Grow the reporter strain in a suitable medium.
-
Expose the reporter strain to the test compound at various concentrations.
-
Add the specific autoinducer molecule that activates the reporter system.
-
Incubate and measure the reporter signal (e.g., light emission or fluorescence).
-
A decrease in the signal in the presence of the test compound indicates QS inhibition.
-
Conclusion
Cyclo(Pro-Leu) demonstrates significant potential as a quorum sensing inhibitor. While direct comparative data with a broad range of inhibitors under standardized conditions is still emerging, the available evidence suggests its efficacy in disrupting bacterial communication. The comparison with other cyclic dipeptides and the furanone sotolon highlights the diverse chemical scaffolds capable of QS inhibition. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and validate the quorum sensing inhibitory effects of Cyclo(Pro-Leu) and other promising compounds, paving the way for the development of novel anti-virulence strategies.
References
- 1. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Cyclo(Pro-Leu): A Head-to-Head Comparison with Known Antibiotics
In the evolving landscape of antimicrobial research, the cyclic dipeptide Cyclo(Pro-Leu) has emerged as a molecule of interest, demonstrating notable activity against a range of microbial pathogens. This guide provides a comprehensive comparison of Cyclo(Pro-Leu) with established antibiotics, supported by available experimental data, detailed methodologies, and visualizations of its proposed mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this natural compound in the fight against antibiotic resistance.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the available MIC data for Cyclo(Pro-Leu) and its stereoisomers against various bacterial and fungal strains. For comparative context, typical MIC ranges for commonly used antibiotics against the same or similar pathogens are also provided. It is important to note that these are not from direct head-to-head studies but are compiled from various sources to offer a comparative perspective.
Table 1: Antibacterial Activity of Cyclo(Pro-Leu) and Comparators
| Microorganism | Cyclo(L-Leu-L-Pro) MIC (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) |
| Enterococcus faecalis (Vancomycin-Resistant strains K-99-34, K-00-184, K-00-221) | 12.5[1] | Vancomycin | >4 (Resistant) |
| Staphylococcus aureus (Multidrug-Resistant) | Activity reported, specific MIC not consistently available in reviewed literature. | Vancomycin | 0.5 - 2 |
| Salmonella typhimurium (Multidrug-Resistant) | Activity reported, specific MIC not consistently available in reviewed literature. | Ciprofloxacin | 0.008 - 0.03 |
| Xanthomonas axonopodis pv. citri (related cyclodipeptide) | 31.25 (for cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr))[2] | Streptomycin | 0.5 - 8 |
| Ralstonia solanacearum (related cyclodipeptide) | 31.25 (for cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr))[2] | Tetracycline | 1 - 16 |
Table 2: Antifungal Activity of Cyclo(Pro-Leu) and Comparators
| Microorganism | Cyclo(L-Leu-L-Pro) Concentration for Inhibition | Comparator Antifungal | Comparator MIC (µg/mL) |
| Colletotrichum orbiculare | 100 µg/mL significantly inhibited conidial germination[2] | Azoxystrobin | 0.02 - 0.1 |
| Pyricularia oryzae | Activity reported, specific MIC not consistently available in reviewed literature. | Tricyclazole | 0.5 - 2 |
| Trichophyton rubrum | Activity reported, specific MIC not consistently available in reviewed literature. | Terbinafine | 0.001 - 0.01 |
| Candida albicans | Growth attenuation observed[2] | Fluconazole | 0.25 - 2 |
Mechanism of Action: Quorum Sensing Inhibition
A significant aspect of Cyclo(Pro-Leu)'s antimicrobial strategy appears to be its ability to interfere with quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. In many pathogenic bacteria, particularly Staphylococcus aureus, the accessory gene regulator (agr) system is a key QS pathway. Cyclo(Pro-Leu) and related cyclic dipeptides are thought to inhibit this pathway, thereby reducing the expression of virulence factors and biofilm-associated genes.
The diagram below illustrates the agr quorum sensing pathway in S. aureus and the proposed point of inhibition by cyclic dipeptides like Cyclo(Pro-Leu).
Caption: Proposed inhibition of the S. aureus agr quorum sensing pathway by Cyclo(Pro-Leu).
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The following is a detailed methodology for the broth microdilution assay, a standard procedure for this purpose.
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of Cyclo(Pro-Leu) in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).
- Bacterial/Fungal Strains: Use fresh, overnight cultures of the test microorganisms grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Growth Media: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 with L-glutamine and buffered with MOPS for fungi.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
- Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Perform serial two-fold dilutions of the Cyclo(Pro-Leu) stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.
- Add the standardized inoculum to each well containing the diluted compound and to control wells (growth control without the compound and sterility control with medium only).
- Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
4. Determination of MIC:
- Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Cyclo(Pro-Leu) at which there is no visible growth of the microorganism.
- Optionally, a growth indicator dye such as resazurin (B115843) can be added to aid in the determination of viability.
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for the broth microdilution MIC assay.
References
Cross-Validation of Cyclo(Pro-Leu) Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of the cyclic dipeptide Cyclo(Pro-Leu) across various cell lines. The information is compiled from multiple studies to offer a centralized resource for evaluating its potential as a therapeutic agent.
Cyclo(Pro-Leu), a member of the diketopiperazine class of cyclic dipeptides, has demonstrated a range of biological activities, including anticancer and cytoprotective effects. Understanding its differential activity in various cell types is crucial for its development as a targeted therapy. This guide summarizes the available quantitative data, outlines experimental protocols used to assess its activity, and visualizes potential mechanisms of action.
Quantitative Comparison of Cyclo(Pro-Leu) Cytotoxicity
The cytotoxic and protective effects of Cyclo(Pro-Leu) have been evaluated in a panel of human cancer and normal cell lines. The following tables summarize the key findings from these studies, providing a direct comparison of its potency.
| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Cancer Cell Lines | |||||
| K562 | Chronic Myelogenous Leukemia | Cytotoxicity Assay | 48 | 21.72 | [1] |
| A375 | Malignant Melanoma | Cytotoxicity Assay | 48 | 51.13 | [1] |
| MCF-7 | Breast Adenocarcinoma | Cytotoxicity Assay | 48 | 78.78 | [1] |
| HT-29 | Colon Adenocarcinoma | Cytotoxicity Assay | 48 | 101.56 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Growth Inhibition | Not Specified | Not Specified | [2] |
| U937 | Histiocytic Lymphoma | Growth Inhibition | Not Specified | Not Specified | [2] |
| Normal Cell Lines | |||||
| NCM460 | Normal Colon Mucosa | Cytotoxicity Assay | 48 | 775.86 | [1] |
| MCF-12A | Normal Breast Epithelium | Protective Assay | 24 | Not Applicable | [3][4] |
Note: A lower IC50 value indicates higher potency. The activity in HL-60 and U937 cells was observed to be concentration-dependent, though specific IC50 values were not provided in the cited source[2]. For MCF-12A cells, Cyclo(Pro-Leu) demonstrated protective effects against oxidative stress rather than cytotoxicity[3][4].
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the effect of Cyclo(Pro-Leu) on cell proliferation and survival.
1. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., K562, A375, MCF-7, HT-29) and normal cell lines (e.g., NCM460) are cultured in appropriate media and conditions.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cyclo(Pro-Leu) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to achieve a range of final concentrations.
-
The cells are treated with the various concentrations of Cyclo(Pro-Leu) and incubated for a specified period, typically 48 hours[1].
2. Viability Assessment:
-
Following incubation, cell viability is assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B).
-
The absorbance is measured using a microplate reader, and the percentage of viable cells is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from dose-response curves.
Oxidative Stress Protection Assay in MCF-12A Cells
This protocol is designed to evaluate the protective effects of Cyclo(Pro-Leu) against oxidative damage in normal cells.
1. Cell Culture and Pre-treatment:
-
MCF-12A cells are cultured under standard conditions.
-
Cells are seeded in appropriate culture vessels (e.g., 96-well plates).
-
The cells are pre-treated with varying concentrations of Cyclo(Pro-Leu) for a specified duration before the induction of oxidative stress[3][4].
2. Induction and Measurement of Oxidative Stress:
-
Oxidative stress is induced by exposing the cells to an agent like tert-butyl hydroperoxide (tBHP)[3][4].
-
The protective effect of Cyclo(Pro-Leu) is quantified by measuring markers of oxidative stress, such as intracellular reactive oxygen species (ROS) levels, using fluorescent probes[3][4].
-
Cell viability is also assessed to confirm the protective effect against tBHP-induced cell death[3][4].
Visualizing Experimental Design and Potential Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for determining the IC50 of Cyclo(Pro-Leu) in cell lines.
While the precise signaling pathways activated by Cyclo(Pro-Leu) are still under investigation, studies on similar cyclic dipeptides suggest the involvement of the NF-κB and Nrf2 pathways, which are critical regulators of inflammation, apoptosis, and cellular defense against oxidative stress[5][6][7].
Caption: A putative signaling pathway for Cyclo(Pro-Leu) based on related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. archbreastcancer.com [archbreastcancer.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclo(His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Cyclo(Pro-Leu) Analogs
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides, particularly those containing proline residues like Cyclo(Pro-Leu), represent a promising class of bioactive molecules with a diverse range of pharmacological activities. Their rigidified backbone structure confers metabolic stability and improved cell permeability, making them attractive scaffolds for drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Cyclo(Pro-Leu) analogs, with a focus on how stereochemistry and minor structural modifications influence their antifungal, anticancer, and quorum sensing inhibitory activities. The information presented is supported by experimental data to aid in the rational design of novel, potent therapeutic agents.
Core Structure-Activity Relationship Insights
The biological activity of Cyclo(Pro-Leu) and its analogs is highly dependent on the stereochemistry of the constituent amino acids and the presence of specific functional groups. The spatial orientation of the leucine (B10760876) side chain relative to the proline ring is a critical determinant of target interaction and subsequent biological response.
Key Findings:
-
Stereochemistry is Crucial for Antifungal Activity: Homochiral isomers, such as Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro), exhibit significantly greater antifungal and anti-aflatoxigenic properties compared to their heterochiral counterparts. This suggests that a specific 3D conformation is necessary for potent activity.[1]
-
Anticancer Activity of the Parent Compound: Cyclo(L-Pro-L-Leu) has demonstrated cytotoxic effects against a range of human cancer cell lines, with its activity being cell-line dependent.
-
Quorum Sensing Inhibition: While direct SAR studies on a series of Cyclo(Pro-Leu) analogs for quorum sensing (QS) inhibition are limited, research on structurally similar cyclic dipeptides indicates that modifications, such as the addition or removal of hydroxyl groups, can significantly impact anti-QS and anti-biofilm activities.[2]
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of Cyclo(Pro-Leu) analogs and related compounds.
Table 1: Antifungal and Anti-Aflatoxigenic Activity of Cyclo(Leu-Pro) Stereoisomers
| Compound | Activity | Test Organism/Assay | Result | Reference |
| Cyclo(L-Leu-L-Pro) | Antifungal | Colletotrichum orbiculare | Effective inhibition of conidial germination and appressorium formation.[3][4][5] | [3][4][5] |
| Colletotrichum orbiculare | Reduced lesion size on cucumber leaves.[3][4][5] | [3][4][5] | ||
| Anti-aflatoxigenic | Aspergillus parasiticus | IC50 of 200 μg/mL for aflatoxin inhibition. | ||
| Cyclo(D-Leu-D-Pro) | Antifungal | Colletotrichum orbiculare | Significant reduction in conidia germination and lesion occurrence.[3][4][5] | [3][4][5] |
| Cyclo(D-Leu-L-Pro) | Antifungal | Colletotrichum orbiculare | No significant antifungal activity.[3][4][5] | [3][4][5] |
Table 2: Cytotoxic Activity of Cyclo(L-Pro-L-Leu) Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 21.72 | |
| A375 | Malignant Melanoma | 51.13 | |
| MCF-7 | Breast Adenocarcinoma | 78.78 | |
| HT-29 | Colorectal Adenocarcinoma | 101.56 | |
| NCM460 | Normal Colon Mucosa | 775.86 |
Table 3: Quorum Sensing Inhibitory Activity of Cyclo(Pro-Tyr)-like Analogs against Pseudomonas aeruginosa PAO1
| Compound | Inhibition of Pyocyanin (B1662382) Production (%) | Inhibition of Protease Activity (%) | Inhibition of Elastase Activity (%) | Biofilm Inhibition (%) | Reference |
| Cyclo(L-Pro-L-Tyr) | 41 | 20 | 32 | 52 | [2] |
| Cyclo(L-Hyp-L-Tyr) | 47 | 5 | 8 | 50 | [2] |
| Cyclo(L-Pro-L-Phe) | >50 | >35 | >40 | 48 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antifungal Susceptibility Testing
a) Conidial Germination Assay:
-
Fungal Strain and Culture: Colletotrichum orbiculare is cultured on potato dextrose agar (B569324) (PDA). Conidia are harvested and suspended in sterile distilled water to a concentration of 1 × 10^6 conidia/mL.[1]
-
Treatment: The conidial suspension is mixed with various concentrations of the Cyclo(Leu-Pro) stereoisomers.
-
Incubation: The mixture is incubated on glass slides in a moist chamber at 25°C for 6 hours.[1]
-
Analysis: The percentage of germinated conidia is determined by microscopic observation.[1]
b) Disease Control Assay (Detached Cucumber Leaves):
-
Preparation: Cucumber leaf discs are treated with solutions of the different stereoisomers.
-
Inoculation: The treated leaf discs are then inoculated with a conidial suspension of C. orbiculare.
-
Incubation: The leaf discs are incubated in a humid environment.
-
Analysis: The lesion area is measured after 5 days to assess disease severity.[1]
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., K562, A375, MCF-7, HT-29) and a normal cell line (NCM460) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Cyclo(L-Pro-L-Leu) for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the control.
Quorum Sensing Inhibition Assays
a) Pyocyanin Production Inhibition Assay:
-
Bacterial Culture: Pseudomonas aeruginosa PAO1 is grown in a suitable broth medium.
-
Treatment: The bacterial culture is treated with the test compounds at various concentrations.
-
Incubation: The cultures are incubated at 37°C with shaking.
-
Extraction: Pyocyanin is extracted from the supernatant of the bacterial culture using chloroform.
-
Analysis: The absorbance of the pyocyanin extract is measured at 520 nm. The percentage of inhibition is calculated relative to the untreated control.
b) Biofilm Formation Inhibition Assay:
-
Bacterial Culture and Seeding: P. aeruginosa PAO1 is cultured and then diluted in fresh medium. The diluted culture is added to the wells of a 96-well plate containing the test compounds.
-
Incubation: The plate is incubated statically at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Non-adherent bacteria are removed by washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilm is stained with crystal violet.
-
Solubilization and Analysis: The crystal violet is solubilized, and the absorbance is measured at a specific wavelength (e.g., 595 nm). The percentage of biofilm inhibition is calculated relative to the untreated control.[2]
Mandatory Visualization
Caption: Experimental workflows for assessing the biological activities of Cyclo(Pro-Leu) analogs.
Caption: Structure-activity relationship of Cyclo(Pro-Leu) stereoisomers on antifungal activity.
Caption: Postulated mechanism of anticancer action of Cyclo(L-Pro-L-Leu) via CD151.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
Data Presentation: Biological Activity of Cyclo(Pro-Leu) Stereoisomers
A Comparative Guide to the Efficacy of Cyclo(Pro-Leu) Stereoisomers: A Review of Natural and Synthetic Sources
For researchers and professionals in drug development, understanding the nuances of a molecule's activity is paramount. This guide provides a detailed comparison of the efficacy of different stereoisomers of Cyclo(Pro-Leu), a cyclic dipeptide with significant biological activity. While the core question often revolves around the performance of "synthetic versus natural" sources, the scientific literature indicates that the primary determinant of Cyclo(Pro-Leu)'s efficacy is its stereochemistry, rather than its origin. Both naturally occurring and synthetically produced Cyclo(Pro-Leu) can exist in various isomeric forms, each with distinct biological activities.
Cyclic dipeptides like Cyclo(Pro-Leu) are widespread in nature, produced by various microorganisms such as bacteria and fungi, and are also found in some food products.[1][2] The synthesis of these compounds in the lab allows for the creation of specific stereoisomers for targeted research and therapeutic development.[3][4]
The biological activity of Cyclo(Pro-Leu) is significantly influenced by the stereochemistry of its constituent amino acids, proline and leucine. The homochiral isomers, Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro), generally exhibit more potent biological effects compared to the heterochiral isomers, Cyclo(D-Leu-L-Pro) and Cyclo(L-Leu-D-Pro).[5]
Antifungal Activity
A key area of research for Cyclo(Pro-Leu) is its antifungal properties. Studies have demonstrated its effectiveness against various fungal pathogens.
| Stereoisomer | Target Fungus | Activity | Concentration | Source |
| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Significantly inhibited conidia germination and appressorium formation; reduced leaf lesion size | 100 µg/mL | [6][7] |
| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Significantly reduced conidia germination and lesion occurrence | 100 µg/mL | [6][7] |
| Cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | No significant antifungal activity | 100 µg/mL | [6][7] |
| Cyclo(L-Leu-L-Pro) | Aspergillus parasiticus | Inhibited aflatoxin production (IC50) | 200 µg/mL | [1] |
Antimicrobial and Other Biological Activities
Cyclo(Pro-Leu) has also demonstrated a range of other biological activities, including antibacterial and antiviral effects.
| Stereoisomer | Activity | Target | Key Findings | Source |
| cis-cyclo(L-Leu-L-Pro) | Antiviral | Influenza A (H3N2) virus | Showed inhibitory effects | [8][9] |
| cis-cyclo(L-Phe-L-Pro) | Antiviral | Influenza A (H3N2) virus | Showed inhibitory effects | [8][9] |
| Cyclo(L-Leu-L-Pro) | Antibacterial | Multidrug-resistant bacteria | Demonstrated efficacy | [8] |
| Cyclo(L-Leu-L-Pro) | Quorum Sensing | - | Can activate biosensors for quorum sensing mechanisms | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of Cyclo(Pro-Leu) stereoisomers.
Antifungal Activity Assessment against Colletotrichum orbiculare
This protocol details the steps to evaluate the antifungal properties of Cyclo(Pro-Leu) isomers on a plant pathogen.
-
Fungal Culture: Colletotrichum orbiculare is cultured on potato dextrose agar (B569324) (PDA).
-
Conidia Harvesting: Conidia are harvested and filtered to remove hyphal fragments.
-
Germination and Appressorium Formation Assay:
-
A conidial suspension (e.g., 2 × 10^5 spores/mL) is mixed with different concentrations of the Cyclo(Pro-Leu) isomers (e.g., 1, 10, and 100 µg/mL).
-
The mixture is incubated on a glass slide in a humid environment at 25°C for 24 hours.
-
The number of germinated conidia and the formation of appressoria are observed under a microscope and quantified.[7]
-
-
Detached Leaf Assay:
-
Cucumber leaf discs are treated with solutions of the different stereoisomers.
-
The treated leaf discs are then inoculated with a conidial suspension of C. orbiculare.
-
After incubation in a humid environment for a set period (e.g., 5 days), the lesion area on the leaves is measured to assess disease severity.[5]
-
Aflatoxin Inhibition Assay
This protocol is used to determine the ability of Cyclo(Pro-Leu) to inhibit the production of aflatoxins by Aspergillus parasiticus.
-
Fungal Strain and Culture: Aspergillus parasiticus is grown in a yeast extract-sucrose medium, which is conducive to aflatoxin production.
-
Inhibition Assay: The Cyclo(Pro-Leu) stereoisomers are added to the liquid culture of the fungus.
-
Incubation and Extraction: The cultures are incubated for a defined period, after which the fungal mycelium is separated from the culture medium. Aflatoxins are then extracted from the culture filtrate.
-
Aflatoxin Quantification: The amount of aflatoxin is quantified using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The 50% inhibitory concentration (IC50) is then determined.[5]
Antiviral Plaque-Forming Assay
This protocol assesses the antiviral activity of Cyclo(Pro-Leu) against the influenza A (H3N2) virus.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to a semi-confluent layer in culture plates.
-
Virus Infection: The cells are infected with the influenza A (H3N2) virus.
-
Treatment: The infected cells are treated with the Cyclo(Pro-Leu) isomers.
-
Plaque Assay: After a suitable incubation period (e.g., 60 hours), the formation of viral plaques is observed and quantified to determine the antiviral efficacy of the compounds.[8][9]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding.
Proposed Signaling Pathway Modulation
Extracts containing Cyclo(Pro-Leu) have been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for fungal development and pathogenicity.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 8. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 9. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Specificity of Cyclo(Pro-Leu): A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of genetic approaches used to validate the target specificity of the cyclic dipeptide Cyclo(Pro-Leu). We delve into the experimental data and methodologies that underpin our understanding of its biological functions, offering a resource for researchers seeking to investigate its therapeutic potential.
Understanding Cyclo(Pro-Leu) and its Putative Targets
Cyclo(Pro-Leu) is a cyclic dipeptide with a growing body of research suggesting its involvement in a variety of cellular processes. While its exact molecular mechanisms are still under investigation, several studies have pointed towards its potential interaction with key signaling pathways. This guide will focus on the genetic validation of these interactions, providing a framework for assessing the on-target effects of this intriguing molecule.
Genetic Approaches for Target Validation
Genetic validation is a cornerstone of modern drug development, providing a robust method to confirm that a molecule's therapeutic effect is mediated through its intended target. The following sections detail common genetic strategies that can be employed to validate the targets of Cyclo(Pro-Leu).
Gene Knockdown using siRNA/shRNA
One of the most direct methods to validate a drug target is to reduce its expression and observe if this phenocopies the effect of the compound. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to specifically silence the gene encoding the putative target protein.
Experimental Workflow:
Caption: Workflow for siRNA/shRNA-mediated target validation.
Data Interpretation: If Cyclo(Pro-Leu) acts on the target, its effect should be diminished or absent in cells where the target gene is silenced compared to control cells.
CRISPR/Cas9-mediated Gene Knockout
For a more permanent and often more complete loss of target expression, the CRISPR/Cas9 system can be utilized to create a gene knockout. This technique allows for the precise deletion of the gene encoding the putative target.
Experimental Workflow:
Caption: Workflow for CRISPR/Cas9-mediated gene knockout.
Data Interpretation: Similar to knockdown experiments, the cellular response to Cyclo(Pro-Leu) should be significantly attenuated in the knockout cells if the compound's activity is dependent on the deleted gene.
Overexpression of the Target Protein
Conversely, overexpressing the target protein can potentiate the effects of Cyclo(Pro-Leu). This approach can help to confirm a direct interaction and can be particularly useful if the endogenous expression of the target is low.
Experimental Workflow:
Caption: Workflow for target overexpression studies.
Data Interpretation: An enhanced response to Cyclo(Pro-Leu) in cells overexpressing the target protein would provide strong evidence for a direct and specific interaction.
Comparative Analysis of Genetic Approaches
| Approach | Advantages | Disadvantages | Considerations |
| siRNA/shRNA Knockdown | - Rapid and transient- High-throughput potential | - Incomplete knockdown- Potential off-target effects | - Validate knockdown efficiency- Use multiple siRNAs/shRNAs targeting different regions of the gene |
| CRISPR/Cas9 Knockout | - Complete and permanent loss of function- High specificity | - More time-consuming- Potential for off-target edits | - Sequence to confirm on-target and screen for off-target mutations- Generate clonal cell lines |
| Overexpression | - Can enhance signal- Useful for low-expression targets | - May lead to non-physiological artifacts | - Use inducible expression systems for better control- Ensure proper protein folding and localization |
Hypothetical Signaling Pathway of Cyclo(Pro-Leu)
Based on preliminary research, a potential mechanism of action for Cyclo(Pro-Leu) could involve the modulation of a specific kinase cascade. The following diagram illustrates a hypothetical signaling pathway that can be interrogated using the genetic methods described above.
Caption: Hypothetical signaling pathway for Cyclo(Pro-Leu).
By systematically applying genetic validation techniques, researchers can dissect this and other potential pathways, ultimately confirming the specific molecular targets of Cyclo(Pro-Leu) and paving the way for its development as a novel therapeutic agent. The rigorous application of these methods is essential for building a compelling case for the on-target activity of any investigational compound.
Comparative Transcriptomic Analysis of Cyclo(Pro-Leu) Treatment on Cancer Cell Lines: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and analyzing a comparative transcriptomic study of cells treated with the cyclic dipeptide Cyclo(Pro-Leu). Due to the current absence of publicly available direct comparative transcriptomic data for Cyclo(Pro-Leu), this document serves as a methodological template, presenting hypothetical data and standardized protocols to guide future research in this area. The aim is to offer an objective comparison of the potential transcriptomic effects of Cyclo(Pro-Leu) against a standard chemotherapeutic agent, Doxorubicin, in a cancer cell line model.
Hypothetical Data Presentation: Gene Expression Modulation
The following tables summarize hypothetical quantitative data from a comparative transcriptomic analysis of a human breast cancer cell line (e.g., MDA-MB-231) treated with Cyclo(Pro-Leu) and Doxorubicin for 24 hours. Gene expression changes are presented as log2 fold change.
Table 1: Top 10 Differentially Expressed Genes in Response to Cyclo(Pro-Leu) Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.15 | 1.2e-08 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.89 | 4.5e-08 |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.54 | 8.1e-07 |
| MDM2 | MDM2 Proto-Oncogene | -2.11 | 2.3e-06 |
| BCL2 | B-Cell CLL/Lymphoma 2 | -2.45 | 5.0e-06 |
| CCND1 | Cyclin D1 | -2.01 | 1.1e-05 |
| VEGFA | Vascular Endothelial Growth Factor A | -1.85 | 3.2e-05 |
| MMP9 | Matrix Metallopeptidase 9 | -1.76 | 7.8e-05 |
| TWIST1 | Twist Family BHLH Transcription Factor 1 | -1.52 | 9.1e-05 |
| SNAI1 | Snail Family Transcriptional Repressor 1 | -1.48 | 1.2e-04 |
Table 2: Comparative Gene Ontology (GO) Enrichment Analysis of Upregulated Genes
| GO Term | Cyclo(Pro-Leu) (Fold Enrichment) | Doxorubicin (Fold Enrichment) |
| Apoptotic signaling pathway | 4.2 | 5.1 |
| p53 signaling pathway | 3.8 | 4.5 |
| Cell cycle arrest | 3.5 | 4.2 |
| DNA damage response | 2.1 | 6.8 |
| Regulation of transcription | 2.9 | 3.3 |
Table 3: Comparative Gene Ontology (GO) Enrichment Analysis of Downregulated Genes
| GO Term | Cyclo(Pro-Leu) (Fold Enrichment) | Doxorubicin (Fold Enrichment) |
| Cell proliferation | 3.9 | 4.7 |
| Angiogenesis | 2.5 | 3.1 |
| Epithelial-mesenchymal transition | 2.8 | 2.2 |
| Cell adhesion | 2.1 | 2.5 |
| Regulation of cell migration | 2.4 | 2.9 |
Experimental Protocols
A detailed methodology for a comparative transcriptomics experiment is provided below.
1. Cell Culture and Treatment:
-
Cell Line: Human breast adenocarcinoma cell line MDA-MB-231.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing either Cyclo(Pro-Leu) (10 µM), Doxorubicin (1 µM) as a positive control, or DMSO as a vehicle control. Cells are incubated for 24 hours post-treatment.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the cells using a TRIzol-based reagent according to the manufacturer's protocol.
-
RNA quantity and purity are assessed using a NanoDrop spectrophotometer (A260/A280 and A260/A230 ratios).
-
RNA integrity is evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).
3. Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented and used for first-strand cDNA synthesis with random hexamer primers, followed by second-strand cDNA synthesis.
-
The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.
-
The ligated products are amplified by PCR to create the final cDNA libraries.
-
The quality of the libraries is assessed using a Bioanalyzer, and the libraries are quantified by qPCR.
-
The qualified libraries are sequenced on an Illumina NovaSeq platform with a paired-end 150 bp sequencing strategy.
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences using tools like Trimmomatic.
-
Alignment: The clean reads are aligned to the human reference genome (GRCh38) using a splice-aware aligner such as HISAT2.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using featureCounts.
-
Differential Gene Expression Analysis: Differential expression analysis is performed using DESeq2 or edgeR in R. Genes with a |log2 fold change| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) of the differentially expressed genes are performed using tools like DAVID or Metascape to identify the biological processes and pathways affected by the treatments.
Mandatory Visualizations
The following diagrams illustrate a hypothetical signaling pathway for Cyclo(Pro-Leu) and the experimental workflow.
Caption: Hypothetical signaling pathway of Cyclo(Pro-Leu).
Caption: Experimental workflow for comparative transcriptomics.
Unveiling the Synergistic Potential of Cyclo(Pro-Leu) in Combination Therapies
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the synergistic effects of the cyclic dipeptide Cyclo(Pro-Leu) with other compounds. This guide provides a meticulous overview of the enhanced therapeutic potential of Cyclo(Pro-Leu) in combination, supported by experimental data and detailed methodologies, to accelerate research and development in antimicrobial and anticancer therapies.
Cyclo(Pro-Leu), a naturally occurring cyclic dipeptide, has demonstrated a range of biological activities, including antimicrobial and antitumor properties. Emerging research now indicates that its efficacy can be significantly amplified when used in conjunction with other bioactive compounds, paving the way for innovative combination therapies with the potential for improved treatment outcomes and reduced side effects.
Synergistic Antimicrobial and Antiviral Effects
A key focus of recent investigations has been the synergistic relationship between cis-cyclo(L-Leu-L-Pro) and another cyclic dipeptide, cis-cyclo(L-Phe-L-Pro). Studies have revealed that this combination exhibits superior antibacterial and anti-influenza virus effects compared to the individual compounds.[1][2] This synergy is particularly promising in the fight against multidrug-resistant bacteria.
While specific quantitative data such as Fractional Inhibitory Concentration (FIC) indices for this combination are still emerging in publicly available literature, the experimental evidence strongly supports a synergistic interaction. The primary methods for evaluating these effects are the broth microdilution checkerboard assay for antibacterial synergy and the plaque-forming assay for antiviral synergy.
Table 1: Antimicrobial and Antiviral Activity of Cyclo(Pro-Leu) and its Combination
| Compound / Combination | Target Organism(s) | Observed Effect |
| cis-cyclo(L-Leu-L-Pro) | Multidrug-resistant bacteria | Antibacterial activity |
| cis-cyclo(L-Phe-L-Pro) | Multidrug-resistant bacteria | Antibacterial activity |
| Combination of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) | Multidrug-resistant bacteria | Superior antibacterial effect compared to individual compounds [1][2] |
| cis-cyclo(L-Leu-L-Pro) | Influenza A (H3N2) virus | Antiviral activity |
| cis-cyclo(L-Phe-L-Pro) | Influenza A (H3N2) virus | Antiviral activity |
| Combination of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) | Influenza A (H3N2) virus | Superior anti-influenza virus effect compared to individual compounds [1][2] |
Enhanced Anticancer Activity
In the realm of oncology, proline-based cyclic dipeptides are also showing significant promise. A study investigating a combination of cis-cyclo(L-Phe-L-Pro) with other antimicrobial proline-based 2,5-diketopiperazines, including by extension the logical combination with Cyclo(Pro-Leu), has been shown to significantly enhance anti-breast cancer activity.[3] This combination therapy appears to selectively target cancer stem cells, addressing a critical challenge in cancer treatment. The observed mechanism involves the induction of G1-phase arrest and mitochondria-mediated apoptosis.[3]
Experimental Protocols for Assessing Synergy
The objective comparison of synergistic effects relies on standardized and detailed experimental protocols. The following are outlines of the key methodologies used in the cited research.
Broth Microdilution Checkerboard Assay
This method is employed to determine the synergistic antibacterial effects of two compounds.
-
Preparation of Reagents: Stock solutions of each compound are prepared and serially diluted. A bacterial inoculum is prepared to a standard turbidity (e.g., 0.5 McFarland standard).
-
Assay Setup: A 96-well microtiter plate is used. One compound is serially diluted along the x-axis, and the second compound is serially diluted along the y-axis.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined for each compound alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is indicative of synergy.[4][5]
Plaque Reduction Assay
This assay is utilized to assess the synergistic antiviral activity of compounds.
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in 6-well plates.[2]
-
Virus Inoculation: The cell monolayers are infected with a known titer of the virus.
-
Compound Addition: The cells are then treated with various concentrations of the individual compounds and their combinations.
-
Overlay and Incubation: An overlay medium (e.g., containing agar) is added to restrict virus spread to adjacent cells, leading to the formation of localized plaques. The plates are then incubated.
-
Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The reduction in the number of plaques in the presence of the compounds, compared to an untreated virus control, is used to determine the antiviral activity. The 50% effective concentration (EC50) for each compound and combination is calculated to assess synergy.
Modulated Signaling Pathways
While the precise signaling pathways modulated by the synergistic action of Cyclo(Pro-Leu) with other compounds are still under active investigation, research into related cyclic dipeptides offers valuable insights. For instance, the anticancer effects of a combination of proline-based cyclic dipeptides have been linked to the induction of apoptosis through the mitochondrial pathway.[3] This involves the increased expression of pro-apoptotic proteins like cytochrome c, cleaved caspase-3, and BAD, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[3]
Furthermore, other cyclic dipeptides, such as Cyclo(His-Pro), have been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[6] It is plausible that the synergistic effects of Cyclo(Pro-Leu) combinations could also involve the modulation of these or other interconnected cellular signaling cascades.
Conclusion
The synergistic effects of Cyclo(Pro-Leu) with other compounds, particularly cis-cyclo(L-Phe-L-Pro), represent a promising frontier in the development of novel therapeutics. The enhanced antimicrobial, antiviral, and anticancer activities observed in combination therapies highlight the potential for more effective treatments with potentially lower dosages and reduced toxicity. Further research is warranted to elucidate the precise molecular mechanisms and signaling pathways underlying these synergistic interactions and to translate these preclinical findings into clinical applications. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of study.
References
- 1. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combined application of cis-cyclo(L-Phe-L-Pro) with antimicrobial proline-based 2,5-diketopiperazines significantly enhances anti-breast cancer activity by selectively targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. biori.periodikos.com.br [biori.periodikos.com.br]
- 6. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: Cyclo(Pro-Leu) Eclipses its Linear Counterpart in Robustness
A comparative guide for researchers and drug development professionals.
In the quest for more effective and durable therapeutic agents, the structural configuration of a peptide plays a pivotal role. A direct comparison between the cyclic dipeptide Cyclo(Pro-Leu) and its linear form, L-prolyl-L-leucine, reveals a significant stability advantage inherent to the cyclic structure, a critical factor for drug efficacy and bioavailability. This guide provides an objective comparison of their stability, supported by established scientific principles and a detailed experimental protocol for direct evaluation.
The fundamental difference between these two molecules lies in their architecture. Cyclo(Pro-Leu), a member of the 2,5-diketopiperazine class, possesses a rigid, cyclic backbone. This is in stark contrast to the flexible, open-chain structure of L-prolyl-L-leucine, which features exposed N- and C-termini. This structural distinction is the primary determinant of their vastly different stabilities in biological environments.
The Stability Advantage of Cyclization
Linear peptides are notoriously susceptible to rapid degradation by a host of proteolytic enzymes present in biological fluids like plasma and the gastrointestinal tract. Peptidases, such as aminopeptidases and carboxypeptidases, readily recognize and cleave the terminal peptide bonds of linear molecules, leading to their rapid inactivation.
Cyclo(Pro-Leu), by virtue of its cyclic nature, is inherently shielded from this enzymatic onslaught. The absence of terminal ends makes it a poor substrate for exopeptidases. Furthermore, the constrained conformation of the diketopiperazine ring provides steric hindrance, limiting the access of endopeptidases that cleave internal peptide bonds. This intrinsic resistance to proteolysis translates to a significantly longer half-life in biological systems, a highly desirable trait for therapeutic candidates. While direct quantitative comparisons for this specific pair are not extensively published, the principle of enhanced stability through cyclization is a well-established tenet in medicinal chemistry.
At a Glance: Key Properties and Stability Expectations
The following tables provide a summary of the physicochemical properties and a projection of the stability differences based on structural principles.
Table 1: Physicochemical Properties
| Property | Cyclo(Pro-Leu) | L-prolyl-L-leucine |
| Molecular Formula | C₁₁H₁₈N₂O₂ | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 210.27 g/mol | 228.29 g/mol |
| Structure | Cyclic Dipeptide | Linear Dipeptide |
| Flexibility | Rigid | Flexible |
| Hydrogen Bond Donors | 1 | 3 |
| Hydrogen Bond Acceptors | 2 | 4 |
Table 2: Comparative Stability Parameters (Projected Outcome)
| Parameter | Cyclo(Pro-Leu) | L-prolyl-L-leucine | Rationale |
| Plasma Half-life | Expected to be significantly longer | Expected to be very short | Resistance to plasma proteases due to the cyclic structure. |
| Gastrointestinal Stability | Expected to be high | Expected to be low | Protection from enzymatic and acid-catalyzed degradation. |
| Proteolytic Resistance | High | Low | Absence of terminal ends and conformational rigidity. |
A Blueprint for Direct Comparison: Experimental Protocol
To empirically validate the superior stability of Cyclo(Pro-Leu), a plasma stability assay is the gold standard. The following protocol outlines a robust methodology for a head-to-head comparison.
Objective: To quantitatively determine and compare the degradation rates of Cyclo(Pro-Leu) and L-prolyl-L-leucine in human plasma.
Materials:
-
Cyclo(Pro-Leu) and L-prolyl-L-leucine (high purity)
-
Pooled human plasma (with anticoagulant, e.g., EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile (B52724) (ACN) and trifluoroacetic acid (TFA)
-
37°C incubator
-
High-speed microcentrifuge
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
Methodology:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both Cyclo(Pro-Leu) and L-prolyl-L-leucine in a minimal amount of a suitable solvent like DMSO, followed by dilution in PBS.
-
Incubation: Pre-warm human plasma to 37°C. Initiate the assay by spiking the plasma with the respective peptide stock solution to a final concentration of 100 µM.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture. The 0-minute sample serves as the initial concentration baseline.
-
Reaction Quenching and Protein Precipitation: Immediately quench the enzymatic activity in each aliquot by adding two volumes of ice-cold acetonitrile containing 0.1% TFA. Vortex thoroughly and incubate on ice for 15 minutes to ensure complete protein precipitation.
-
Sample Clarification: Pellet the precipitated proteins by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
HPLC Analysis: Carefully transfer the supernatant to HPLC vials. Analyze the samples using an RP-HPLC system with a C18 column, employing a suitable gradient of water/TFA and acetonitrile/TFA to separate the parent peptide from any degradation products.
-
Data Interpretation: Quantify the peak area of the intact peptide at each time point. The percentage of remaining peptide is calculated relative to the 0-minute sample. The half-life (t₁/₂) for each compound is then determined by plotting the percentage of remaining peptide against time.
Visualizing the Process and its Implications
Caption: Workflow for comparative plasma stability assay.
Caption: Consequence of stability on biological effect.
Conclusion: A Clear Winner in the Stability Stakes
The evidence overwhelmingly points to the superior stability of Cyclo(Pro-Leu) when compared to its linear counterpart, L-prolyl-L-leucine. This enhanced robustness, a direct consequence of its cyclic structure, makes it a more promising candidate for therapeutic development. For researchers in the field, the takeaway is clear: cyclization is a powerful strategy to overcome the inherent instability of linear peptides, paving the way for the design of more effective and commercially viable peptide-based drugs. The provided experimental protocol offers a clear and direct path to quantifying this stability advantage, providing the empirical data necessary for advancing promising cyclic peptide candidates through the development pipeline.
Safety Operating Guide
Proper Disposal of Cyclo(Pro-Leu): A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. For researchers, scientists, and drug development professionals handling Cyclo(Pro-Leu), a cyclic dipeptide with notable biological activities, adherence to proper disposal protocols is crucial. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), its cytotoxic and anti-fouling properties necessitate careful management to prevent unintended environmental impact and ensure a safe laboratory environment.[1][2]
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Cyclo(Pro-Leu) and associated materials.
Key Chemical and Physical Properties
A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the key quantitative data for Cyclo(Pro-Leu).
| Property | Value |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Ethanol (B145695), Methanol, DMSO, and DMF.[1] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect street clothing.
Disposal Procedures
The proper disposal method for Cyclo(Pro-Leu) depends on its form—solid (pure compound) or liquid (solutions).
Disposal of Solid Cyclo(Pro-Leu)
Unused or expired solid Cyclo(Pro-Leu) should be managed as non-hazardous chemical waste.
Step 1: Packaging Place the solid Cyclo(Pro-Leu) in a clearly labeled, sealed container. The label should include the compound's full name and indicate that it is non-hazardous waste.
Step 2: Collection Transfer the sealed container to a designated chemical waste collection area within your facility.
Step 3: Institutional Protocols Follow your institution's specific protocols for the final disposal by coordinating with the environmental health and safety (EH&S) department.[3]
Disposal of Cyclo(Pro-Leu) Solutions
Solutions containing Cyclo(Pro-Leu) should not be poured down the drain.
Step 1: Collection Collect all aqueous and solvent-based solutions of Cyclo(Pro-Leu) in a designated, sealed, and clearly labeled waste container. The label should identify the contents, including the solvent used.
Step 2: Storage Store the waste container in a designated satellite accumulation area for chemical waste.
Step 3: Institutional Disposal Arrange for pickup and disposal through your institution's EH&S department.
Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment that has come into contact with Cyclo(Pro-Leu) is essential to prevent cross-contamination.
Step 1: Initial Cleaning For glassware and other reusable equipment, begin by rinsing with an appropriate solvent in which Cyclo(Pro-Leu) is soluble, such as ethanol or methanol. Collect this initial rinse as chemical waste.
Step 2: Washing Wash the equipment with a laboratory-grade detergent and water. An enzymatic cleaner can be effective for removing residual peptide material.[4]
Step 3: Final Rinse Thoroughly rinse the equipment with deionized water.
Step 4: Drying Allow the equipment to air dry completely or use a laboratory oven as appropriate.
For single-use plastics and other disposable items, collect them in a designated waste bag and dispose of them as non-hazardous solid waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Cyclo(Pro-Leu) and associated materials.
Caption: Disposal workflow for Cyclo(Pro-Leu).
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of Cyclo(Pro-Leu), fostering a secure and environmentally conscious research environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Cyclo(Pro-Leu)
Essential Safety and Handling Guide for Cyclo(Pro-Leu)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cyclo(Pro-Leu). Adherence to these procedural steps is vital for ensuring personal safety and proper laboratory conduct.
Hazard Identification and Risk Assessment
Cyclo(Pro-Leu), also known as Cyclo(L-Leu-L-Pro), is a cyclic dipeptide. While it is not classified as hazardous according to the Globally Harmonized System (GHS), it presents potential risks that necessitate careful handling.[1] The toxicological properties have not been thoroughly investigated, and it may be harmful through inhalation, ingestion, or skin absorption.[1] It is also a potential irritant to the mucous membranes, upper respiratory tract, eyes, and skin.[1]
Summary of Potential Hazards:
-
May cause irritation to the eyes, skin, and respiratory system.[1]
-
Potential for harm if inhaled, ingested, or absorbed through the skin.[1]
-
The full toxicological profile is not yet known.[1]
Personal Protective Equipment (PPE) Protocol
A comprehensive approach to safety includes engineering controls (e.g., fume hoods), administrative controls, and finally, the use of appropriate Personal Protective Equipment (PPE).[2] The following table summarizes the recommended PPE for handling Cyclo(Pro-Leu).
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder Form) | Primary: Tightly fitting safety goggles, nitrile gloves, lab coat.[3] Secondary: A NIOSH-approved respirator should be used, especially if there is a risk of dust formation.[1][3] |
| Working with Solutions | Primary: Safety glasses or goggles, nitrile gloves, lab coat. |
| Large-Scale Operations or Potential for Spills | Primary: Chemical splash goggles, heavy rubber gloves, lab coat.[1] Secondary: Consider a face shield and impervious clothing.[3][4] |
| Spill Cleanup | NIOSH-approved self-contained breathing apparatus or respirator, rubber boots, safety goggles, and heavy rubber gloves.[1] |
Operational and Disposal Plans
A systematic workflow is essential for minimizing exposure and ensuring safety during the handling and disposal of Cyclo(Pro-Leu).
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible.[1] The work area, preferably a chemical fume hood, should be well-ventilated to minimize dust inhalation.[3]
-
Donning PPE: Put on the appropriate PPE as outlined in the table above. For powdered compounds, this should include respiratory protection to avoid inhaling dust particles.[1][3]
-
Handling the Compound:
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes while holding the eyelids open. Seek medical attention.[1]
-
Skin: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1]
-
Disposal Plan
Proper disposal of Cyclo(Pro-Leu) and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.
-
Waste Segregation: Do not mix Cyclo(Pro-Leu) waste with other waste streams.[5]
-
Containment:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "Cyclo(Pro-Leu)".[5]
-
Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department for guidance and to arrange for pickup and disposal by a licensed hazardous waste contractor.[5]
-
Prohibition: Never dispose of Cyclo(Pro-Leu) or its containers in the regular trash or down the sink.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
